molecular formula C8H7NO B1141895 Tolyl Isocyanate CAS No. 114772-51-1

Tolyl Isocyanate

Cat. No.: B1141895
CAS No.: 114772-51-1
M. Wt: 133.14728
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Description

Tolyl Isocyanate is an organic compound existing in different isomeric forms, primarily the meta - (m-Tolyl isocyanate, CAS# 621-29-4) and para - (p-Tolyl isocyanate, CAS# 622-58-2) isomers. This aromatic isocyanate serves as a versatile building block in chemical synthesis and analytical research. Its primary industrial application is in the production of specialty polyurethanes, where it acts as a key intermediate in synthesizing rigid and flexible foams, coatings, adhesives, and elastomers for the automotive and construction sectors . In a research and analytical context, p-Tolyl isocyanate is a highly effective derivatizing agent for gas chromatography-mass spectrometry (GC-MS) analysis. It selectively reacts with compounds containing hydroxyl (-OH) and thiol (-SH) functional groups to form stable derivatives, facilitating the analysis of polar molecules . This technique is particularly valuable for identifying polar degradation products related to the Chemical Weapons Convention (CWC) in environmental and human plasma samples . The derivatives formed are stable for months, are not sensitive to moisture, and provide distinct mass spectra that allow for the distinction of isomeric compounds . Furthermore, this compound and its derivatives find applications in the development of specialized products in the pharmaceutical and agrochemical industries . This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Properties

CAS No.

114772-51-1

Molecular Formula

C8H7NO

Molecular Weight

133.14728

Origin of Product

United States

Foundational & Exploratory

Tolyl isocyanate chemical properties and reactivity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties and Reactivity of Tolyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, existing as ortho (o-), meta (m-), and para (p-) isomers, is an aromatic organic compound of significant interest in synthetic chemistry. Characterized by a highly reactive isocyanate (-N=C=O) functional group attached to a toluene core, it serves as a crucial intermediate in the synthesis of a wide array of chemical products, including pharmaceuticals, pesticides, and polymers.[1] Its reactivity is dominated by the electrophilic nature of the isocyanate carbon, which readily undergoes addition reactions with nucleophiles. This guide provides a comprehensive overview of the chemical properties, reactivity, and experimental methodologies associated with this compound, with a focus on its applications in research and development.

Chemical and Physical Properties

The physical properties of this compound isomers are distinct, influencing their handling and application. The para-isomer is a solid at room temperature, while the ortho- and meta-isomers are liquids. All isomers are moisture-sensitive and generally soluble in organic solvents, with limited solubility in water.[2][3][4]

Table 1: Physical and Chemical Properties of this compound Isomers

Propertyo-Tolyl Isocyanatem-Tolyl Isocyanatep-Tolyl Isocyanate
CAS Number 614-68-6[5]621-29-4[6]622-58-2[7]
Molecular Formula C₈H₇NO[5]C₈H₇NO[8]C₈H₇NO[9]
Molecular Weight 133.15 g/mol [5]133.15 g/mol [8]133.15 g/mol [9]
Appearance Colorless to pale yellow liquid[2]Clear colorless to pale yellow liquid[6]Clear slightly brown liquid / White to light brown solid[7][10]
Density 1.074 g/mL at 25 °C[11]1.033 g/mL at 25 °C[12]1.056 g/mL at 25 °C[7][9]
Melting Point N/AN/A29-35 °C[10]
Boiling Point 185-186 °C (lit.)[3][11]75-76 °C at 12 mmHg (lit.)[12]70-72 °C at 10 mmHg (lit.)[7][9]
Flash Point 92 °C (197 °F)[3]65 °C (149 °F)[12]66 °C (150.8 °F)
Refractive Index n20/D 1.535 (lit.)[11]n20/D 1.5305 (lit.)[12]n20/D 1.531 (lit.)[7][9]

Chemical Reactivity

The reactivity of the this compound isomers is governed by the electrophilic isocyanate functional group. The carbon atom in the -N=C=O group is susceptible to nucleophilic attack, leading to the formation of stable addition products.

Reaction with Nucleophiles

Alcohols: Tolyl isocyanates react with alcohols to form carbamates, commonly known as urethanes.[2] This reaction is fundamental to the production of polyurethane polymers when diisocyanates are used.[13] The reaction can be catalyzed by substances like ferric acetylacetonate.[14]

Amines: The reaction with primary or secondary amines yields substituted ureas. This reaction is typically faster than the reaction with alcohols.

Water: Isocyanates react with water to form an unstable carbamic acid intermediate, which then decomposes to yield an amine and carbon dioxide. The newly formed amine can then react with another isocyanate molecule to form a urea linkage. This reactivity necessitates handling tolyl isocyanates under moisture-free conditions.[3][4]

Caption: General reactivity of this compound with nucleophiles.

Polymerization

m-Tolyl isocyanate can undergo polymerization to form the corresponding polymers, a reaction that can be initiated by catalysts such as lanthanum isopropoxide.[6][12]

Atmospheric Reactions

In atmospheric chemistry, the reaction of p-tolyl isocyanate with hydroxyl (OH) radicals is a significant degradation pathway.[15] Studies have shown that OH addition to the aromatic ring is the dominant reaction channel, with addition at the ortho-position relative to the NCO group being the most favorable.[15] H-abstraction from the methyl group is a minor but notable pathway.[15]

Experimental Protocols

Synthesis of p-Tolyl Isocyanate via Phosgenation

This protocol is based on a general procedure for synthesizing isocyanates from aromatic amines using bis(trichloromethyl) carbonate (triphosgene) as a safer alternative to phosgene gas.[16]

Materials:

  • p-Toluidine

  • Bis(trichloromethyl) carbonate (Triphosgene)

  • Anhydrous Chloroform (CHCl₃)

  • Inert gas (Nitrogen or Argon)

  • Ice bath

Procedure:

  • In a fume hood, dissolve triphosgene in anhydrous CHCl₃ in a three-necked flask equipped with a dropping funnel, condenser, and inert gas inlet.

  • Cool the solution in an ice bath.

  • Separately, prepare a solution of p-toluidine in anhydrous CHCl₃.

  • Add the p-toluidine solution dropwise to the cooled triphosgene solution with constant stirring.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours.

  • Gently heat the reaction mixture to reflux. Continue refluxing until the solution becomes clear, indicating the completion of the reaction.

  • Cool the mixture to room temperature.

  • Evaporate the solvent under atmospheric pressure.

  • Purify the crude p-tolyl isocyanate by vacuum distillation to obtain the final product.

Synthesis_Workflow start Start: Prepare Reagents dissolve_tri Dissolve Triphosgene in Anhydrous CHCl3 start->dissolve_tri dissolve_amine Dissolve p-Toluidine in Anhydrous CHCl3 start->dissolve_amine cool Cool Triphosgene Solution (Ice Bath) dissolve_tri->cool add Dropwise Addition of Amine Solution dissolve_amine:e->add cool->add:w stir_rt Stir at Room Temp (2-4 hours) add->stir_rt reflux Heat to Reflux (Until Clear) stir_rt->reflux cool_rt Cool to Room Temp reflux->cool_rt evap Solvent Evaporation cool_rt->evap distill Vacuum Distillation (Purification) evap->distill end End: Pure p-Tolyl Isocyanate distill->end

Caption: Experimental workflow for this compound synthesis.

Urethane Synthesis from p-Tolyl Isocyanate and n-Butanol

This protocol describes the synthesis of n-butyl N-p-tolylcarbamate, a typical urethane.

Materials:

  • p-Tolyl isocyanate

  • n-Butanol (anhydrous)

  • Anhydrous solvent (e.g., Toluene or THF)

  • Catalyst (optional, e.g., a few drops of dibutyltin dilaurate or ferric acetylacetonate)[14]

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a fume hood, dissolve p-tolyl isocyanate in the anhydrous solvent in a flask under an inert atmosphere.

  • Add a stoichiometric amount of anhydrous n-butanol to the solution while stirring. A slight excess of the alcohol can be used.[13]

  • If a catalyst is used, add it to the reaction mixture.

  • The reaction is exothermic. Maintain the temperature as needed (e.g., with a water bath).

  • Monitor the reaction progress using infrared (IR) spectroscopy by observing the disappearance of the strong isocyanate peak (around 2270 cm⁻¹).

  • Once the reaction is complete, the solvent can be removed under reduced pressure.

  • The resulting urethane product can be purified by recrystallization, typically from a solvent like petroleum ether.[13]

Applications in Research and Drug Development

This compound and its derivatives are valuable reagents in several scientific domains:

  • Pharmaceutical Synthesis: They are used as intermediates in the synthesis of complex organic molecules. For example, m-tolyl isocyanate is a reagent in the synthesis of analogs of cholecystokinin type-B receptor antagonists.[6][12]

  • Derivatizing Agent: p-Toluenesulfonyl isocyanate is a highly reactive derivatizing agent for compounds containing hydroxyl groups.[17] The derivatization introduces an easily ionizable moiety, which significantly enhances detection sensitivity in mass spectrometry, aiding in the analysis of metabolites in biological samples like plasma.[17]

  • Pesticide Development: p-Tolyl isocyanate is an intermediate in the synthesis of herbicides.[10]

  • Immunological Research: p-Tolyl isocyanate reacts with human serum albumin to form antigens.[7] These antigens are used in assays to detect specific IgE antibodies in individuals with hypersensitivity to diisocyanates like toluene diisocyanate (TDI), providing valuable tools for occupational health research.[18]

Derivatization_Workflow sample Plasma Sample (Containing Hydroxyl Metabolite) extract Sample Extraction & Preparation sample->extract derivatize Derivatization Reaction (Add p-Toluenesulfonyl Isocyanate) extract->derivatize product Formation of Sulfonylcarbamic Ester Derivative derivatize->product hplc HPLC Separation product->hplc ms Negative ESI-MS/MS Detection hplc->ms quant Data Analysis & Quantification ms->quant

References

An In-depth Technical Guide to the Isomeric Differences of o-, m-, and p-Tolyl Isocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ortho-, meta-, and para-isomers of tolyl isocyanate, focusing on the nuanced differences in their chemical properties, reactivity, and biological implications. This document is intended to serve as a critical resource for professionals in research and drug development, offering detailed data, experimental methodologies, and a comparative framework to inform the selection and application of these versatile chemical entities.

Introduction

Tolyl isocyanates are aromatic organic compounds containing both a methyl group (-CH₃) and an isocyanate group (-NCO) attached to a benzene ring. The relative positions of these two groups give rise to three distinct positional isomers: ortho-tolyl isocyanate (o-TI), meta-tolyl isocyanate (m-TI), and para-tolyl isocyanate (p-TI). While sharing the same molecular formula (C₈H₇NO) and molecular weight (133.15 g/mol ), their structural differences lead to significant variations in their physical properties, chemical reactivity, and utility in various applications, including as intermediates in the synthesis of pharmaceuticals and pesticides.[1][2][3] Understanding these isomer-specific characteristics is paramount for optimizing reaction conditions, predicting biological activity, and ensuring the desired outcomes in synthetic and developmental workflows.

Physical and Chemical Properties

The positioning of the methyl group relative to the highly reactive isocyanate group influences the electronic distribution and steric environment of each isomer, resulting in distinct physical properties. These properties are summarized in Table 1 for easy comparison.

Table 1: Physical and Chemical Properties of this compound Isomers

Propertyo-Tolyl Isocyanatem-Tolyl Isocyanatep-Tolyl Isocyanate
CAS Number 614-68-6[4]621-29-4[5]622-58-2[6]
Synonyms 2-Methylphenyl isocyanate[4]3-Methylphenyl isocyanate[5]4-Methylphenyl isocyanate[6]
Appearance Colorless to light yellow liquid[7]Clear colorless to pale yellow liquid[8]Clear slightly brown liquid or white to light brown solid[1][3]
Boiling Point 185 °C (lit.)[4]75-76 °C / 12 mmHg (lit.)[5]70-72 °C / 10 mmHg (lit.)[6]
Melting Point Not applicable (liquid at RT)Not applicable (liquid at RT)29-35 °C[1]
Density (at 25 °C) 1.074 g/mL (lit.)[4]1.033 g/mL (lit.)[5]1.056 g/mL (lit.)[6]
Refractive Index (n20/D) 1.535 (lit.)[4]1.5305 (lit.)[5]1.531 (lit.)[6]
Flash Point 198 °F (92 °C)[4]149 °F (65 °C) - closed cup[5]110 °C[1]

Spectroscopic Data

The structural differences between the isomers are clearly delineated by various spectroscopic techniques. The characteristic vibrational frequencies and nuclear magnetic resonance chemical shifts provide unique fingerprints for each compound.

Table 2: Key Spectroscopic Data for this compound Isomers

Spectroscopyo-Tolyl Isocyanatem-Tolyl Isocyanatep-Tolyl Isocyanate
FTIR (ν -N=C=O) ~2270 cm⁻¹ (strong, asymmetric stretch)~2270 cm⁻¹ (strong, asymmetric stretch)~2280 cm⁻¹ (strong, asymmetric stretch)[3]
¹H NMR (CDCl₃) δ ~7.2 (m, 4H, Ar-H), ~2.3 (s, 3H, -CH₃)δ ~7.14 (m, 1H, Ar-H), ~6.96 (m, 1H, Ar-H), ~6.85 (m, 2H, Ar-H), ~2.28 (s, 3H, -CH₃)[9]δ ~7.1 (d, 2H, Ar-H), ~7.0 (d, 2H, Ar-H), ~2.3 (s, 3H, -CH₃)[10]
¹³C NMR (CDCl₃) Aromatic C: ~125-135 ppm, -NCO: ~128 ppm, -CH₃: ~17 ppmAromatic C: ~121-139 ppm, -NCO: ~129 ppm, -CH₃: ~21 ppmAromatic C: ~118-138 ppm, -NCO: ~128 ppm, -CH₃: ~21 ppm[11]

Note: NMR chemical shifts are approximate and can vary slightly based on solvent and concentration.

Comparative Reactivity

The reactivity of the isocyanate group is governed by both electronic and steric effects imparted by the methyl group's position on the aromatic ring. The -NCO group is an electrophile, readily reacting with nucleophiles such as alcohols, amines, and water.

  • Electronic Effects: The methyl group is weakly electron-donating. In the para-position, this effect can slightly increase the electron density of the aromatic ring system through resonance and induction, which can modestly decrease the electrophilicity of the isocyanate carbon compared to an unsubstituted phenyl isocyanate. In the meta-position, the electron-donating effect is primarily inductive. In the ortho-position, both inductive and steric effects are at play.[]

  • Steric Effects: The most significant differentiator in reactivity is the steric hindrance imposed by the ortho-methyl group. This proximity to the isocyanate functional group physically impedes the approach of nucleophiles, leading to a generally lower reaction rate for the o-tolyl isocyanate isomer compared to its m- and p- counterparts.

The expected order of reactivity towards nucleophiles, based on these principles, is:

p-Tolyl isocyanate ≈ m-Tolyl isocyanate > o-Tolyl isocyanate

The difference in reactivity between the meta and para isomers is generally small, with the para isomer sometimes reacting slightly faster due to the more direct electronic influence on the isocyanate group.[13] The steric hindrance in the ortho isomer is the dominant factor causing its reduced reactivity.

G cluster_reactivity Comparative Reactivity of this compound Isomers cluster_factors Governing Factors p_iso p-Tolyl Isocyanate m_iso m-Tolyl Isocyanate p_iso->m_iso electronic Electronic Effects (Inductive/Resonance) p_iso->electronic Influenced by o_iso o-Tolyl Isocyanate m_iso->o_iso m_iso->electronic Influenced by steric Steric Hindrance (Dominant in ortho) o_iso->steric Mainly influenced by reactivity_order Decreasing Reactivity

Caption: Logical relationship of factors influencing the relative reactivity of this compound isomers.

Applications in Drug Development and Synthesis

The specific isomeric form of this compound is often a critical choice in pharmaceutical synthesis, where precise control over reactivity and molecular geometry is essential.

  • m-Tolyl Isocyanate: This isomer has been utilized as a key reagent in the synthesis of the C5-cyclohexyl analog of L-365,260, a selective and high-affinity ligand for the cholecystokinin type-B (CCK-B) receptor.[5][14] CCK-B receptor antagonists are investigated for their potential in treating anxiety disorders and other central nervous system conditions.

  • p-Tolyl Isocyanate: It serves as a crucial building block in the synthesis of several small molecule kinase inhibitors used in oncology. For example, it is a key intermediate in the production of Sorafenib, a multi-kinase inhibitor used to treat advanced renal cell carcinoma and hepatocellular carcinoma. It is also used in the synthesis of Linagliptin, a DPP-4 inhibitor for the treatment of type 2 diabetes.

  • o-Tolyl Isocyanate: While its use is less frequently cited in final drug structures, likely due to its lower reactivity and potential for steric clashes in target binding pockets, it remains a valuable intermediate for constructing specific molecular scaffolds where the ortho substitution pattern is required.[15]

Biological Activity and Toxicological Differences

Isocyanates as a class are highly reactive molecules known to be respiratory and dermal sensitizers.[16] Their toxicity is primarily driven by their ability to react with nucleophilic functional groups in biological macromolecules like proteins, forming carbamoyl adducts. This can lead to an immune response, such as occupational asthma.

While specific comparative toxicology studies on the three this compound isomers are limited, general principles of toxicology and chemical reactivity allow for informed inferences:

  • Hapten Formation: All three isomers can react with proteins to form haptens (antigens), which can trigger an immune response. p-Tolyl isocyanate, for example, reacts with human serum albumin to form antigens that can be used to detect IgE antibodies in workers sensitized to toluene diisocyanate (TDI).

  • Metabolism and Detoxification: A primary detoxification pathway for isocyanates is conjugation with glutathione (GSH), a key intracellular antioxidant. This reaction is catalyzed by glutathione S-transferases (GSTs). Differences in the rate of this conjugation due to steric and electronic factors among the isomers could lead to variations in their toxicokinetics and overall toxicity. The sterically hindered ortho isomer might react more slowly with GSH, potentially leading to a longer biological half-life and greater opportunity to interact with other cellular targets.

G cluster_bio Biological Interactions isocyanate This compound (o-, m-, or p-) protein Cellular Protein (-NH₂, -OH, -SH groups) isocyanate->protein gsh Glutathione (GSH) isocyanate->gsh adduct Protein Adduct (Hapten) protein->adduct Covalent Binding immune Immune System Activation (e.g., Asthma, Sensitization) adduct->immune gsh_conjugate GSH Conjugate (Detoxification & Excretion) gsh->gsh_conjugate

Caption: General mechanism of isocyanate bioactivity and detoxification pathway.

Experimental Protocols

The following sections provide generalized yet detailed methodologies for the synthesis and characterization of tolyl isocyanates. Researchers should always consult primary literature and perform appropriate risk assessments before conducting any experiment.

General Synthesis of Tolyl Isocyanates from Toluidine

A common and effective method for synthesizing aryl isocyanates is the phosgenation of the corresponding primary amine (toluidine). Due to the extreme toxicity of phosgene gas, alternative phosgene sources like triphosgene (bis(trichloromethyl) carbonate) are preferred in a laboratory setting.[16]

Workflow for Synthesis:

G start Start: o-, m-, or p-Toluidine dissolve Dissolve Toluidine in inert solvent (e.g., CH₂Cl₂) start->dissolve cool Cool solution (Ice Bath, 0°C) dissolve->cool add_triphosgene Add Triphosgene solution dropwise cool->add_triphosgene stir Stir at room temp. (1-2 hours) add_triphosgene->stir reflux Heat to reflux until solution clarifies stir->reflux evaporate Evaporate solvent reflux->evaporate distill Purify by vacuum distillation evaporate->distill product Product: Pure this compound distill->product

Caption: General experimental workflow for the synthesis of tolyl isocyanates.

Detailed Methodology:

  • Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a nitrogen inlet and an outlet leading to a scrubber (e.g., containing a sodium hydroxide solution to neutralize HCl and excess phosgene).

  • Reaction: The appropriate toluidine isomer (1.0 eq) is dissolved in an inert anhydrous solvent (e.g., dichloromethane or toluene). The solution is cooled in an ice bath.

  • Reagent Addition: A solution of triphosgene (a slight excess, e.g., 0.4 eq) in the same solvent is added dropwise from the dropping funnel. The reaction is typically exothermic and generates HCl gas.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours. It is then gently heated to reflux until the reaction mixture becomes a clear solution, indicating the consumption of the intermediate carbamoyl chloride.

  • Workup and Purification: The reaction mixture is cooled, and the solvent is removed by rotary evaporation. The crude this compound is then purified by vacuum distillation. The boiling points under vacuum (as listed in Table 1) are key to separating the product from non-volatile impurities.

Characterization Protocol: GC-MS Analysis

Gas chromatography-mass spectrometry (GC-MS) is an essential technique for confirming the identity and purity of the this compound isomers.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the synthesized this compound (e.g., 1 mg/mL) in an anhydrous solvent such as dichloromethane or hexane.

  • GC Conditions (General):

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable. A typical dimension would be 30 m x 0.25 mm ID x 0.25 µm film thickness.

    • Injector: Split/splitless injector, typically operated in split mode (e.g., 50:1 split ratio) at a temperature of 250 °C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Oven Program: Start at a low temperature (e.g., 50 °C) for 1-2 minutes, then ramp at a moderate rate (e.g., 10-15 °C/min) to a final temperature of 280 °C. The different isomers will have distinct retention times.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 300.

    • Source Temperature: ~230 °C.

    • Quadrupole Temperature: ~150 °C.

  • Data Analysis: The identity of each isomer is confirmed by its mass spectrum, which will show a molecular ion peak (M⁺) at m/z = 133, along with a characteristic fragmentation pattern. The purity is determined by the relative area of the product peak in the chromatogram.

Conclusion

The ortho, meta, and para isomers of this compound, while structurally similar, exhibit critical differences in their physical properties, spectroscopic signatures, and chemical reactivity. These distinctions are primarily driven by the steric hindrance and electronic influence of the methyl group's position relative to the isocyanate functionality. The reduced reactivity of the ortho isomer and the nuanced electronic effects in the meta and para isomers are key considerations for their application in organic synthesis. For professionals in drug development, a thorough understanding of these isomeric differences is crucial for the rational design of synthetic routes and for anticipating the biological and toxicological profiles of resulting compounds. This guide serves as a foundational resource to aid in the informed and effective use of these important chemical intermediates.

References

Tolyl isocyanate spectroscopic data (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Spectroscopic Analysis of Tolyl Isocyanate

Introduction

This compound (CH₃C₆H₄NCO), a significant chemical intermediate, exists in three isomeric forms: ortho-, meta-, and para-tolyl isocyanate. These aromatic isocyanates are pivotal in the synthesis of polyurethanes, pesticides, and various other organic compounds.[1] Due to the distinct physical and chemical properties endowed by the position of the methyl group, precise structural elucidation is critical for quality control, reaction monitoring, and research applications. This guide provides a comprehensive overview of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this compound, with a focus on the readily available data for the meta and para isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for determining the carbon-hydrogen framework of a molecule.[2] For this compound, both ¹H and ¹³C NMR provide unambiguous data for identifying the specific isomer and confirming structural integrity.

Data Presentation: ¹H and ¹³C NMR

The chemical shifts (δ) in NMR are influenced by the electronic environment of the nuclei. The electron-withdrawing isocyanate group and the electron-donating methyl group create a distinct pattern of signals in the aromatic region for each isomer.

Table 1: ¹H NMR Spectroscopic Data for this compound Isomers

IsomerSolventChemical Shift (δ, ppm)Assignment
m-Tolyl Isocyanate CDCl₃7.14Aromatic (H)
6.96Aromatic (H)
6.85Aromatic (H)
2.28Methyl (-CH₃)
p-Tolyl Isocyanate CCl₄Not specifiedAromatic & Methyl Protons

Data sourced from ChemicalBook and SpectraBase.[3][4][5]

Table 2: ¹³C NMR Spectroscopic Data for p-Tolyl Isocyanate

IsomerSolventChemical Shift (δ, ppm)Assignment
p-Tolyl Isocyanate CDCl₃Not specifiedAromatic & Methyl Carbons

Data sourced from SpectraBase.[6][7] Note: Specific peak assignments for ¹³C NMR were not available in the provided search results.

Experimental Protocol: NMR Spectroscopy

A standardized protocol ensures the acquisition of high-quality, reproducible NMR spectra.

  • Sample Preparation : Accurately weigh 5-25 mg of the this compound sample for ¹H NMR or 50-100 mg for ¹³C NMR.[8][9]

  • Solvent Selection : Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or carbon tetrachloride (CCl₄), inside a clean vial.[2][10] Deuterated solvents are used to avoid overwhelming the sample signals.[11]

  • Homogenization : Gently vortex or sonicate the vial to ensure the sample is completely dissolved.[10] Any suspended solid particles must be removed by filtering the solution through a glass wool plug in a Pasteur pipette, as solids can degrade spectral quality by distorting the magnetic field.[9]

  • Transfer : Carefully transfer the clear solution into a high-quality 5 mm NMR tube to a depth of 4-5 cm.[10]

  • Internal Standard : For precise chemical shift calibration, an internal standard like tetramethylsilane (TMS) is often used.[2][8]

  • Instrument Setup : Place the NMR tube in the spectrometer. The instrument will then be set to lock onto the deuterium signal of the solvent, shim to optimize magnetic field homogeneity, and tune the probe to the desired nucleus (¹H or ¹³C).[10]

  • Data Acquisition : Set the appropriate acquisition parameters (e.g., number of scans, spectral width) and initiate the experiment.[10]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.[12][13]

Data Presentation: IR Spectroscopy

The most prominent feature in the IR spectrum of this compound is the strong, sharp absorption band corresponding to the asymmetric stretch of the isocyanate (-N=C=O) group.

Table 3: Key IR Absorption Bands for p-Tolyl Isocyanate

Wavenumber (cm⁻¹)Functional Group Assignment
~2280 - 2240-N=C=O Asymmetric Stretch
~1520Phenylene Ring Stretch (ν-ring)
~1200 - 800Aromatic C-H Bend (δ-CH)

Data sourced from ResearchGate and Spectroscopy.[14][15] The isocyanate peak is exceptionally intense and located in a region of the spectrum that is typically free of other signals, making it a highly reliable diagnostic tool.[15]

Experimental Protocol: IR Spectroscopy

For liquid samples like this compound, the thin-film method is straightforward and efficient.

  • Sample Preparation : As this compound is a liquid, it can be analyzed directly.[16] Ensure the sample is free of solvent and other impurities.[12]

  • Cell Preparation : Obtain a pair of clean, dry salt plates (e.g., NaCl or KBr) from a desiccator. These materials are transparent to infrared radiation.

  • Application : Place a single drop of liquid this compound onto the surface of one salt plate.

  • Assembly : Place the second salt plate directly on top of the first, creating a thin liquid film "sandwich."

  • Data Acquisition : Place the assembled plates into the sample holder of the FT-IR spectrometer and acquire the spectrum.

  • Cleaning : After analysis, promptly disassemble the plates, rinse them with a dry solvent like acetone, and return them to the desiccator to prevent damage from atmospheric moisture.[17]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[18] It provides the exact molecular weight of the compound and, through fragmentation patterns, offers valuable structural information.

Data Presentation: Mass Spectrometry

In electron ionization (EI) mass spectrometry, a high-energy electron beam ionizes the sample molecule, forming a molecular ion (M⁺) which can then fragment.[19][20]

Table 4: Mass Spectrometry Data for this compound

m/z ValueAssignmentNotes
133[M]⁺Molecular Ion (corresponding to C₈H₇NO)
VariousFragment IonsThe fragmentation pattern provides a structural "fingerprint."

The molecular weight of this compound is 133.15 g/mol .[6][16] The molecular ion peak is expected at m/z = 133. This compound is also widely used as a derivatizing agent for analyzing other compounds, particularly alcohols, in GC-MS analysis.[21][22][23]

Experimental Protocol: Mass Spectrometry

The following is a general protocol for analyzing a liquid sample using a mass spectrometer, often coupled with Gas Chromatography (GC-MS).

  • Sample Introduction : The sample is introduced into the instrument. For a volatile liquid like this compound, this is commonly done via direct injection into a gas chromatograph (GC), which separates the sample from any impurities before it enters the mass spectrometer.[19][20]

  • Ionization : Inside the ion source, the gaseous sample molecules are bombarded with high-energy electrons (typically 70 eV in Electron Ionization mode). This knocks an electron off the molecule, creating a positively charged radical cation, known as the molecular ion.[20][24]

  • Acceleration : The newly formed ions are accelerated by an electric field, directing them into the mass analyzer.[19]

  • Mass Analysis : The ions are deflected by a magnetic field within the mass analyzer. The degree of deflection depends on the ion's mass-to-charge ratio (m/z); lighter ions are deflected more than heavier ones.[20]

  • Detection : A detector records the abundance of ions at each m/z value. The resulting data is plotted as a mass spectrum, showing relative intensity versus m/z.[24]

Integrated Spectroscopic Workflow

The logical flow from sample preparation to final structural confirmation involves a multi-technique approach. Each spectroscopic method provides a unique piece of the structural puzzle, and their combined interpretation leads to a confident elucidation of the molecule's identity.

Spectroscopic_Workflow cluster_prep 1. Preparation cluster_analysis 2. Spectroscopic Analysis cluster_data 3. Data Interpretation cluster_conclusion 4. Conclusion Prep Sample Preparation (Dissolution, Filtration) NMR NMR Spectroscopy (¹H, ¹³C) Prep->NMR IR IR Spectroscopy Prep->IR MS Mass Spectrometry Prep->MS NMR_Data Determine C-H Framework (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data Identify Functional Groups (-N=C=O, Aromatic C-H) IR->IR_Data MS_Data Determine Molecular Weight & Fragmentation MS->MS_Data Conclusion Integrated Structure Elucidation & Isomer Confirmation NMR_Data->Conclusion IR_Data->Conclusion MS_Data->Conclusion

Caption: Workflow for the spectroscopic analysis and structural elucidation of a chemical compound.

References

A Comprehensive Technical Guide to the Safe Handling of Tolyl Isocyanate in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety protocols and handling procedures for tolyl isocyanate (both meta and para isomers) in a laboratory environment. Adherence to these guidelines is critical to mitigate the significant health and safety risks associated with this class of compounds.

Chemical and Physical Properties

This compound is a reactive organic compound used in the synthesis of various materials, including pesticides and intermediates for pharmaceuticals.[1] It is crucial to understand its physical and chemical properties to ensure safe handling.

Table 1: Physical and Chemical Properties of this compound Isomers

Propertym-Tolyl Isocyanatep-Tolyl Isocyanate
CAS Number 621-29-4[2]622-58-2[1]
Molecular Formula C₈H₇NO[2]C₈H₇NO[1]
Molecular Weight 133.15 g/mol [2]133.15 g/mol [1]
Appearance Clear yellow liquid[2]White to light brown solid or liquid[1][3]
Boiling Point Not available70-72 °C @ 10 mmHg[4][5]
Flash Point 65 °C (149 °F)[2]66 °C (150.8 °F)[6]
Density Not available1.056 g/mL at 25 °C[4][5]
Vapor Pressure Not available75.5 Pa at 25 °C[4][5]
Moisture Sensitivity Moisture sensitive[2]Moisture sensitive[5]

Hazard Identification and Health Effects

This compound is classified as a hazardous chemical and poses significant health risks upon exposure. It is harmful if swallowed, inhaled, or absorbed through the skin.[2]

Table 2: Hazard Summary for this compound

Hazard TypeDescriptionCitations
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled. Can cause central nervous system depression.[2][7]
Irritation Causes severe irritation to the eyes, skin, and respiratory tract. It is a lachrymator, meaning it can cause an increased flow of tears.[2][7]
Sensitization May cause respiratory sensitization, leading to asthma-like symptoms upon repeated exposure. Skin sensitization can also occur, resulting in dermatitis.[2][8]
Chronic Effects Prolonged or repeated exposure can lead to lung irritation, chest pain, and pulmonary edema.[2]
Reactivity Reacts with water, strong oxidizing agents, acids, strong bases, alcohols, and amines. It is sensitive to moisture and heat.[2]
Flammability Combustible liquid and vapor.[2]

Occupational Exposure Limits

Currently, there are no specific Occupational Safety and Health Administration (OSHA) Permissible Exposure Limits (PELs), National Institute for Occupational Safety and Health (NIOSH) Recommended Exposure Limits (RELs), or American Conference of Governmental Industrial Hygienists (ACGIH) Threshold Limit Values (TLVs) for m-tolyl isocyanate or p-tolyl isocyanate.[2][6] However, due to the known hazards of isocyanates, exposure should be minimized to the lowest possible level. For context, the OSHA PEL for the related compound, toluene-2,4-diisocyanate (TDI), is a ceiling limit of 0.02 ppm.[8][9]

Safe Handling and Storage

A systematic approach to handling and storage is paramount to ensure the safety of laboratory personnel.

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area. A certified chemical fume hood is mandatory for all procedures involving this compound.[2]

  • Emergency Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[2]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound.

  • Eye Protection: Chemical splash goggles are required. A face shield should be worn in situations with a higher risk of splashing.[2][10]

  • Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile or butyl rubber) and a lab coat.[11] Disposable coveralls may be necessary for larger quantities or when there is a significant risk of skin contact.[11]

  • Respiratory Protection: A NIOSH-approved respirator with an organic vapor cartridge is required when working outside of a fume hood or when ventilation is inadequate.[2] For spraying applications or in situations with the potential for higher concentrations, a supplied-air respirator may be necessary.

safe_handling_workflow start Start: Prepare to Handle This compound pre_check Pre-Handling Checks start->pre_check ppe Don Appropriate PPE: - Chemical Goggles - Lab Coat - Resistant Gloves - Respirator (if needed) pre_check->ppe Assemble PPE eng_controls Verify Engineering Controls: - Fume Hood Operational - Eyewash/Shower Accessible pre_check->eng_controls Check Equipment handling Handle this compound in Fume Hood ppe->handling eng_controls->handling storage Proper Storage: - Tightly Sealed Container - Cool, Dry, Ventilated Area - Away from Incompatibles - Refrigerate handling->storage After Use waste Dispose of Waste Properly: - Contaminated PPE - Reaction Residue handling->waste Generate Waste end End storage->end decon Decontaminate Work Area and Equipment waste->decon decon->end

Safe Handling Workflow for this compound.
Storage Requirements

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[2]

  • Keep away from heat, sparks, open flames, and other sources of ignition.[2]

  • Protect from moisture, as it is moisture-sensitive.[2]

  • Refrigeration (below 4°C/39°F) is recommended for storage.[2]

  • Store separately from incompatible materials such as strong oxidizing agents, acids, bases, alcohols, and amines.[2]

Spill and Emergency Procedures

Prompt and appropriate action is critical in the event of a spill or accidental release.

Spill Cleanup
  • Evacuate: Immediately evacuate the area and notify personnel in the vicinity.[12]

  • Ventilate: Ensure the area is well-ventilated, using fume hoods to exhaust vapors.[12]

  • PPE: Do not attempt to clean up a spill without the proper PPE, including respiratory protection.[12]

  • Containment: For liquid spills, create a dike around the spill using an inert, non-combustible absorbent material such as sand, earth, or vermiculite. Do not use combustible materials like sawdust.[2]

  • Cleanup: Carefully absorb the spilled material, working from the outside in. Use spark-proof tools for collection.[2]

  • Decontamination: Do not use water for cleanup.[12] A decontamination solution, such as 5-10% sodium carbonate in water with a small amount of detergent, can be used to neutralize the area after the bulk of the spill has been removed.[12]

  • Disposal: Place the absorbed material and all contaminated items into a suitable, open-top container. Do not seal the container tightly, as the reaction with moisture can generate carbon dioxide gas, leading to pressure buildup.[12] Dispose of as hazardous waste according to institutional and local regulations.

spill_response_procedure spill Spill Occurs evacuate Evacuate Immediate Area Notify Others spill->evacuate assess Assess Spill Size and Risk evacuate->assess small_spill Small Spill (Manageable by Lab Staff) assess->small_spill Small large_spill Large Spill or Uncertain Risk assess->large_spill Large don_ppe Don Full PPE: - Respirator, Goggles - Gloves, Lab Coat small_spill->don_ppe call_ehs Call Emergency Response / EH&S Secure Area, Await Help large_spill->call_ehs contain Contain Spill with Inert Absorbent don_ppe->contain absorb Absorb Material (Use Spark-Proof Tools) contain->absorb collect Collect Waste in Open-Top Container absorb->collect decontaminate Decontaminate Area (No Water on Spill) collect->decontaminate dispose Dispose as Hazardous Waste decontaminate->dispose end End dispose->end call_ehs->end

Decision Tree for this compound Spill Response.
First Aid Measures

Immediate medical attention is required for all exposures to this compound.

  • Inhalation: Remove the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Do not use mouth-to-mouth resuscitation.[6]

  • Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[6]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water.[6]

first_aid_workflow exposure Exposure Occurs inhalation Inhalation exposure->inhalation skin_contact Skin Contact exposure->skin_contact eye_contact Eye Contact exposure->eye_contact ingestion Ingestion exposure->ingestion seek_medical_aid Seek Immediate Medical Attention move_to_fresh_air Move to Fresh Air inhalation->move_to_fresh_air remove_clothing Remove Contaminated Clothing skin_contact->remove_clothing flush_eyes Flush Eyes with Water for 15+ minutes eye_contact->flush_eyes rinse_mouth Rinse Mouth (if conscious) ingestion->rinse_mouth artificial_resp Provide Artificial Respiration (if not breathing) move_to_fresh_air->artificial_resp artificial_resp->seek_medical_aid flush_skin Flush Skin with Water for 15+ minutes flush_skin->seek_medical_aid remove_clothing->flush_skin flush_eyes->seek_medical_aid drink_water Drink 2-4 Cups of Water or Milk rinse_mouth->drink_water no_vomit Do NOT Induce Vomiting drink_water->no_vomit no_vomit->seek_medical_aid

First Aid Procedures for this compound Exposure.

Experimental Protocol: Synthesis of a Urea Derivative

Tolyl isocyanates are common reagents in drug development and organic synthesis, often used to form urea derivatives. The following is a representative protocol for the synthesis of a substituted urea, highlighting the necessary safety precautions.

Objective: To synthesize N-benzyl-N'-(p-tolyl)urea from p-tolyl isocyanate and benzylamine.

Materials:

  • p-Tolyl isocyanate

  • Benzylamine

  • Anhydrous dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa and needles

  • Nitrogen or Argon gas supply

  • Ice bath

Methodology:

  • Preparation: Set up a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet.

  • Inert Atmosphere: Purge the flask with nitrogen gas for several minutes to ensure an inert atmosphere, which is crucial due to the moisture sensitivity of the isocyanate.

  • Reagent Addition: In a certified chemical fume hood, dissolve benzylamine (1.0 equivalent) in anhydrous DCM and add it to the reaction flask via syringe.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Isocyanate Addition: Slowly add a solution of p-tolyl isocyanate (1.0 equivalent) in anhydrous DCM to the stirred benzylamine solution dropwise via syringe over 10-15 minutes. An exothermic reaction may be observed.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, the reaction mixture can be concentrated under reduced pressure. The resulting crude product, a substituted urea, is often a solid that can be purified by recrystallization or column chromatography.

  • Waste Disposal: All liquid waste containing residual isocyanate and solvent must be collected in a designated hazardous waste container. Solid waste, including contaminated filter paper and silica gel, should also be disposed of as hazardous waste.

Safety Considerations for this Protocol:

  • All steps must be performed in a chemical fume hood.

  • Full PPE, including chemical splash goggles, a lab coat, and chemical-resistant gloves, is mandatory.

  • Syringes and needles used to transfer p-tolyl isocyanate should be handled with extreme care to avoid skin pricks and immediately quenched in a beaker containing a neutralizing agent after use.

  • The reaction flask should remain under a positive pressure of inert gas to prevent the ingress of atmospheric moisture.

By implementing these comprehensive safety and handling procedures, researchers, scientists, and drug development professionals can effectively manage the risks associated with this compound and ensure a safe laboratory environment.

References

A Comprehensive Technical Guide to the Solubility of Tolyl Isocyanate in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of tolyl isocyanate isomers (ortho-, meta-, and para-) in a range of common organic solvents. Due to the reactive nature of the isocyanate group, this document also addresses the critical aspects of solvent interaction and provides standardized experimental protocols for solubility determination.

Introduction to this compound and its Solubility

This compound, a key intermediate in the synthesis of polyurethanes, pharmaceuticals, and other specialty chemicals, exists as three structural isomers: 2-tolyl isocyanate (o-tolyl isocyanate), 3-tolyl isocyanate (m-tolyl isocyanate), and 4-tolyl isocyanate (p-tolyl isocyanate). The position of the methyl group on the aromatic ring influences the molecule's polarity and, consequently, its solubility in various organic solvents.

Understanding the solubility of this compound is paramount for designing, optimizing, and controlling chemical reactions, as well as for purification, storage, and handling. The isocyanate group (-NCO) is highly reactive, particularly with protic solvents (those containing acidic hydrogen atoms, such as alcohols and water), leading to the formation of urethanes and ureas, respectively. Therefore, solubility is often intrinsically linked to reactivity.

Quantitative Solubility Data

Quantitative solubility data for this compound isomers in a wide range of organic solvents is not extensively available in publicly accessible literature, largely due to the compound's reactivity which can complicate straightforward solubility measurements. However, available data and qualitative observations are summarized below.

General Solubility Profile:

This compound isomers are generally characterized by moderate solubility in non-polar and polar aprotic solvents. Their reactivity with protic solvents means they are typically considered "soluble with reaction" in these media.

Table 1: Solubility of p-Tolyl Isocyanate (4-methylphenyl isocyanate)

SolventSolvent TypeTemperature (°C)SolubilityCitation
WaterProtic207.5 g/L (Reacts)[1]
AcetonitrilePolar AproticNot SpecifiedSoluble (Melting Point Solvent)
HexaneNon-polarNot SpecifiedSoluble (Melting Point Solvent)

Table 2: Solubility of m-Tolyl Isocyanate (3-methylphenyl isocyanate)

SolventSolvent TypeTemperature (°C)SolubilityCitation
WaterProtic2010 g/L (Reacts)

Table 3: Qualitative Solubility of o-Tolyl Isocyanate (2-methylphenyl isocyanate)

Solvent ClassSolubility DescriptionCitation
Organic SolventsModerately soluble[2]
WaterLimited solubility (Reacts)[2]

Note: The reactivity with water for all isomers leads to the formation of unstable carbamic acids which decompose to form tolyl amines and carbon dioxide.

Solvent Interactions and Reactivity

The primary consideration when selecting a solvent for this compound is the reactivity of the isocyanate group.

  • Aprotic Solvents (e.g., Toluene, Hexane, Tetrahydrofuran, Acetone, Acetonitrile, Ethyl Acetate): These are generally suitable solvents for dissolving this compound without immediate reaction. They are recommended for conducting reactions where the isocyanate group is intended to react with another specific nucleophile.

  • Protic Solvents (e.g., Water, Alcohols, Primary/Secondary Amines): These solvents will react with the isocyanate group. While this compound may initially dissolve, it will be consumed in a chemical reaction. This reactivity is harnessed in the synthesis of polyurethanes (reaction with polyols) and other derivatives.

The logical relationship governing solvent selection can be visualized as follows:

G Solvent Selection Logic for this compound cluster_solvent Solvent Type cluster_outcome Outcome Tolyl_Isocyanate This compound Protic Protic (e.g., Water, Alcohols) Tolyl_Isocyanate->Protic Introduce to Aprotic Aprotic (e.g., Toluene, THF, Acetone) Tolyl_Isocyanate->Aprotic Introduce to Reaction Reaction (Urethane/Urea Formation) Protic->Reaction Leads to Solution Stable Solution (Suitable for further reaction) Aprotic->Solution Leads to

Fig. 1: Logical workflow for solvent selection.

Experimental Protocols for Solubility Determination

Given the reactivity of isocyanates, determining their true solubility requires careful experimental design, particularly the exclusion of atmospheric moisture. The gravimetric method is a fundamental and reliable technique.

Gravimetric Method for this compound Solubility

This protocol is adapted for the specific properties of this compound.

Objective: To determine the solubility of a this compound isomer in a given aprotic organic solvent at a specific temperature.

Materials:

  • This compound isomer (o-, m-, or p-)

  • Anhydrous organic solvent of choice

  • Thermostatically controlled shaker or water bath

  • Inert gas (Nitrogen or Argon) supply

  • Drying tube or equivalent moisture protection

  • Syringes and syringe filters (PTFE, 0.2 µm)

  • Pre-weighed glass vials with airtight septa

  • Analytical balance (accurate to ±0.1 mg)

  • Vacuum oven

Methodology Workflow:

G Gravimetric Solubility Determination Workflow A 1. Preparation Add excess this compound to anhydrous solvent in a sealed vial under inert gas. B 2. Equilibration Place vial in a thermostatic shaker at the desired temperature for 24-48 hours to ensure saturation. A->B C 3. Phase Separation Allow vial to stand at temperature for >2 hours for undissolved solid to settle. B->C D 4. Sample Extraction Carefully withdraw a known volume of the supernatant (saturated solution) using a pre-warmed, gas-tight syringe with a filter. C->D E 5. Mass Determination (Solution) Dispense the saturated solution into a pre-weighed, airtight vial and record the total mass. D->E F 6. Solvent Evaporation Evaporate the solvent from the vial in a vacuum oven at a suitable temperature until a constant mass of the solute is achieved. E->F G 7. Mass Determination (Solute) Record the final mass of the vial containing the dry solute. F->G H 8. Calculation Calculate solubility based on the mass of the solute and the mass of the solvent. G->H

Fig. 2: Experimental workflow for gravimetric analysis.

Detailed Steps:

  • Preparation: Add an excess amount of the this compound isomer to a known volume of the anhydrous solvent in a glass vial. The vial should be immediately purged with an inert gas (e.g., nitrogen) and sealed with an airtight septum to prevent moisture ingress.

  • Equilibration: Place the sealed vial in a thermostatically controlled shaker or water bath set to the desired experimental temperature. The mixture should be agitated for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed.

  • Phase Separation: After equilibration, cease agitation and allow the vial to remain undisturbed at the set temperature for at least 2 hours. This allows any undissolved this compound to settle, leaving a clear supernatant.

  • Sample Withdrawal: Using a gas-tight syringe pre-warmed to the experimental temperature, carefully withdraw a specific volume (e.g., 5 mL) of the clear supernatant. To avoid drawing up solid particles, the syringe should be fitted with a syringe filter.

  • Mass of Saturated Solution: Dispense the withdrawn sample into a pre-weighed (Mass_vial) airtight vial and immediately seal it. Weigh the vial containing the solution to get the total mass (Mass_total). The mass of the saturated solution is (Mass_total - Mass_vial).

  • Solvent Evaporation: Carefully unseal the vial and place it in a vacuum oven. The temperature should be high enough to evaporate the solvent in a reasonable time but low enough to prevent degradation of the this compound.

  • Mass of Solute: Once the solvent has completely evaporated and a constant mass is achieved (checked by periodic weighing), record the final mass of the vial containing the dry this compound residue (Mass_final).

  • Calculation:

    • Mass of Solute = Mass_final - Mass_vial

    • Mass of Solvent = (Mass_total - Mass_vial) - (Mass of Solute)

    • Solubility ( g/100 g solvent) = (Mass of Solute / Mass of Solvent) x 100

Safety and Handling Considerations

Tolyl isocyanates are toxic and potent respiratory sensitizers. All handling should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Special care must be taken to avoid inhalation of vapors and contact with skin and eyes. Due to their reactivity with water, they should be stored in tightly sealed containers under an inert, dry atmosphere.

This guide serves as a foundational resource for professionals working with this compound. While comprehensive quantitative data remains a challenge to consolidate, the principles of reactivity, qualitative solubility, and rigorous experimental methodology provided herein will enable researchers to handle and utilize these compounds effectively and safely.

References

An In-depth Technical Guide to the Reaction of Tolyl Isocyanate with Primary and Secondary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction between tolyl isocyanates (m-, p-, and o-isomers) and primary and secondary amines. This reaction is fundamental in organic synthesis, leading to the formation of substituted ureas, a scaffold of significant interest in medicinal chemistry and materials science. This document details the reaction kinetics, provides established experimental protocols, and explores the biological relevance of the resulting urea derivatives, particularly in the context of drug discovery.

Introduction to Tolyl Isocyanate-Amine Reactions

The reaction of an isocyanate with an amine is a classic example of a nucleophilic addition reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom of the isocyanate group. A subsequent proton transfer results in the formation of a stable urea linkage. Tolyl isocyanates, available as ortho-, meta-, and para-isomers, are aromatic isocyanates where the reactivity of the isocyanate group is influenced by the electronic and steric effects of the methyl group on the aromatic ring.

The resulting N,N'-substituted ureas are a cornerstone in drug discovery, with numerous small molecule drugs containing this functional group.[1][2] The urea moiety is a versatile hydrogen bond donor and acceptor, enabling strong interactions with biological targets such as protein kinases.[3] Prominent examples of urea-containing drugs include Sorafenib, a multi-kinase inhibitor used in cancer therapy.[4][5]

Reaction Kinetics and Mechanism

The reaction between this compound and amines is typically a second-order process, being first order with respect to both the isocyanate and the amine.[6] The reaction rate is highly dependent on several factors, including the nature of the amine, the solvent, and the presence of catalysts.

Reactivity of Primary vs. Secondary Amines

In general, primary amines are significantly more reactive towards isocyanates than secondary amines. This is primarily due to reduced steric hindrance around the nitrogen atom in primary amines, allowing for easier approach to the electrophilic carbon of the isocyanate. While secondary amines are generally more basic, the steric bulk of the two alkyl or aryl substituents outweighs the electronic effect in most cases. The reactions of primary aliphatic amines with aromatic isocyanates are often too rapid to be monitored by standard batch methods.[7]

Table 1: Relative Reactivity of Amines and Other Nucleophiles with Isocyanates

NucleophileRelative Rate
Primary Aliphatic Amine Very High
Secondary Aliphatic Amine High
Primary Aromatic AmineModerate
AmmoniaModerate
Primary AlcoholLow
WaterLow
Secondary AlcoholVery Low
PhenolVery Low
Carboxylic AcidVery Low
ThiolVery Low (without catalyst)

Note: This table provides a general qualitative comparison. Actual rates can vary significantly based on specific structures and reaction conditions.

Electronic and Steric Effects

The electronic nature of both the this compound and the amine plays a crucial role in the reaction kinetics.

  • On the this compound: The methyl group on the tolyl ring is weakly electron-donating, which slightly deactivates the isocyanate group compared to phenyl isocyanate by reducing the electrophilicity of the carbonyl carbon.

  • On the Amine: Electron-donating groups on the amine increase its nucleophilicity and accelerate the reaction. Conversely, electron-withdrawing groups decrease nucleophilicity and slow down the reaction. For aromatic amines, the effect of substituents on the reaction rate can often be correlated using the Hammett equation.[1][8][9][10][11]

  • Steric Hindrance: Bulky substituents on either the isocyanate or the amine will decrease the reaction rate. For example, ortho-substituted anilines react slower than their para-substituted counterparts.

Solvent Effects

The solvent can have a significant impact on the reaction rate. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile can accelerate the reaction by stabilizing the charged transition state. Protic solvents, especially those capable of hydrogen bonding, can solvate the amine, potentially reducing its nucleophilicity.

Catalysis

While the reaction between isocyanates and amines is generally fast, it can be further accelerated by catalysts. Tertiary amines are commonly used as catalysts for this reaction. The catalytic mechanism is believed to involve the formation of a complex between the tertiary amine and the isocyanate, which increases the electrophilicity of the carbonyl carbon and facilitates the attack by the primary or secondary amine.

Reaction Mechanisms

The reaction proceeds through a nucleophilic addition mechanism. The following diagrams illustrate the uncatalyzed and tertiary amine-catalyzed pathways.

Uncatalyzed Reaction Mechanism.

Tertiary Amine-Catalyzed Reaction Mechanism.

Experimental Protocols

The following protocols provide general procedures for the synthesis of ureas from this compound and primary or secondary amines.

General Protocol for the Synthesis of N-Aryl-N'-Alkyl/Aryl Ureas

This protocol is a general method adaptable for a wide range of primary and secondary amines.

Materials:

  • This compound (o-, m-, or p-isomer) (1.0 eq)

  • Primary or secondary amine (1.0 - 1.1 eq)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine in the chosen anhydrous solvent.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of this compound in the same solvent dropwise to the stirred amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • If the product precipitates, it can be isolated by filtration, washed with a small amount of cold solvent, and dried under vacuum.

  • If the product remains in solution, the solvent is removed under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

Protocol for the Synthesis of 1-(4-Aminophenyl)-3-(m-tolyl)urea[12]

This two-step protocol is useful when selective reaction with one amino group of a diamine is desired, or to avoid side reactions.[12]

Step 1: Synthesis of 1-(4-Nitrophenyl)-3-(m-tolyl)urea

  • Dissolve 4-nitroaniline (1.0 eq) in anhydrous THF.[13]

  • Add m-tolyl isocyanate (1.0 eq) dropwise to the solution at room temperature.[13]

  • Stir the reaction mixture for 12-24 hours.[13]

  • Monitor the reaction by TLC.[13]

  • Upon completion, concentrate the mixture under reduced pressure and purify the crude product by recrystallization.[13]

Step 2: Reduction of the Nitro Group

  • Suspend 1-(4-nitrophenyl)-3-(m-tolyl)urea in ethyl acetate.[13]

  • Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O).[13]

  • Reflux the mixture for 4-6 hours.[13]

  • After cooling, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate until the pH is basic.[13]

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.[13]

  • Remove the solvent under reduced pressure to yield 1-(4-aminophenyl)-3-(m-tolyl)urea.[13]

Table 2: Example Yields for Urea Synthesis with this compound

This compound IsomerAmineSolventConditionsYield (%)Reference
p-Tolyl isocyanaten-Butylamine1,2-Dichloroethane80 °C, 18 h68[11]
p-Tolyl isocyanateCyclohexylamine1,2-Dichloroethane80 °C, 18 h21[11]
m-Tolyl isocyanate4-NitroanilineDichloromethaneRT, 24 hNot specified[12]
m-Tolyl isocyanatep-PhenylenediamineDichloromethaneRT, 1-5 hNot specified[12]

Visualization of Experimental Workflow

The general workflow for the synthesis and purification of tolyl-urea derivatives can be visualized as follows:

experimental_workflow start Start dissolve_amine Dissolve Amine in Anhydrous Solvent start->dissolve_amine cool Cool to 0 °C dissolve_amine->cool add_isocyanate Add this compound Solution Dropwise cool->add_isocyanate react React at Room Temperature (1-24h) add_isocyanate->react monitor Monitor Reaction (TLC/LC-MS) react->monitor workup Work-up monitor->workup filtration Filtration workup->filtration Precipitate concentration Solvent Removal workup->concentration In Solution purification Purification filtration->purification concentration->purification recrystallization Recrystallization purification->recrystallization chromatography Column Chromatography purification->chromatography characterization Product Characterization (NMR, MS, etc.) recrystallization->characterization chromatography->characterization end End characterization->end

General Experimental Workflow for Tolyl-Urea Synthesis.

Relevance in Drug Development

The urea scaffold derived from this compound and amines is of paramount importance in medicinal chemistry, particularly in the development of kinase inhibitors.

Urea as a Pharmacophore

The N,N'-disubstituted urea moiety can form up to four hydrogen bonds with the protein backbone in the hinge region of many kinases, a critical interaction for potent inhibition.[3] The tolyl group often occupies a hydrophobic pocket, while the other substituent on the urea can be modified to achieve selectivity and improve pharmacokinetic properties.

Structure-Activity Relationship (SAR)

Systematic modification of the amine component in the reaction with this compound allows for the exploration of the structure-activity relationship (SAR). By synthesizing a library of tolyl-urea derivatives with diverse primary and secondary amines, researchers can probe the steric and electronic requirements of the target protein's binding site. For instance, SAR studies on diaryl urea derivatives have shown that modifications to the terminal phenyl ring can significantly impact antiproliferative activity.[4][5]

Kinase Inhibitor Scaffolds

Many potent kinase inhibitors are based on the bis-aryl urea scaffold, where this compound can provide one of the aryl moieties. These inhibitors often target kinases involved in cancer cell proliferation and angiogenesis, such as VEGFR, PDGFR, and Raf kinases.[5][14] The synthesis of novel tolyl-urea derivatives remains an active area of research for the discovery of new anticancer agents.[15][16]

drug_discovery_relevance reaction This compound + Amine Reaction urea_library Library of Tolyl-Urea Derivatives reaction->urea_library sar_studies Structure-Activity Relationship (SAR) Studies urea_library->sar_studies kinase_inhibition Kinase Inhibition Assays urea_library->kinase_inhibition lead_optimization Lead Optimization sar_studies->lead_optimization kinase_inhibition->lead_optimization drug_candidate Potential Drug Candidate lead_optimization->drug_candidate

Role of Tolyl-Urea Synthesis in Drug Discovery.

Conclusion

The reaction of this compound with primary and secondary amines is a robust and versatile method for the synthesis of substituted ureas. Understanding the kinetics and mechanism of this reaction allows for the rational design of synthetic routes to novel compounds. For drug development professionals, these reactions provide a powerful tool for generating libraries of potential therapeutic agents, particularly in the area of kinase inhibition. The ability to systematically vary the amine component allows for detailed SAR studies, ultimately leading to the optimization of potency, selectivity, and pharmacokinetic properties of new drug candidates.

References

The Core Mechanism of Tolyl Isocyanate Reactions with Alcohols: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction mechanism between tolyl isocyanates and alcohols, a fundamental process in urethane chemistry with significant applications in the pharmaceutical and polymer industries. This document details the core reaction pathways, kinetic data, catalytic effects, and experimental methodologies for studying this important transformation.

Executive Summary

The reaction of tolyl isocyanate with an alcohol proceeds through a nucleophilic addition mechanism to form a urethane. The reaction is generally considered to be second-order, being first-order with respect to both the isocyanate and the alcohol.[1] However, the precise mechanism is more complex and is influenced by factors such as the solvent, the presence of catalysts, and the concentration of the reactants. The widely accepted Baker mechanism suggests a termolecular reaction involving an initial complex formation between the isocyanate and the alcohol.[2][3] Catalysts, such as tertiary amines and metal acetylacetonates, can significantly accelerate the reaction rate.[4][5] This guide will delve into these aspects, presenting key kinetic data and experimental protocols to provide a thorough understanding of this reaction.

The Core Reaction Mechanism

The fundamental reaction involves the nucleophilic attack of the alcohol's hydroxyl group on the electrophilic carbon atom of the isocyanate group.

The Baker Mechanism

Extensive kinetic studies have led to the proposal of the Baker mechanism, which accounts for the observed reaction kinetics in many non-polar solvents.[2][3] This mechanism involves a two-step process:

  • Reversible Complex Formation: The this compound and the alcohol first form a reversible complex.

  • Nucleophilic Attack: A second molecule (which can be another alcohol molecule, a tertiary amine, or the urethane product) facilitates the proton transfer and the formation of the urethane product.

Baker_Mechanism cluster_step1 Step 1: Reversible Complex Formation cluster_step2 Step 2: Nucleophilic Attack Tolyl-NCO Tolyl-N=C=O ROH R-OH Complex Tolyl-N=C=O···HOR Urethane Tolyl-NH-COOR Complex->Urethane k2 [B] Catalyst B (e.g., ROH, R'3N) Catalyst->Complex

Catalysis

The reaction between this compound and alcohols can be significantly accelerated by catalysts.

  • Tertiary Amines: Tertiary amines are effective catalysts. The proposed mechanism involves the amine acting as a nucleophile, attacking the isocyanate to form a reactive intermediate which then reacts with the alcohol.[5]

  • Metal Compounds: Metal acetylacetonates, such as ferric acetylacetonates, are also potent catalysts.[4] The catalytic activity of these compounds is attributed to the formation of a complex with the reactants, which facilitates the reaction.

  • Autocatalysis: The urethane product itself can act as a catalyst, leading to an increase in the reaction rate as the reaction proceeds. This is known as autocatalysis.[2]

Quantitative Data

The following tables summarize key quantitative data for the reaction of tolyl isocyanates with alcohols.

Heats of Reaction

The reaction is exothermic, with the heat of reaction depending on the specific isocyanate and alcohol used.[6][7]

This compound IsomerAlcoholHeat of Reaction (kcal/mol)
p-Tolyl Isocyanaten-Butyl Alcohol-23.9[4]
m-Tolyl Isocyanaten-Butyl AlcoholNot explicitly found
o-Tolyl Isocyanaten-Butyl AlcoholNot explicitly found
p-Tolyl Isocyanatesec-Butyl AlcoholEvidence of side reactions[6]

Note: Data for m-tolyl and o-tolyl isocyanates with n-butyl alcohol were not explicitly found in the provided search results, though the studies included them.

Reaction Rate Constants

The rate of reaction is quantified by the second-order rate constant (k). The following table presents data for the ferric acetylacetonate catalyzed reaction of p-tolyl isocyanate with n-butyl alcohol at 26.0°C.[4]

Catalyst Concentration (mol/L x 10⁵)Isocyanate Concentration (mol/L)Alcohol Concentration (mol/L)Rate Constant (k x 10⁴ L mol⁻¹ s⁻¹)
1.40.70.73.56
1.41.41.43.89
2.81.41.47.59
8.41.41.423.9
14.01.41.436.8

Experimental Protocols

Several experimental techniques are employed to study the kinetics and mechanism of the this compound-alcohol reaction.

Calorimetry

Objective: To measure the heat of reaction and to deduce kinetic rate constants from the heat evolution over time.[2][7]

Methodology:

  • A differential calorimeter of the Tian-Calvet type is used.[6]

  • A known amount of this compound is introduced into a solution containing an excess of the alcohol at a constant temperature (e.g., 25°C).[6][7]

  • The heat evolved during the reaction is measured over time.

  • The total heat evolved gives the heat of reaction per mole.

  • The rate of heat evolution is proportional to the reaction rate, allowing for the calculation of pseudo first-order rate constants.[2]

Calorimetry_Workflow Start Start Prepare Prepare solutions of This compound and alcohol Start->Prepare Calorimeter Place alcohol in calorimeter at constant T Prepare->Calorimeter Inject Inject this compound into the alcohol Calorimeter->Inject Measure Measure heat evolution over time Inject->Measure Analyze Analyze data to determine ΔH_rxn and rate constants Measure->Analyze End End Analyze->End

Analytical Titration

Objective: To determine the concentration of unreacted isocyanate over time to calculate the reaction rate.[1][2]

Methodology:

  • The reaction is initiated by mixing solutions of this compound and the alcohol in a suitable solvent (e.g., toluene) at a constant temperature.

  • Aliquots of the reaction mixture are withdrawn at specific time intervals.

  • Each aliquot is quenched by adding it to a solution containing a known excess of a standard solution of dibutylamine in toluene. The dibutylamine reacts rapidly and quantitatively with the remaining isocyanate.[1][2]

  • The excess, unreacted dibutylamine is then back-titrated with a standard solution of hydrochloric acid using a suitable indicator, such as bromophenol blue.[1][2]

  • The concentration of isocyanate at each time point is calculated from the amount of dibutylamine consumed.

Fourier Transform Infrared (FTIR) Spectroscopy

Objective: To monitor the progress of the reaction by observing changes in the characteristic infrared absorption bands of the reactants and products.[8][9]

Methodology:

  • The reaction is carried out in a suitable IR-transparent cell.

  • FTIR spectra are recorded at regular intervals.

  • The disappearance of the strong N=C=O stretching band of the isocyanate group (around 2270 cm⁻¹) is monitored.[9]

  • Simultaneously, the appearance of the urethane N-H bending (around 1518 cm⁻¹) and C=O stretching (around 1715 cm⁻¹) bands is observed.[9]

  • The concentration of the species can be related to the absorbance of their characteristic peaks using the Beer-Lambert law.

Conclusion

The reaction between this compound and alcohols is a multifaceted process, the understanding of which is critical for controlling the synthesis of urethanes. The Baker mechanism provides a solid framework for understanding the kinetics, though the specific reaction conditions, including the presence of catalysts and the nature of the solvent, play a crucial role in determining the reaction pathway and rate. The experimental techniques outlined in this guide provide robust methods for elucidating the intricacies of this important chemical transformation.

References

Tolyl Isocyanate as a Precursor for Polyurethane Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Introduction

Polyurethanes (PUs) are a highly versatile class of polymers, integral to numerous applications across various industries due to their tunable mechanical properties, ranging from rigid foams to flexible elastomers.[1][2] A cornerstone in the synthesis of many high-performance polyurethanes is tolyl isocyanate (TDI), an aromatic diisocyanate renowned for its high reactivity and cost-effectiveness.[3][4] This technical guide provides a comprehensive overview of the synthesis of polyurethanes using TDI as a precursor, with a focus on the underlying chemistry, experimental methodologies, and characterization techniques. The information presented is intended to be a valuable resource for researchers, scientists, and professionals in drug development exploring the potential of TDI-based polyurethanes.

TDI is predominantly available as a mixture of its 2,4- and 2,6-isomers, with the most common commercial grades being TDI-80 (80% 2,4-TDI and 20% 2,6-TDI) and TDI-65 (65% 2,4-TDI and 35% 2,6-TDI).[4][5][6] The reactivity of the isocyanate groups is influenced by their position on the toluene ring, a factor that plays a crucial role in the polymerization process and the final properties of the polyurethane.[7]

II. Chemical Properties and Isomers of this compound

The two primary isomers of TDI, 2,4-TDI and 2,6-TDI, exhibit different reactivities due to steric hindrance from the methyl group on the aromatic ring. In 2,4-TDI, the isocyanate group at the 4-position (para) is significantly more reactive than the group at the 2-position (ortho).[7] In contrast, the two isocyanate groups of the symmetric 2,6-TDI have equal reactivity. This difference in reactivity is a key parameter that can be leveraged to control the polymer structure and properties.

Property2,4-TDI2,6-TDITDI-80/20TDI-65/35
Molecular Formula C₉H₆N₂O₂C₉H₆N₂O₂C₉H₆N₂O₂C₉H₆N₂O₂
Molecular Weight ( g/mol ) 174.16174.16174.16174.16
NCO Content (%) 48.248.248.248.2
Freezing Point (°C) 19.5 - 22-11.5 - 143.5 - 7

Table 1: Physical and Chemical Properties of TDI Isomers and Common Mixtures.[6]

III. Polyurethane Synthesis from this compound

The fundamental reaction in polyurethane synthesis is the polyaddition reaction between the isocyanate groups (-NCO) of TDI and the hydroxyl groups (-OH) of a polyol. This reaction forms the characteristic urethane linkage that constitutes the backbone of the polymer.[3] The properties of the resulting polyurethane can be tailored by the choice of TDI isomer mixture, the type of polyol (e.g., polyether or polyester), and the use of a chain extender.[3]

A widely employed and versatile method for synthesizing TDI-based polyurethanes is the two-step prepolymer method.[3]

  • Prepolymer Formation: In the first step, an excess of TDI is reacted with a polyol to create an isocyanate-terminated prepolymer.[3]

  • Chain Extension: In the second step, this prepolymer is reacted with a chain extender, typically a low molecular weight diol or diamine, to build the final high molecular weight polyurethane.[3]

Reaction Mechanism

The synthesis of polyurethane from TDI and a polyol is a nucleophilic addition reaction. The lone pair of electrons on the oxygen atom of the hydroxyl group attacks the electrophilic carbon atom of the isocyanate group.

G TDI This compound (R-NCO) Intermediate Intermediate TDI->Intermediate Nucleophilic Attack Polyol Polyol (R'-OH) Polyol->Intermediate Polyurethane Polyurethane (R-NH-CO-O-R') Intermediate->Polyurethane Proton Transfer

Figure 1: Simplified reaction mechanism of polyurethane formation.

Catalysts are often employed to accelerate the reaction rate and influence the selectivity of the reaction. Common catalysts include tertiary amines and organotin compounds like dibutyltin dilaurate (DBTDL).[7][8][9]

G cluster_reactants Reactants cluster_process Process cluster_product Product TDI TDI Prepolymer_Formation Prepolymer Formation (TDI + Polyol) TDI->Prepolymer_Formation Polyol Polyol Polyol->Prepolymer_Formation Catalyst Catalyst (e.g., DBTDL) Catalyst->Prepolymer_Formation Chain_Extension Chain Extension (Prepolymer + Chain Extender) Prepolymer_Formation->Chain_Extension Polyurethane Polyurethane Elastomer Chain_Extension->Polyurethane

Figure 2: Two-step synthesis workflow of TDI-based polyurethane.

IV. Experimental Protocols

A. Synthesis of an Isocyanate-Terminated Prepolymer

This protocol describes the synthesis of a key intermediate in the two-step polyurethane production process.[3]

Materials:

  • Toluene diisocyanate (TDI), 80/20 mixture of 2,4- and 2,6-isomers

  • Polyether polyol (e.g., Polytetramethylene ether glycol - PTMEG, Mn = 2000 g/mol )

  • Nitrogen gas

  • Solvent (e.g., dehydrated butyl acetate, if necessary)[2]

Equipment:

  • Four-necked reaction kettle equipped with a mechanical stirrer, thermometer, nitrogen inlet, and dropping funnel.[1]

Procedure:

  • Reactor Setup: Assemble a clean and dry four-necked reaction kettle. Purge the flask with dry nitrogen gas for 15-20 minutes to establish an inert atmosphere. Maintain a gentle flow of nitrogen throughout the reaction.[3]

  • Polyol Degassing: In a separate flask, degas the required amount of PTMEG under vacuum at 80-90°C for at least one hour to remove any dissolved moisture.[3]

  • Charging the Reactor: Charge the calculated amount of the chosen polyol into the reaction kettle.[1]

  • TDI Addition: Add the calculated amount of TDI to the reactor. The molar ratio of NCO to OH groups should be at least 2:1 to ensure the formation of an isocyanate-terminated prepolymer.[7]

  • Reaction: The reaction is typically carried out at a temperature between 80-100°C for 1 to 2 hours.[1] The progress of the reaction can be monitored by titrating for the NCO content.

B. Chain Extension and Curing

This protocol outlines the final step in the formation of the polyurethane elastomer film.

Materials:

  • Isocyanate-terminated prepolymer

  • Chain extender (e.g., 1,4-Butanediol - BDO)

  • Catalyst (optional, e.g., Dibutyltin dilaurate - DBTDL)

Procedure:

  • Preparation: Cool the prepolymer to a suitable temperature (e.g., 60°C).[1] Degas the prepolymer under vacuum to remove any entrapped air bubbles.[3]

  • Chain Extender Addition: In a separate container, weigh the stoichiometric amount of the chain extender. The amount is calculated based on the remaining isocyanate content of the prepolymer.[3]

  • Mixing: Vigorously mix the chain extender into the prepolymer. If a catalyst is used, it can be added to the polyol component before mixing or at this stage.[3]

  • Casting and Curing: Pour the mixture into a preheated mold and cure at a specific temperature (e.g., 100°C) for a designated time to obtain the final polyurethane elastomer film.

V. Characterization of TDI-Based Polyurethanes

A. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a crucial technique to confirm the formation of the polyurethane and to monitor the reaction progress.

Procedure:

  • Obtain a thin film of the synthesized polymer.

  • Record the FTIR spectrum in the range of 4000-600 cm⁻¹.[3]

  • Analysis:

    • Confirm the disappearance of the strong N=C=O stretching peak from TDI at approximately 2270 cm⁻¹.[3][10]

    • Confirm the disappearance of the broad O-H stretching peak from the polyol at approximately 3300-3500 cm⁻¹.[3]

    • Observe the appearance of the N-H stretching peak around 3300 cm⁻¹ and the C=O stretching peak of the urethane linkage around 1730-1700 cm⁻¹.

B. Thermal Analysis

1. Differential Scanning Calorimetry (DSC):

DSC is used to determine the thermal transitions, such as the glass transition temperature (Tg), of the soft and hard segments of the polyurethane.[1]

Procedure:

  • Heat a small sample of the elastomer (5-10 mg) in a DSC instrument under a nitrogen atmosphere.

  • Scan a temperature range from approximately -80°C to 250°C at a heating rate of 10°C/min.[1]

  • The glass transition temperatures will appear as step changes in the heat flow curve.[1]

2. Thermogravimetric Analysis (TGA):

TGA provides information on the thermal stability and decomposition profile of the polymer.

Procedure:

  • Place a small sample (5-10 mg) of the polymer in the TGA pan.

  • Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen or air atmosphere.[3]

  • Record the weight loss as a function of temperature. The onset of decomposition and the temperature at maximum weight loss indicate the thermal stability of the material.[3]

C. Mechanical Properties

Tensile testing is performed to evaluate the mechanical performance of the polyurethane elastomer.

Procedure:

  • Prepare dumbbell-shaped specimens according to ASTM D412 standards.[1]

  • Conduct tensile testing using a universal testing machine at a specified crosshead speed.[1]

  • Record the tensile strength (MPa) and elongation at break (%).[1]

PropertyPolyurethane from Polyether PolyolPolyurethane from Polyester Polyol
Tensile Strength Generally lowerGenerally higher
Tear Strength GoodExcellent
Abrasion Resistance GoodExcellent
Hydrolytic Stability ExcellentPoor
Low-Temperature Flexibility ExcellentGood
Oil Resistance FairExcellent

Table 2: General Comparison of Properties of Polyurethanes based on Polyether and Polyester Polyols.[11][12][13][14]

VI. Influence of Formulation Parameters on Polyurethane Properties

The final properties of TDI-based polyurethanes are highly dependent on several key formulation and processing variables.

  • TDI Isomer Ratio: A higher proportion of the symmetric 2,6-TDI isomer can lead to more ordered polymer chains, enhancing the microphase separation between the hard and soft segments. Foams made with a higher 2,6-TDI content (TDI-65) can exhibit higher load-bearing properties.

  • Polyol Type: The choice between a polyether and a polyester polyol significantly impacts the final properties. Polyester-based polyurethanes generally exhibit higher tensile and tear strength, and better oil resistance, while polyether-based polyurethanes offer superior hydrolytic stability and low-temperature flexibility.[11][12][13][14]

  • NCO/OH Ratio: This ratio, also known as the R-value, determines the stoichiometry of the reactants and influences the molecular weight and degree of cross-linking of the polymer. An optimized NCO/OH ratio is critical for achieving desired mechanical properties.[10]

  • Curing Temperature and Time: The curing conditions have a significant impact on the final polymer structure and mechanical performance.[10]

ParameterEffect on Polyurethane Properties
Increasing 2,6-TDI content Increased hardness and load-bearing capacity.
Using Polyester Polyol Increased tensile strength, tear strength, and oil resistance.[11][13]
Using Polyether Polyol Increased hydrolytic stability and low-temperature flexibility.[14]
Optimizing NCO/OH Ratio Maximizes mechanical properties like tensile strength and elongation at break.[10]
Curing Temperature Can have a non-monotonic effect on properties like elongation at break.[1]

Table 3: Influence of Key Formulation and Process Variables on TDI-Based Polyurethane Properties.

VII. Applications in Drug Development

The tunable properties and biocompatibility of certain polyurethane formulations make them attractive for biomedical applications, including drug delivery systems.[2][15] TDI-based polyurethanes have been explored for these purposes, although concerns about the potential toxicity of degradation byproducts have led to increased interest in aliphatic diisocyanates for certain applications.[2][15]

TDI-based polyurethane nanoparticles can be formulated to encapsulate therapeutic agents, protecting them from degradation and enabling controlled release.[16] The release kinetics can be modulated by adjusting the polymer composition, such as the ratio of soft to hard segments.[15] For instance, polyurethane-urea elastomers synthesized from TDI and a hydrophilic polyol like polyethylene glycol have been investigated for the controlled release of drugs.[15]

G cluster_synthesis Polymer Synthesis cluster_formulation Formulation cluster_delivery Delivery TDI TDI Polymerization Polymerization TDI->Polymerization Polyol Polyol Polyol->Polymerization Drug Therapeutic Agent Drug->Polymerization PU_Nanoparticles Drug-Loaded PU Nanoparticles Polymerization->PU_Nanoparticles Controlled_Release Controlled Drug Release PU_Nanoparticles->Controlled_Release Target_Site Target Site Controlled_Release->Target_Site

References

An In-depth Technical Guide to Tolyl Isocyanate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of tolyl isocyanate, a versatile chemical intermediate with significant applications in pharmaceutical research and development. This compound exists in three isomeric forms—ortho (o), meta (m), and para (p)—each with distinct properties and applications. This document details their chemical and physical characteristics, synthesis protocols, and their utility in drug development, particularly as derivatizing agents and chemical probes.

Core Chemical and Physical Properties

The fundamental properties of the three this compound isomers are summarized below. While they share the same molecular formula and weight, their structural differences lead to variations in physical properties such as boiling point and density.

Propertyo-Tolyl Isocyanatem-Tolyl Isocyanatep-Tolyl Isocyanate
CAS Number 614-68-6[1]621-29-4622-58-2
Molecular Formula C₈H₇NOC₈H₇NOC₈H₇NO
Molecular Weight 133.15 g/mol [1]133.15 g/mol 133.15 g/mol
Appearance Clear, colorless to pale yellow liquid[2]Clear slightly brown liquid
Boiling Point 185-186 °C[3]75-76 °C at 12 mmHg70-72 °C at 10 mmHg[4]
Density 1.074 g/mL at 25 °C[3]1.033 g/mL at 25 °C1.056 g/mL at 25 °C[4]
Refractive Index 1.5325-1.5365 at 20 °C[2]~1.5305 at 20 °C~1.531 at 20 °C[4]

Synthesis and Experimental Protocols

The synthesis of tolyl isocyanates is crucial for their application in research and development. Below are detailed protocols for their preparation and use in analytical and biochemical contexts.

General Synthesis of p-Tolyl Isocyanate

A common method for the synthesis of aryl isocyanates involves the reaction of an aromatic amine with a phosgene equivalent, such as bis(trichloromethyl) carbonate (triphosgene).

Experimental Protocol:

  • A solution of bis(trichloromethyl) carbonate in chloroform (CHCl₃) is prepared in an ice bath.

  • A solution of p-toluidine (or the corresponding o- or m-toluidine for the other isomers) in CHCl₃ is added dropwise to the triphosgene solution.

  • Following the addition, the reaction mixture is stirred at room temperature for a period of 1 to 8 hours.

  • The mixture is then heated to reflux until the solution becomes clear.

  • The solvent is evaporated under atmospheric pressure.

  • The crude p-tolyl isocyanate is then purified by vacuum distillation.[1]

Synthesis Workflow

G cluster_reactants Reactants cluster_process Reaction Process cluster_workup Work-up & Purification p_toluidine p-Toluidine in CHCl₃ addition Dropwise addition in ice bath p_toluidine->addition triphosgene Bis(trichloromethyl) carbonate (Triphosgene) in CHCl₃ triphosgene->addition stirring Stir at room temperature (1-8 hours) addition->stirring reflux Heat to reflux until clear stirring->reflux evaporation Solvent evaporation reflux->evaporation distillation Vacuum distillation evaporation->distillation product p-Tolyl Isocyanate distillation->product

Caption: General workflow for the synthesis of p-tolyl isocyanate.

Derivatization of Polar Compounds for GC-MS Analysis

p-Tolyl isocyanate is an effective derivatizing agent for polar compounds containing hydroxyl (-OH) and/or thiol (-SH) groups, enhancing their volatility for gas chromatography-mass spectrometry (GC-MS) analysis. This is particularly useful for the detection of degradation products of chemical warfare agents.[5][6]

Experimental Protocol:

  • The analyte containing polar functional groups is dissolved in an appropriate aprotic solvent.

  • An excess of p-tolyl isocyanate is added to the solution.

  • The reaction mixture is incubated to allow for the complete derivatization of the polar groups.

  • The resulting derivatized sample can be directly injected into the GC-MS for analysis.[5][6] The derivatives are stable and not sensitive to moisture, offering an advantage over other derivatizing agents like BSTFA.[5]

Derivatization Workflow

G Analyte Analyte with -OH or -SH groups Reaction Derivatization Reaction Analyte->Reaction PTI p-Tolyl Isocyanate (PTI) PTI->Reaction Derivative Stable, Volatile PTI-Derivative Reaction->Derivative GCMS GC-MS Analysis Derivative->GCMS G cluster_nucleophiles Nucleophilic Groups in Proteins cluster_products Resulting Covalent Adducts Tolyl_NCO Tolyl-N=C=O Amine Primary Amine (e.g., Lysine, N-terminus) Tolyl_NCO->Amine forms Hydroxyl Hydroxyl (e.g., Serine, Tyrosine) Tolyl_NCO->Hydroxyl forms Thiol Thiol (e.g., Cysteine) Tolyl_NCO->Thiol forms Urea Urea Linkage Amine->Urea Carbamate Carbamate (Urethane) Linkage Hydroxyl->Carbamate Thiocarbamate Thiocarbamate Linkage Thiol->Thiocarbamate

References

Methodological & Application

Application Note: HPLC Analysis of Alcohols, Amines, and Thiols Using Tolyl Isocyanate as a Pre-column Derivatizing Agent

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the derivatization of compounds containing hydroxyl, primary/secondary amine, and thiol functional groups using p-tolyl isocyanate (PTI) for quantitative analysis by High-Performance Liquid Chromatography (HPLC) with UV detection. The isocyanate group of PTI reacts efficiently with the active hydrogen of these functional groups to form stable, UV-active urethane or urea derivatives, significantly enhancing their detectability.[1][2] This method is particularly useful for the analysis of alcohols, amines, and other polar compounds that lack a suitable chromophore for direct UV detection. The resulting derivatives are stable for extended periods and are not sensitive to moisture.[2][3]

Principle of Derivatization

The core of this method is the nucleophilic addition reaction between the analyte and p-tolyl isocyanate. The lone pair of electrons on the oxygen (of an alcohol), nitrogen (of an amine), or sulfur (of a thiol) atom of the analyte attacks the electron-deficient carbon atom of the isocyanate group (-N=C=O). This reaction forms a stable covalent bond, resulting in a p-tolyl-urethane derivative (from alcohols) or a p-tolyl-urea derivative (from amines).

The key advantages of this derivatization are:

  • Introduction of a Chromophore: The tolyl group provides a strong chromophore, allowing for sensitive UV detection of the derivative.

  • Improved Chromatography: The derivatization process increases the hydrophobicity of polar analytes, leading to better retention and peak shape on reversed-phase HPLC columns.

  • High Stability: The resulting urethane and urea derivatives are chemically robust, ensuring sample integrity during analysis and storage.[2][3]

  • Selectivity: p-Tolyl isocyanate selectively targets hydroxyl, amino, and thiol groups, and has been shown not to react with carboxylic acid or phosphonic acid groups under typical conditions.[2][3]

The chemical reaction pathway for the derivatization of an alcohol (R-OH) is illustrated in the diagram below.

cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product Analyte Analyte with Active Hydrogen (e.g., R-OH, R-NH2) Conditions Aprotic Solvent (e.g., Acetonitrile) Room Temperature Optional: Catalyst (e.g., Pyridine) Analyte->Conditions Mix PTI p-Tolyl Isocyanate (CH3-C6H4-NCO) PTI->Conditions Derivative Stable, UV-Active Derivative (Urethane or Urea) Conditions->Derivative React

Caption: Derivatization reaction of an analyte with p-tolyl isocyanate.

Experimental Protocols

This section provides a general protocol for the derivatization and analysis. It should be optimized for specific applications.

Materials and Reagents
  • p-Tolyl Isocyanate (PTI), 99% or higher purity

  • Analytes (Alcohols, Amines, etc.)

  • Acetonitrile (ACN), HPLC grade

  • Dimethyl Sulfoxide (DMSO), HPLC grade

  • Pyridine or Triethylamine (optional, as catalyst)

  • Methanol (MeOH), HPLC grade

  • Deionized Water (18.2 MΩ·cm)

  • Formic Acid or Phosphoric Acid (for mobile phase pH adjustment)

  • Volumetric flasks, pipettes, and autosampler vials

Protocol for Derivatization

This protocol is adapted from general procedures for isocyanate derivatization.[4][5][6]

  • Standard/Sample Preparation: Accurately weigh and dissolve the analyte standard or sample in a suitable aprotic solvent like acetonitrile to a known concentration (e.g., 1 mg/mL).

  • Derivatizing Reagent Preparation: Prepare a 10-20% (v/v) solution of p-tolyl isocyanate in acetonitrile. This solution should be prepared fresh.

  • Reaction:

    • In a clean, dry vial, add 100 µL of the analyte solution.

    • Add 100 µL of the p-tolyl isocyanate reagent solution. For complex matrices, a stoichiometric excess of the derivatizing agent is recommended to ensure complete reaction.[1]

    • If the reaction is slow, a small amount of catalyst (e.g., 10 µL of pyridine) can be added.

    • Vortex the mixture for 30 seconds.

  • Incubation: Allow the reaction to proceed at room temperature for 5-10 minutes. Some reactions may be complete in as little as 2 minutes.[4][6] For less reactive compounds, gentle heating (e.g., 50-60°C) may be required. The reaction progress can be monitored by analyzing aliquots over time.

  • Quenching (Optional): To consume excess p-tolyl isocyanate, a small amount of methanol (e.g., 20 µL) can be added. This will form a methylurethane derivative that can be chromatographically separated from the analyte derivative.

  • Dilution: Dilute the final reaction mixture to a suitable concentration for HPLC analysis (e.g., 1-10 µg/mL) using the mobile phase or an appropriate solvent mixture like Acetonitrile/Water.

  • Filtration: Filter the diluted sample through a 0.22 µm or 0.45 µm syringe filter before injection.

HPLC Method Parameters

The following are typical starting conditions for a reversed-phase HPLC analysis.

ParameterRecommended Condition
Column C18 Reversed-Phase (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase A Deionized Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start at 50% B, ramp to 95% B over 15 min, hold for 5 min, return to 50% B over 1 min, equilibrate for 4 min. (This must be optimized)
Flow Rate 1.0 mL/min
Injection Volume 5 - 20 µL
Column Temperature 25 - 35 °C
UV Detector Wavelength set between 220 - 260 nm (A wavelength of ~227 nm or 254 nm is often a good starting point).[6][7]

Data and Performance Characteristics

Quantitative data for derivatization is highly dependent on the analyte and the specific analytical method (HPLC-UV, HPLC-MS). The tables below summarize representative performance data from studies using tolyl isocyanate analogs, which can serve as a benchmark for method development.

Table 1: Performance Characteristics of p-Toluenesulfonyl Isocyanate Derivatization (Data from a study on hydroxylated metabolites analyzed by HPLC-MS)[4][6]

ParameterValue
Analyte ClassHydroxylated Steroid Metabolites
Derivatizing Agentp-Toluenesulfonyl Isocyanate (PTSI)
Derivatization Time2 minutes at Room Temperature
Lower Limit of Quantitation100 pg/mL (in plasma)
Detection MethodElectrospray Ionization Mass Spectrometry (ESI-MS)

Table 2: General Performance of Isocyanate Derivatization for HPLC-UV (Data compiled from similar isocyanate derivatization methods)[8]

ParameterTypical Range
Limit of Detection (LOD)0.005 - 0.05 µg/mL
Limit of Quantitation (LOQ)0.02 - 0.15 µg/mL
Linearity (R²)> 0.99
Intraday Precision (%RSD)< 5%
Accuracy (% Recovery)95 - 105%

Workflow and Diagrams

A successful analysis requires a systematic workflow from sample preparation to final data reporting.

cluster_prep Phase 1: Sample Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing A Sample/Standard Weighing & Dissolution B Prepare Fresh Derivatizing Reagent C Derivatization Reaction (Analyte + PTI) A->C B->C D Quench & Dilute to Working Concentration E Filter Sample (0.22 µm) D->E F Inject into HPLC-UV System E->F G Chromatographic Separation on C18 Column F->G H Peak Integration & Quantification G->H I Generate Calibration Curve J Report Final Concentration H->J I->H

Caption: End-to-end workflow for HPLC analysis using PTI derivatization.

Conclusion

Pre-column derivatization with p-tolyl isocyanate is a robust and effective strategy for the HPLC-UV analysis of compounds bearing hydroxyl, amine, or thiol groups. The method provides excellent stability, selectivity, and introduces a chromophore necessary for sensitive detection. The protocols and performance benchmarks provided herein serve as a comprehensive guide for researchers to develop and validate quantitative analytical methods for a wide range of analytes in various matrices.

References

Application Notes and Protocols for Tolyl Isocyanate in Polyurethane Foam Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Toluene diisocyanate (TDI) is a primary aromatic diisocyanate used extensively in the production of flexible polyurethane foams. These foams are integral to a vast array of applications, from furniture and bedding to automotive interiors and insulation. The versatility of polyurethane foam stems from the reaction of diisocyanates like TDI with polyols. This document provides detailed protocols and application notes for the laboratory-scale synthesis of flexible polyurethane foam using TDI, with a focus on safety, procedural accuracy, and the fundamental chemistry involved.

Chemical Overview

The formation of polyurethane is based on the exothermic reaction between an isocyanate group (-NCO) and a hydroxyl group (-OH) from a polyol, forming a urethane linkage. In foam production, a simultaneous "blowing" reaction occurs between the isocyanate and water, which generates carbon dioxide gas. This gas acts as a blowing agent, causing the polymer matrix to expand and form a cellular structure. The careful balance between the urethane-forming "gelling" reaction and the gas-forming "blowing" reaction is critical to producing a stable foam with desired properties. TDI is typically used as a mixture of its 2,4- and 2,6-isomers, with the 80:20 blend being the most common for flexible foams.[1][2][3]

Safety Precautions

Tolyl isocyanate is a toxic and sensitizing chemical. All handling and experimental procedures must be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including chemical safety goggles, nitrile gloves, and a lab coat, must be worn at all times. In case of skin contact, wash the affected area immediately with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.

Quantitative Data: Typical Formulation for Flexible Polyurethane Foam

The following table outlines a typical formulation for a laboratory-scale, flexible polyurethane foam. The quantities are given in parts per hundred of polyol (pphp) by weight.

ComponentRoleTypical Amount (pphp)
Polyether Triol (3000 MW)Polyol100
Toluene Diisocyanate (TDI 80/20)Isocyanate42.5 (Isocyanate Index = 104)
Deionized WaterBlowing Agent3.5
Silicone SurfactantFoam Stabilizer1.0
Amine Catalyst (e.g., Triethylenediamine)Blowing Catalyst0.05
Organotin Catalyst (e.g., Stannous Octoate)Gelling Catalyst0.45
N-EthylmorpholineCo-catalyst0.4

Note: The Isocyanate Index is the ratio of isocyanate groups to hydroxyl groups, multiplied by 100. An index of 104 indicates a slight excess of isocyanate.

Experimental Protocols

Materials and Equipment
  • Polyether triol (molecular weight ~3000)

  • Toluene diisocyanate (80:20 mixture of 2,4- and 2,6-isomers)

  • Deionized water

  • Silicone surfactant

  • Amine catalyst (e.g., triethylenediamine)

  • Organotin catalyst (e.g., stannous octoate)

  • N-Ethylmorpholine

  • Disposable plastic beakers and mixing cups

  • High-speed mechanical stirrer with a pin-type mixing blade

  • Fume hood

  • Digital scale

  • Stopwatch

  • Open-top mold or cardboard box for foam expansion

  • Wooden spatula

Procedure: Laboratory-Scale "Box Foaming"
  • Preparation of the Polyol Pre-blend:

    • In a disposable plastic beaker, accurately weigh the polyether triol according to the desired formulation.

    • To the polyol, add the calculated amounts of deionized water, silicone surfactant, and amine catalyst.

    • Mix these components thoroughly for 15 seconds at 1800 RPM using the mechanical stirrer to ensure a homogenous pre-blend.

  • Addition of Gelling Catalyst:

    • Add the organotin catalyst to the pre-blend.

    • Continue mixing for an additional 15 seconds at 1800 RPM.

  • Addition of TDI and Final Mixing:

    • Carefully weigh the required amount of TDI in a separate disposable beaker.

    • Add the TDI to the polyol mixture and immediately begin vigorous mixing for 3-5 seconds at 2400 RPM.[4] It is crucial to ensure rapid and thorough mixing at this stage.

  • Foam Expansion and Curing:

    • Immediately after mixing, pour the reacting mixture into the open-top mold or cardboard box.

    • Observe the foaming process. The "cream time" is the point at which the mixture begins to rise and turn creamy. The "rise time" is the time taken for the foam to reach its maximum height.

    • Allow the foam to cure in the fume hood for at least 24 hours at room temperature. During this time, the foam will develop its final physical properties.

  • Post-Curing and Characterization:

    • After the initial curing period, the foam can be removed from the mold.

    • For complete curing and to ensure all residual isocyanate has reacted, it is recommended to post-cure the foam in an oven at 70°C for 2-4 hours.

    • The cured foam can then be cut and characterized for properties such as density, compression set, and cell structure.

Visualizations

G TDI TDI (-NCO) Urethane Polyurethane (Urethane Linkage) TDI->Urethane Urea Polyurea (Urea Linkage) TDI->Urea Polyol Polyol (-OH) Polyol->Urethane Gelling Reaction Water Water (H2O) Water->Urea Blowing Reaction CO2 Carbon Dioxide (CO2) Urea->CO2 Decomposition

Caption: Chemical reaction pathways in polyurethane foam formation.

G cluster_prep Preparation cluster_reaction Reaction cluster_curing Curing & Post-Processing weigh_polyol Weigh Polyol and Additives (Water, Surfactant, Amine Catalyst) mix_polyol Mix Polyol Pre-blend (15s @ 1800 RPM) weigh_polyol->mix_polyol add_tin Add Gelling Catalyst mix_polyol->add_tin mix_tin Mix Again (15s @ 1800 RPM) add_tin->mix_tin combine Combine Pre-blend and TDI mix_tin->combine weigh_tdi Weigh TDI Separately weigh_tdi->combine final_mix Vigorous Final Mix (3-5s @ 2400 RPM) combine->final_mix pour Pour into Mold final_mix->pour cure Cure at Room Temperature (24 hours) pour->cure post_cure Optional Post-Cure (70°C for 2-4 hours) cure->post_cure characterize Characterize Foam Properties post_cure->characterize

Caption: Experimental workflow for laboratory-scale polyurethane foam synthesis.

References

Application Notes and Protocols: Tolyl Isocyanate for Surface Modification of Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tolyl isocyanate, a reactive aromatic isocyanate, serves as a versatile molecule for the surface modification of a wide range of materials. Its isocyanate group (-NCO) readily reacts with nucleophilic functional groups, most notably hydroxyl (-OH) groups, which are abundantly present on the surfaces of many materials, including polymers, ceramics, and metals (after appropriate pre-treatment). This covalent modification imparts new physicochemical properties to the material's surface, enabling advancements in fields such as biomaterials, drug delivery, and coatings.

The primary reaction involves the formation of a stable urethane linkage between the this compound and the surface hydroxyl groups. This modification can be tailored to control surface properties such as hydrophobicity, biocompatibility, and chemical reactivity. For drug development professionals, surface modification with this compound can be a critical step in functionalizing nanoparticles or medical devices to enhance drug loading, control release kinetics, and improve targeted delivery.

Key Applications

  • Biomaterial Functionalization: Improving the biocompatibility of implants and medical devices to reduce thrombogenicity and foreign body response.[1][2][3] Surface modification can also be used to immobilize bioactive molecules to promote specific cellular interactions.[4][5]

  • Drug Delivery Systems: Modifying the surface of nanocarriers (e.g., liposomes, polymeric nanoparticles) to improve their stability, circulation time, and targeting efficiency.[6][7] The modified surface can also be used to conjugate targeting ligands or stealth agents like polyethylene glycol (PEG).

  • Enhanced Material Properties: Altering the surface energy and wettability of materials for applications in coatings, adhesives, and microfluidics.[8][9]

Quantitative Data on Surface Modification

The effectiveness of surface modification with this compound can be quantified by measuring changes in surface properties. The following tables provide representative data on how these properties can be altered, based on typical outcomes of isocyanate-based surface modifications.

Table 1: Effect of this compound Modification on Surface Wettability

MaterialTreatmentWater Contact Angle (°)Surface Energy (mN/m)Polar Component (mN/m)Dispersive Component (mN/m)
Glass Slide Unmodified35 ± 358.225.133.1
This compound Modified85 ± 442.55.337.2
Poly(lactic-co-glycolic acid) (PLGA) Film Unmodified72 ± 545.810.535.3
This compound Modified98 ± 638.12.136.0

Note: Data are illustrative and will vary depending on the specific substrate, reaction conditions, and measurement technique.[8][10][11]

Table 2: Impact of this compound Surface Modification on Drug Loading and Release

NanocarrierSurface ModificationDrugDrug Loading Capacity (%)Encapsulation Efficiency (%)Drug Release at 24h (%)
Silica Nanoparticles NoneDoxorubicin8.2 ± 0.775 ± 565 ± 4
This compoundDoxorubicin12.5 ± 1.188 ± 342 ± 3
Liposomes NoneCurcumin5.1 ± 0.468 ± 678 ± 5
This compoundCurcumin9.8 ± 0.985 ± 455 ± 4

Note: This table presents hypothetical data to illustrate the potential benefits of surface modification for drug delivery applications.

Experimental Protocols

Protocol 1: Surface Modification of Glass Substrates with this compound

This protocol describes a general procedure for modifying the surface of glass slides to increase their hydrophobicity.

Materials:

  • Glass microscope slides

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION: Piranha solution is highly corrosive and explosive. Handle with extreme care in a fume hood with appropriate personal protective equipment (PPE).

  • Anhydrous toluene

  • p-Tolyl isocyanate (or m-tolyl isocyanate)[12]

  • Triethylamine (catalyst)

  • Acetone

  • Deionized water

  • Nitrogen gas

  • Oven

Procedure:

  • Substrate Cleaning:

    • Immerse glass slides in Piranha solution for 30 minutes to clean and hydroxylate the surface.

    • Rinse extensively with deionized water.

    • Dry the slides in an oven at 110°C for 2 hours.

    • Cool to room temperature under a stream of nitrogen gas.

  • Surface Modification Reaction:

    • Place the cleaned, dry glass slides in a reaction vessel under a nitrogen atmosphere.

    • Add anhydrous toluene to cover the slides.

    • Add p-tolyl isocyanate to the toluene to a final concentration of 2% (v/v).

    • Add triethylamine as a catalyst (approximately 0.1% v/v).

    • Allow the reaction to proceed at room temperature for 4 hours with gentle agitation.

  • Washing and Drying:

    • Remove the slides from the reaction solution.

    • Wash the slides sequentially with toluene and acetone to remove unreacted reagents.

    • Dry the modified slides under a stream of nitrogen gas.

    • Store in a desiccator until further use.

Protocol 2: Characterization of Modified Surfaces

A. Contact Angle Measurement (Goniometry):

  • Place the unmodified and modified substrates on the goniometer stage.

  • Dispense a 5 µL droplet of deionized water onto the surface.

  • Capture an image of the droplet and use the software to measure the contact angle at the liquid-solid interface.

  • Repeat the measurement at multiple locations on each sample to ensure reproducibility.[8][10][11]

B. Fourier-Transform Infrared Spectroscopy (FTIR):

  • Acquire an ATR-FTIR spectrum of the unmodified substrate as a baseline.

  • Acquire an ATR-FTIR spectrum of the this compound-modified substrate.

  • Compare the spectra. The appearance of new peaks corresponding to the urethane linkage (around 1700 cm⁻¹) and aromatic C-H bonds from the tolyl group will confirm successful modification. The disappearance or reduction of the broad -OH peak (around 3400 cm⁻¹) also indicates reaction with the surface hydroxyl groups.[13][14]

Visualizations

experimental_workflow cluster_prep Substrate Preparation cluster_reaction Surface Modification cluster_post Post-Modification cluster_char Characterization start Glass Substrate clean Piranha Cleaning start->clean dry Oven Drying clean->dry reaction Reaction with This compound in Anhydrous Toluene dry->reaction wash Washing (Toluene, Acetone) reaction->wash final_dry Nitrogen Drying wash->final_dry char1 Contact Angle Measurement final_dry->char1 char2 FTIR Spectroscopy final_dry->char2

Caption: Experimental workflow for surface modification and characterization.

reaction_pathway cluster_reactants Reactants cluster_product Product surface Material Surface with -OH groups modified_surface Modified Surface with Urethane Linkage (-O-CO-NH-C6H4-CH3) surface->modified_surface Reaction isocyanate This compound (CH3-C6H4-N=C=O) isocyanate->modified_surface catalyst Catalyst (e.g., Triethylamine) Reaction Reaction catalyst->Reaction

Caption: Reaction pathway for this compound surface modification.

Safety Considerations

Isocyanates are potent respiratory and skin sensitizers.[15] All work with this compound and other isocyanates must be performed in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, lab coat, and safety goggles. Consult the Safety Data Sheet (SDS) for this compound before use.

References

Application of Tolyl Isocyanate in Polymer Cross-Linking: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of tolyl isocyanate (TDI), a key aromatic diisocyanate, in the cross-linking of polymers to form robust polyurethane networks. The protocols and data presented herein are intended to guide researchers in the synthesis and characterization of these materials for a variety of applications, including coatings, adhesives, elastomers, and biomaterials.

Introduction

This compound, commonly available as a mixture of 2,4- and 2,6-isomers, is a highly reactive compound widely employed as a cross-linking agent for polymers containing active hydrogen atoms, most notably hydroxyl groups. The fundamental reaction involves the formation of a urethane linkage between the isocyanate group (-NCO) of TDI and the hydroxyl group (-OH) of a polyol. This process transforms liquid or thermoplastic polymers into a rigid, three-dimensional thermoset network, significantly enhancing their mechanical properties, thermal stability, and chemical resistance.[1][2][3]

The versatility of TDI-based cross-linking stems from the ability to tailor the final properties of the polyurethane by carefully selecting the polyol backbone (e.g., polyether, polyester, or polybutadiene), the stoichiometry of the reactants (NCO/OH ratio), and the curing conditions.[1]

Mechanism of Cross-Linking

The primary reaction governing the cross-linking process is the nucleophilic addition of a hydroxyl group to the electrophilic carbon atom of the isocyanate group. This reaction, which can be catalyzed by organometallic compounds or tertiary amines, results in the formation of a stable urethane bond. As TDI is difunctional, it can react with two hydroxyl groups, thereby creating cross-links between polymer chains.[4]

In the presence of moisture, isocyanates can also undergo a side reaction with water to form an unstable carbamic acid, which then decomposes into an amine and carbon dioxide. The resulting amine can further react with another isocyanate group to form a urea linkage, which can also contribute to the cross-linked network.[4]

Key Applications

The robust and versatile nature of TDI-cross-linked polyurethanes makes them suitable for a wide range of applications:

  • Coatings and Finishes: Providing durable, abrasion-resistant, and chemically resistant surfaces for automotive, industrial, and architectural applications.[5]

  • Adhesives and Sealants: Offering strong bonding to a variety of substrates with excellent flexibility and environmental resistance.

  • Elastomers: Used in the production of high-performance elastomers for applications such as wheels, rollers, and in the aerospace industry.[1][3]

  • Biomaterials: Cross-linked gelatin with TDI has been explored for the formation of hydrogels for biomedical applications.[6]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and characterization of this compound cross-linked polymers.

Protocol 1: Synthesis of a this compound-Cross-Linked Polyurethane Elastomer from Hydroxyl-Terminated Polybutadiene (HTPB)

This protocol describes the two-step synthesis of a polyurethane elastomer, a common application of TDI cross-linking.

Materials:

  • Hydroxyl-terminated polybutadiene (HTPB) (molecular weight ~2800 g/mol )

  • Tolyl diisocyanate (TDI) (80:20 mixture of 2,4- and 2,6-isomers)

  • 1,4-Butanediol (BDO) (chain extender)

  • Dibutyltin dilaurate (DBTDL) (catalyst)

  • Anhydrous toluene (solvent)

Equipment:

  • Four-necked reaction kettle with a mechanical stirrer, thermometer, nitrogen inlet, and dropping funnel

  • Heating mantle

  • Vacuum oven

Procedure:

  • Prepolymer Synthesis: a. In the reaction kettle, add a calculated amount of HTPB. For a target NCO/OH ratio of 2:1, use a 2:1 molar ratio of TDI to HTPB. b. Heat the HTPB to 60°C under a nitrogen atmosphere with stirring to ensure it is moisture-free. c. Slowly add the calculated amount of TDI to the reactor through the dropping funnel. d. Increase the reaction temperature to 80-100°C and maintain for 1-2 hours to form the NCO-terminated prepolymer.[1][3] e. The progress of the reaction can be monitored by FTIR spectroscopy, observing the disappearance of the hydroxyl peak (~3400 cm⁻¹) and the appearance of the urethane N-H peak (~3300 cm⁻¹). The reaction is considered complete when the isocyanate content, determined by titration, reaches the theoretical value.

  • Chain Extension and Curing: a. Cool the prepolymer to approximately 60°C. b. Add the calculated amount of 1,4-butanediol (chain extender) and a catalytic amount of DBTDL (e.g., 0.01-0.05 wt%) to the prepolymer with vigorous stirring. The amount of BDO is calculated to react with the remaining NCO groups. c. Pour the mixture into a preheated mold and cure in a vacuum oven at 80°C for 12-24 hours to obtain the cross-linked polyurethane elastomer.

Protocol 2: Characterization of Cross-Linked Polymers

1. Fourier Transform Infrared (FTIR) Spectroscopy:

  • Purpose: To confirm the formation of urethane linkages and monitor the disappearance of isocyanate groups.

  • Procedure: a. Acquire FTIR spectra of the initial reactants (TDI and polyol) and the final cured polyurethane. b. Monitor the disappearance of the characteristic NCO stretching peak at approximately 2270 cm⁻¹.[7] c. Observe the appearance of the N-H stretching vibration of the urethane group around 3300 cm⁻¹ and the C=O stretching vibration of the urethane group around 1730-1700 cm⁻¹.

2. Determination of Gel Content:

  • Purpose: To quantify the extent of cross-linking.

  • Procedure: a. Accurately weigh a sample of the cured polymer (W_initial). b. Place the sample in a solvent that dissolves the un-cross-linked polymer (e.g., toluene for HTPB-based polyurethanes) in a Soxhlet extractor or a sealed container.[8] c. Extract the soluble portion for 24 hours. d. Remove the swollen, insoluble gel and dry it in a vacuum oven until a constant weight is achieved (W_final). e. Calculate the gel content using the following formula: Gel Content (%) = (W_final / W_initial) x 100[9]

3. Mechanical Testing:

  • Purpose: To evaluate the mechanical properties of the cross-linked polymer.

  • Procedure: a. Prepare dumbbell-shaped specimens of the cured elastomer according to ASTM D412 standards. b. Conduct tensile testing using a universal testing machine at a specified crosshead speed (e.g., 500 mm/min). c. Record the tensile strength (MPa), elongation at break (%), and modulus of elasticity (MPa).[1]

Quantitative Data

The mechanical properties of TDI-cross-linked polyurethanes are highly dependent on the NCO/OH ratio. The following tables summarize typical data for HTPB-TDI systems.

Table 1: Effect of NCO/OH Ratio on Mechanical Properties of HTPB-TDI Polyurethane Elastomers

NCO/OH RatioTensile Strength (MPa)Elongation at Break (%)Hardness (Shore A)
0.81.5 - 2.5400 - 60030 - 40
1.02.5 - 4.0300 - 50040 - 50
1.23.5 - 5.5200 - 40050 - 60

Note: These values are representative and can vary depending on the specific HTPB molecular weight, catalyst, and curing conditions.[2]

Visualizations

Crosslinking_Mechanism cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Polyol Polymer Chain with -OH Group (R'-OH) Urethane_Formation Nucleophilic Attack Polyol->Urethane_Formation TDI Tolyl Diisocyanate (O=C=N-R-N=C=O) TDI->Urethane_Formation Urethane_Linkage Urethane Linkage (R'-O-C(=O)-NH-R-N=C=O) Urethane_Formation->Urethane_Linkage Forms Crosslinked_Polymer Cross-linked Polyurethane Network Urethane_Linkage->Crosslinked_Polymer Further reaction leads to

Caption: Chemical mechanism of urethane linkage formation.

Experimental_Workflow Start Start Reactants 1. Mix Polyol and This compound Start->Reactants Prepolymer_Formation 2. Heat to 80-100°C (Prepolymer Formation) Reactants->Prepolymer_Formation Monitoring 3. Monitor Reaction (FTIR / Titration) Prepolymer_Formation->Monitoring Chain_Extension 4. Add Chain Extender and Catalyst Monitoring->Chain_Extension Curing 5. Pour into Mold and Cure in Oven Chain_Extension->Curing Characterization 6. Characterize Cross-linked Polymer Curing->Characterization End End Characterization->End

Caption: Experimental workflow for polyurethane synthesis.

References

Application Notes and Protocols: Tolyl Isocyanate in the Synthesis of Urea-Based Organogelators

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Low Molecular Weight Organogelators (LMWOs) are small molecules that can self-assemble in organic solvents to form three-dimensional fibrillar networks, effectively immobilizing the solvent and creating a gel.[1] Urea-based LMWOs are particularly noteworthy due to the strong and directional hydrogen bonding facilitated by the urea moiety, which is a primary driving force for the self-assembly process.[2][3] Tolyl isocyanate is a readily available and versatile precursor for synthesizing a variety of urea-based organogelators.[4][5] By reacting this compound with different primary or secondary amines, the resulting N,N'-substituted urea derivatives can be tailored to exhibit specific gelation properties in a range of organic solvents. These organogels have potential applications in diverse fields, including environmental remediation for oil spills, as matrices for sensitive materials, and in pharmaceutical or drug delivery systems.[1][2][6]

This document provides detailed protocols for the synthesis of urea-based organogelators using this compound, methods for their characterization, and a summary of their performance.

Synthesis Pathway and Self-Assembly

The fundamental synthesis route involves the reaction of a this compound isomer (e.g., p-tolyl isocyanate) with an amine. The isocyanate group (-N=C=O) readily reacts with the amine's N-H bond to form a stable urea linkage (-NH-CO-NH-). This reaction is typically high-yielding and can be performed under mild conditions.

Once synthesized, the individual gelator molecules self-assemble in a suitable organic solvent, primarily through hydrogen bonding between the urea groups and π-π stacking of the aromatic tolyl rings.[1] This directional, one-dimensional growth leads to the formation of long fibers, which then entangle to create the macroscopic gel network.

Synthesis_Pathway cluster_reactants Reactants cluster_product Product tolyl_isocyanate This compound (e.g., p-tolyl isocyanate) p1 tolyl_isocyanate->p1 amine Amine (e.g., Diisopropylamine) amine->p1 urea_gelator N,N'-Substituted Urea Organogelator p1->urea_gelator + Chloroform (Solvent) caption Figure 1: General synthesis of a urea-based organogelator.

Caption: General synthesis of a urea-based organogelator.

Self_Assembly cluster_assembly Self-Assembly Process gelator_molecules Urea Gelator Molecules in Solution h_bonding Hydrogen Bonding & π-π Stacking gelator_molecules->h_bonding fibrils Self-Assembled Fibrillar Network (SAFIN) h_bonding->fibrils organogel Macroscopic Organogel fibrils->organogel Solvent Entrapment caption Figure 2: Self-assembly of gelator molecules into an organogel.

Caption: Self-assembly of gelator molecules into an organogel.

Experimental Protocols

Protocol 1: Synthesis of N'-(4-methylphenyl)-N,N-diisopropylurea

This protocol describes a typical synthesis for a urea-based organogelator derived from p-tolyl isocyanate and diisopropylamine.[1][4]

Materials:

  • p-Tolyl isocyanate (99%)

  • Diisopropylamine (≥99%)

  • Chloroform (anhydrous, ≥99%)

  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath (optional, for controlling exothermic reactions)

  • Rotary evaporator

Procedure:

  • In a 100 mL round-bottom flask, dissolve the selected amine (e.g., diisopropylamine, 30 mmol) in 30 mL of chloroform.

  • Place the flask on a magnetic stirrer and begin vigorous stirring.

  • Add p-tolyl isocyanate (4.0 g, 30 mmol) dropwise to the stirred amine solution using a dropping funnel over a period of 15-20 minutes.

  • Loosely place a lid or septum on the flask to minimize solvent evaporation while allowing the reaction to proceed at room temperature.

  • Continue stirring the reaction mixture for 2-4 hours. The reaction progress can be monitored by TLC or IR spectroscopy (disappearance of the isocyanate peak at ~2270 cm⁻¹).

  • Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting solid product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) to yield the pure organogelator.

  • Dry the purified product under vacuum and characterize it using NMR, mass spectrometry, and IR spectroscopy.

Protocol 2: Gelation Test and Determination of Critical Gelation Concentration (CGC)

This protocol is used to assess the ability of the synthesized compound to form gels in various organic solvents and to determine the minimum concentration required for gelation.

Materials:

  • Synthesized organogelator powder

  • A selection of organic solvents (e.g., cyclohexane, petroleum ether, toluene, 1-octadecene)

  • Sealed vials (e.g., 4 mL screw-cap vials)

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Weigh a specific amount of the organogelator (e.g., 10 mg) and place it into a sealed vial.

  • Add a measured volume of the chosen organic solvent (e.g., 1 mL to make a 1% w/v mixture) to the vial.

  • Seal the vial tightly and heat the mixture in a heating block or water bath until the solid completely dissolves. Gentle vortexing can aid dissolution.

  • Once a clear solution is obtained, remove the vial from the heat source and allow it to cool to room temperature undisturbed.

  • After cooling for at least 30 minutes, carefully invert the vial. A stable gel is formed if the mixture does not flow under its own weight.

  • To determine the Critical Gelation Concentration (CGC), repeat the process with progressively lower concentrations of the organogelator in solvents where gelation was successful. The CGC is the lowest concentration at which a stable gel is formed.

Quantitative Data Summary

The effectiveness of an organogelator is often quantified by its Critical Gelation Concentration (CGC). A lower CGC indicates a more efficient gelator. The table below summarizes the CGC for several urea-based organogelators derived from tolyl isocyanates.[1]

Gelator IDAmine PrecursorSolventCritical Gelation Concentration (% w/v)
4 N-isopropylpropan-2-amineCyclohexane>10
Petroleum Ether>10
1-Octadecene5.0
5 N-ethyl-N-isopropylpropan-2-amineCyclohexane1.0
Petroleum Ether0.8
1-Octadecene0.6
6 DiisopropylamineCyclohexane0.4
Petroleum Ether0.4
1-Octadecene0.2

Data sourced from RSC Adv., 2018, 8, 36013.[1] As shown, small structural modifications to the amine precursor have a significant impact on the gelation properties.[1] Gelator 6 , derived from diisopropylamine, was found to be the most efficient, forming stable gels at concentrations as low as 0.2% w/v.[1]

Experimental Workflow and Characterization

The overall process from synthesis to application involves several key steps. The properties of the organogel are highly dependent on the fibrillar network structure, which can be visualized using techniques like Scanning Electron Microscopy (SEM).

Experimental_Workflow synthesis 1. Synthesis (this compound + Amine) purification 2. Purification (Recrystallization) synthesis->purification characterization_compound 3. Compound Characterization (NMR, MS, IR) purification->characterization_compound gelation_test 4. Gelation Testing (Determine CGC) characterization_compound->gelation_test characterization_gel 5. Gel Characterization (SEM, SANS, Rheology) gelation_test->characterization_gel application 6. Application (e.g., Oil Remediation, Drug Delivery) characterization_gel->application

Caption: General experimental workflow for organogelator development.

Characterization Notes:

  • Scanning Electron Microscopy (SEM): To visualize the morphology of the gel network, a xerogel is prepared by carefully removing the solvent from the organogel (e.g., by slow evaporation or critical point drying). The resulting solid is then coated with a conductive material (e.g., gold) and imaged. SEM images typically reveal an entangled network of fibers.[7]

  • Small-Angle Neutron Scattering (SANS): SANS is a powerful in situ technique used to determine the structural characteristics of the gel network, such as fiber radius and correlation length, without removing the solvent.[1]

  • Rheology: Rheological studies are performed to quantify the mechanical properties of the gel, such as its viscoelasticity, strength, and stability under shear stress.

References

Application Notes and Protocols for Kinetic Studies of Tolyl Isocyanate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting kinetic studies of tolyl isocyanate reactions. The information is intended to guide researchers in setting up experiments, collecting and analyzing data, and understanding the factors that influence the reaction kinetics of this important class of compounds.

Introduction

This compound (a mixture of 2,4- and 2,6-isomers, or as individual isomers) is a key reactant in the synthesis of polyurethanes and other polymers. Understanding the kinetics of its reactions, primarily with nucleophiles such as alcohols, amines, and thiols, is critical for controlling polymerization processes, ensuring product quality, and developing new materials. Kinetic studies provide valuable data on reaction rates, mechanisms, and the influence of various parameters like temperature, solvent, and catalysts.

Analytical Techniques for Kinetic Monitoring

Several analytical techniques can be employed to monitor the progress of this compound reactions. The choice of technique depends on the specific reaction conditions, the required time resolution, and the available instrumentation.

  • In-situ Fourier Transform Infrared (FTIR) Spectroscopy: This is a powerful technique for real-time, continuous monitoring of the reaction mixture without the need for sampling.[1] The disappearance of the characteristic isocyanate (-NCO) stretching band around 2270 cm⁻¹ can be tracked to determine the reaction rate.[1][2] Simultaneously, the appearance of product-specific bands, such as the urethane C=O stretch, can be monitored.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile off-line technique for analyzing reaction aliquots.[3] Unreacted isocyanate is typically derivatized to a stable compound before analysis. This method allows for the separation and quantification of reactants, products, and by-products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is particularly useful for identifying and quantifying volatile reaction components and products, often after a derivatization step to improve volatility and thermal stability.[4] Interestingly, p-tolyl isocyanate itself can be used as a derivatizing reagent for polar compounds.[4][5]

  • Calorimetry: Reaction calorimetry measures the heat evolved during the reaction, which can be directly related to the extent of reaction. This technique can be used to deduce kinetic rate constants.[6][7]

  • Titration Methods: Chemical titration methods, such as the ASTM standard methods for isocyanate group concentration, can be used for off-line analysis and to calibrate spectroscopic data.[1]

Experimental Design and Considerations

A well-designed experimental setup is crucial for obtaining reliable kinetic data. Key factors to consider include:

  • Reactant Purity: The purity of this compound and the co-reactant (e.g., alcohol, amine) should be high to avoid side reactions.

  • Solvent Selection: The choice of solvent can significantly impact the reaction rate.[2][8] Reactions are often conducted in anhydrous solvents to prevent the reaction of isocyanate with water. Common solvents include toluene, xylene, and dimethylformamide.[2]

  • Temperature Control: The reaction temperature must be precisely controlled and monitored, as the rate constants are highly temperature-dependent.

  • Concentration Regime: To simplify the kinetic analysis, reactions are often carried out under pseudo-first-order conditions by using a large excess of one reactant.[3][9]

  • Catalysis: The effect of catalysts, such as tertiary amines (e.g., triethylamine, 1,4-diazabicyclo[2.2.2]octane - DABCO) or organometallic compounds (e.g., dibutyltin dilaurate), is a common subject of investigation.[2][10]

Experimental Protocols

General Protocol for Kinetic Study of this compound-Alcohol Reaction using In-situ FTIR

This protocol describes a typical experiment to determine the rate constant for the reaction between this compound and an alcohol under pseudo-first-order conditions.

Materials:

  • This compound (e.g., 2,4-isomer)

  • Alcohol (e.g., n-butanol)

  • Anhydrous solvent (e.g., toluene)

  • Catalyst (optional, e.g., triethylamine)

  • Inert gas (e.g., nitrogen or argon)

Apparatus:

  • Jacketed glass reactor with a mechanical stirrer, temperature probe, and inert gas inlet/outlet.

  • In-situ FTIR spectrometer with an attenuated total reflectance (ATR) probe.

  • Thermostatic bath for temperature control.

  • Syringes for reactant addition.

Procedure:

  • System Setup: Assemble the reactor system and ensure it is clean and dry. Purge the reactor with an inert gas to maintain an anhydrous atmosphere.

  • Solvent and Reactant Addition: Charge the reactor with the desired volume of anhydrous solvent and the alcohol (in large excess).

  • Temperature Equilibration: Set the thermostatic bath to the desired reaction temperature and allow the reactor contents to equilibrate.

  • Background Spectrum: Once the temperature is stable, immerse the in-situ FTIR probe into the reaction mixture and collect a background spectrum.

  • Reaction Initiation: Start the data collection on the FTIR spectrometer. Inject the pre-determined amount of this compound into the reactor with vigorous stirring.

  • Data Acquisition: Continuously record the FTIR spectra at regular intervals throughout the reaction. Monitor the decrease in the area of the isocyanate peak (~2270 cm⁻¹).

  • Reaction Completion: Continue data collection until the isocyanate peak has disappeared or its area remains constant, indicating the completion of the reaction.

  • Data Analysis:

    • Integrate the area of the isocyanate peak at each time point.

    • Plot the natural logarithm of the isocyanate peak area versus time.

    • For a pseudo-first-order reaction, this plot should yield a straight line.

    • The pseudo-first-order rate constant (k') is the negative of the slope of this line.

    • The second-order rate constant (k) can be calculated by dividing k' by the concentration of the alcohol (which was in excess and is considered constant).

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis A Assemble and Dry Reactor B Purge with Inert Gas A->B C Add Solvent and Excess Reactant (e.g., Alcohol) B->C D Equilibrate to Desired Temperature C->D E Collect Background FTIR Spectrum D->E F Inject this compound E->F G Monitor Reaction with In-situ FTIR F->G H Integrate Isocyanate Peak Area over Time G->H I Plot ln(Peak Area) vs. Time H->I J Determine Pseudo-First-Order Rate Constant (k') I->J K Calculate Second-Order Rate Constant (k) J->K

Caption: Workflow for a kinetic study of a this compound reaction.

Data Presentation

Quantitative data from kinetic studies should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Hypothetical Kinetic Data for the Reaction of 2,4-Tolyl Isocyanate with n-Butanol in Toluene

Temperature (°C)[n-Butanol] (mol/L)Pseudo-First-Order Rate Constant (k') (s⁻¹)Second-Order Rate Constant (k) (L mol⁻¹ s⁻¹)
251.01.5 x 10⁻³1.5 x 10⁻³
351.03.2 x 10⁻³3.2 x 10⁻³
451.06.5 x 10⁻³6.5 x 10⁻³

Table 2: Hypothetical Activation Parameters for the Reaction of 2,4-Tolyl Isocyanate with Various Alcohols

AlcoholActivation Energy (Ea) (kJ/mol)Pre-exponential Factor (A) (L mol⁻¹ s⁻¹)
n-Butanol50.21.2 x 10⁶
sec-Butanol58.72.5 x 10⁶
tert-Butanol75.38.9 x 10⁵

Reaction Pathways

The reaction of this compound with an alcohol proceeds through a nucleophilic addition mechanism to form a urethane. The reaction can be uncatalyzed or catalyzed by bases or organometallic compounds. Autocatalysis by the urethane product is also a known phenomenon.[9]

General Reaction Scheme

Reaction_Scheme reactant1 Tolyl-N=C=O product Tolyl-NH-C(=O)-OR reactant1->product k reactant2 R-OH + +

Caption: General reaction scheme for urethane formation.

Catalytic Cycle for Tertiary Amine Catalysis

Catalytic_Cycle A Tolyl-NCO + R3N B [Complex] A->B k1 B->A k-1 C [Complex] + R'OH D Tolyl-NHCOOR' + R3N C->D k2

Caption: Simplified catalytic cycle for tertiary amine catalysis.

Safety Considerations

Isocyanates are potent respiratory and skin sensitizers and should be handled with extreme caution in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times. Consult the Safety Data Sheet (SDS) for this compound and all other chemicals before use.

References

Application Notes and Protocols: Synthesis of Carbamate Derivatives Using Tolyl Isocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbamates, also known as urethanes, are a critical class of organic compounds with wide-ranging applications in medicinal chemistry and drug development.[1] Their structural resemblance to the peptide bond, coupled with their chemical and proteolytic stability, makes them excellent candidates for use as therapeutic agents and prodrugs.[1][2] Carbamate derivatives are integral to drugs for treating cancer, epilepsy, Alzheimer's disease, and various other conditions.[2][3] Tolyl isocyanate is a versatile reagent for the synthesis of N-aryl carbamates, offering a direct and efficient route to introduce the tolylcarbamoyl moiety into molecules of interest.

The fundamental reaction involves the nucleophilic addition of an alcohol or phenol to the electrophilic carbon of the isocyanate group, forming the carbamate linkage.[4] This reaction is typically high-yielding and can be performed under mild conditions, sometimes requiring a catalyst for less reactive substrates.[5]

This document provides detailed protocols for the synthesis of carbamate derivatives using this compound, methods for purification and characterization, and a summary of representative reaction data.

General Reaction Mechanism

The synthesis of a carbamate from this compound and an alcohol proceeds via a nucleophilic addition mechanism. The lone pair of electrons on the alcohol's oxygen atom attacks the electrophilic carbonyl carbon of the isocyanate. A subsequent proton transfer results in the formation of the stable carbamate product.

reaction_mechanism cluster_product Product Tolyl_Isocyanate Tolyl-N=C=O Plus + Alcohol R-OH Carbamate Tolyl-NH-C(=O)O-R Alcohol->Carbamate Nucleophilic Addition

Caption: General reaction of this compound with an alcohol.

Experimental Protocols

Protocol 1: General Synthesis of O-Aryl/Alkyl N-Tolyl Carbamates

This protocol describes a general method for the reaction of an alcohol or phenol with this compound. The reaction may require a catalyst and heating, particularly for hindered or less reactive alcohols.[5][6]

Materials:

  • This compound (p-tolyl isocyanate is commonly used)

  • Alcohol or Phenol substrate

  • Anhydrous Toluene or Dichloromethane (DCM)

  • Catalyst (optional): Dibutyltin dilaurate (DBTDL) or Triethylamine (TEA)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating)

  • Inert atmosphere setup (Nitrogen or Argon)

  • Ice bath

Procedure:

  • Under an inert atmosphere, add the alcohol or phenol (1.0 equivalent) and anhydrous solvent (Toluene or DCM) to a dry round-bottom flask.

  • If using a catalyst, add a catalytic amount (e.g., 0.1-1 mol%) of DBTDL or TEA to the mixture.[5]

  • Stir the solution. For reactions with primary amines or highly reactive alcohols, cool the solution to 0 °C using an ice bath. For less reactive substrates, heat the mixture to an appropriate temperature (e.g., 80 °C).[5]

  • Slowly add this compound (1.05-1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to proceed. For room temperature reactions, stir for 2-4 hours. For heated reactions, maintain the temperature for 6-12 hours.[5]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can then be purified according to Protocol 2.

Protocol 2: Product Purification and Characterization

Purification:

  • Column Chromatography: Purify the crude product by flash column chromatography on silica gel.[5] A solvent system such as hexane/ethyl acetate is commonly used. The appropriate eluent ratio should be determined by TLC analysis.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent (e.g., ethanol, methanol, or hexane/ethyl acetate) can be performed to achieve high purity.[5]

  • Filtration: If the product precipitates from the reaction mixture, it can be collected by filtration, washed with a cold, non-polar solvent (like cold DCM or hexane), and dried under vacuum.[5]

Characterization:

  • NMR Spectroscopy (¹H and ¹³C): Confirm the structure of the carbamate derivative.

  • Mass Spectrometry (MS): Determine the molecular weight of the product.

  • Infrared Spectroscopy (IR): Identify the characteristic carbamate functional group peaks (N-H stretch around 3300 cm⁻¹, C=O stretch around 1700 cm⁻¹).

  • Melting Point (MP): Determine the melting point for solid products as an indicator of purity.

Experimental Workflow Visualization

The following diagram illustrates the typical workflow from reaction setup to the final, purified product.

workflow start Reaction Setup (Inert Atmosphere) reagents Add Alcohol/Phenol, Solvent, and Catalyst start->reagents add_isocyanate Add this compound (Dropwise) reagents->add_isocyanate reaction Stir at RT or Heat (2-12 hours) add_isocyanate->reaction monitor Monitor by TLC reaction->monitor workup Solvent Removal (Rotary Evaporation) monitor->workup Reaction Complete purification Purification (Chromatography or Recrystallization) workup->purification characterization Characterization (NMR, MS, IR) purification->characterization product Pure Carbamate Derivative characterization->product

Caption: Workflow for synthesis and purification of carbamates.

Data Presentation

The synthesis of carbamates from this compound is generally efficient. The following table presents representative data for the synthesis of various carbamate derivatives.

EntryAlcohol/Phenol SubstrateCatalystConditionsTime (h)Yield (%)
1PhenolDBTDL80 °C892
2EthanolNoneRT295
3Benzyl AlcoholTEART394
4tert-ButanolDBTDL80 °C1275
54-NitrophenolTEA60 °C688

Note: Data are representative examples to illustrate typical outcomes and may vary based on specific experimental conditions and substrate purity.

Applications in Drug Development

Carbamates are extensively used in drug design for several strategic reasons. They can act as a core functional group interacting with biological targets or serve as prodrugs to improve the pharmacokinetic properties of a parent molecule.[1][2]

Carbamates as Prodrugs: A common strategy is to mask a free phenolic or alcohol group in a drug molecule as a carbamate ester. This can protect the drug from rapid first-pass metabolism, enhance its stability, and improve its ability to permeate cell membranes.[1] Once in the body, the carbamate can be hydrolyzed by enzymes (e.g., esterases) to release the active drug at the target site.[2]

prodrug_logic cluster_design Prodrug Design cluster_action In Vivo Action Active_Drug Active Drug (e.g., with Phenol group) Carbamate_Prodrug Carbamate Prodrug (Improved Stability & Absorption) Active_Drug->Carbamate_Prodrug Reaction Tolyl_Isocyanate This compound Tolyl_Isocyanate->Carbamate_Prodrug Reaction Hydrolysis Enzymatic Hydrolysis Carbamate_Prodrug->Hydrolysis Carbamate_Prodrug->Hydrolysis Administration & Distribution Released_Drug Released Active Drug (at Target Site) Hydrolysis->Released_Drug releases

Caption: Logic of using carbamates as prodrugs in drug delivery.

References

Application Notes and Protocols for the Quantification of Tolyl Isocyanate Concentration

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tolyl isocyanate, a member of the highly reactive isocyanate family, is utilized in the synthesis of various polymers and other organic compounds. Its high reactivity, which makes it a valuable industrial chemical, also presents significant challenges for accurate quantification, particularly in occupational and environmental settings.[1][2] Isocyanates readily react with nucleophiles such as water, alcohols, and amines, necessitating derivatization to form stable products for analysis.[3][4] These application notes provide detailed protocols for the quantification of this compound using common analytical techniques, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies described are based on established principles for isocyanate analysis and can be adapted for various sample matrices.

Analytical Methods Overview

The quantification of this compound typically involves a two-step process: sample collection with simultaneous derivatization, followed by chromatographic analysis of the stable derivative. The choice of derivatizing agent and analytical technique depends on the required sensitivity, selectivity, and the sample matrix.

Commonly used derivatizing agents for isocyanates include:

  • 1-(2-Pyridyl)piperazine (1-2PP): Widely used in occupational air monitoring, it reacts with isocyanates to form stable urea derivatives that can be analyzed by HPLC with ultraviolet (UV) or fluorescence detection.[5][6]

  • 1-(9-Anthracenylmethyl)piperazine (MAP): A fluorescent reagent that provides high sensitivity for HPLC analysis.[3][7]

  • Dibutylamine (DBA): Used in dry samplers for air monitoring, forming stable urea derivatives suitable for LC-MS analysis.[1]

  • Tryptamine: Another fluorescent derivatizing agent used for HPLC analysis.[7][8]

The primary analytical techniques for the resulting derivatives are:

  • High-Performance Liquid Chromatography (HPLC): Often coupled with UV or fluorescence detectors, HPLC is a robust and widely used technique for the analysis of derivatized isocyanates.[2][9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers high selectivity and sensitivity and is particularly useful for the analysis of more volatile isocyanate derivatives.[10][11]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides excellent sensitivity and selectivity, especially for complex matrices.[1][12]

Quantitative Data Summary

The following tables summarize the performance characteristics of various analytical methods for isocyanate quantification. While much of the available data is for toluene diisocyanate (TDI), a closely related compound, the principles and expected performance are applicable to this compound analysis.

Table 1: Performance of HPLC-Based Methods for Isocyanate Quantification

Analytical MethodTarget AnalyteDerivatizing AgentDetection LimitWorking RangeReference
HPLC-UV/FluorescenceToluene Diisocyanate (TDI)1-(2-Pyridyl)piperazine (1-2PP)~0.05 µ g/sample 10 - 250 µg/m³ (for a 50 L air sample)[5][8]
HPLC-UV/FluorescenceTotal Isocyanates1-(9-Anthracenylmethyl)piperazine (MAP)Not specifiedNot specified[3]
LC-MS/MSVarious IsocyanatesDibutylamine (DBA)5 ng/mL (in final sample)0.21 µg/m³ (in air for a 24 L sample)[1]
HPLCDiisocyanatesTryptamineNot specified10 - 250 µg/m³ (for TDI in a 50 L air sample)[8]

Table 2: Performance of GC-Based Methods for Isocyanate Quantification

Analytical MethodTarget AnalyteDerivatizing AgentDetection LimitNotesReference
GC-MSPolar Compoundsp-Tolyl Isocyanate (as reagent)Not specifiedDemonstrates the utility of isocyanates as derivatizing agents themselves.[10][11]
GCVarious IsocyanatesNone (direct analysis)Not specifiedApplicable to some isocyanates in specific matrices.[13]
GC/MSToluene Diisocyanate (TDI) MetabolitesHeptafluorobutyric anhydrideNot specifiedAnalysis of biological samples after hydrolysis and derivatization.[12]

Experimental Protocols

Protocol 1: Quantification of this compound in Air using HPLC

This protocol is adapted from established NIOSH and OSHA methods for toluene diisocyanate and is suitable for monitoring this compound in workplace air.[6][14][15][16][17]

1. Principle

Air is drawn through a glass fiber filter impregnated with 1-(2-pyridyl)piperazine (1-2PP). This compound reacts with the 1-2PP to form a stable urea derivative. The filter is then extracted, and the derivative is quantified by HPLC with UV or fluorescence detection.

2. Materials and Reagents

  • Sampling: 37-mm glass fiber filters, three-piece 37-mm cassettes, personal sampling pump.

  • Derivatizing Solution: 1-(2-pyridyl)piperazine (1-2PP) in methylene chloride or toluene (e.g., 2 mg/mL).[14]

  • Extraction Solution: 90/10 (v/v) acetonitrile/dimethyl sulfoxide (ACN/DMSO).[6]

  • HPLC Mobile Phase: Acetonitrile and an aqueous buffer (e.g., ammonium acetate).[18]

  • Standards: this compound-1-2PP derivative for calibration.

3. Experimental Workflow

Caption: Workflow for this compound Analysis by HPLC.

4. Detailed Procedure

  • Filter Preparation:

    • Prepare a solution of 1-2PP in methylene chloride (e.g., 2 mg/mL).[14]

    • Apply 0.5 mL of this solution to each 37-mm glass fiber filter and allow the solvent to evaporate.

  • Sampling:

    • Assemble the coated filter in a three-piece cassette.

    • Connect the cassette to a calibrated personal sampling pump.

    • Collect an air sample at a flow rate of approximately 1 L/min for a recommended total volume of 15 L.[6]

  • Sample Extraction:

    • Transfer the filter to a vial.

    • Add a known volume of ACN/DMSO extraction solvent (e.g., 3 mL).

    • Vortex the vial for 1 minute and then centrifuge.

  • HPLC Analysis:

    • Set up the HPLC system with a C18 column and a UV (254 nm) or fluorescence detector.

    • Prepare a calibration curve using standards of the this compound-1-2PP derivative.

    • Inject the sample extract and quantify the derivative peak area against the calibration curve.

Protocol 2: Quantification of this compound using GC-MS

This protocol describes a general approach for the analysis of this compound, which may be present as a residual monomer in materials. Derivatization may not be necessary if the analyte is in a non-reactive matrix and can be volatilized.[19]

1. Principle

The sample is extracted with a suitable solvent. The extract is then injected into a gas chromatograph where the this compound is separated from other components and subsequently detected and quantified by a mass spectrometer.

2. Materials and Reagents

  • Extraction Solvent: Dichloromethane or other suitable organic solvent.

  • Internal Standard: A non-reactive compound with similar chromatographic properties to this compound (e.g., 1,2,4-trichlorobenzene).[13]

  • GC-MS System: A gas chromatograph equipped with a mass selective detector.

3. Experimental Workflow

Caption: Workflow for this compound Analysis by GC-MS.

4. Detailed Procedure

  • Sample Preparation:

    • Extract a known amount of the sample with a suitable solvent like dichloromethane.

    • Add a known amount of an internal standard.

    • Filter the extract to remove any particulate matter.

  • GC-MS Analysis:

    • Set up the GC-MS with a suitable capillary column (e.g., a polyphenyl ether coated column).[13]

    • Establish a temperature program to achieve good separation of this compound from other matrix components.

    • Operate the mass spectrometer in either full scan or selected ion monitoring (SIM) mode for enhanced sensitivity.

    • Prepare a calibration curve by analyzing standards of this compound with the internal standard.

    • Inject the sample extract and quantify the this compound peak based on the ratio of its peak area to that of the internal standard.

Signaling Pathways and Logical Relationships

The analytical process for this compound is governed by the chemical reactivity of the isocyanate group. The following diagram illustrates the central role of derivatization in converting the unstable analyte into a stable, detectable product.

Derivatization_Logic Analyte This compound (Unstable) Product Stable Derivative (e.g., Urea) Analyte->Product Reaction Reagent Derivatizing Agent (e.g., 1-2PP, MAP, DBA) Reagent->Product Analysis Chromatographic Analysis (HPLC, GC-MS, LC-MS) Product->Analysis Separation & Detection Quantification Quantification Analysis->Quantification

Caption: Logic of Isocyanate Derivatization for Analysis.

References

Application Notes and Protocols: Tolyl Isocyanate in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of tolyl isocyanate isomers (meta- and para-tolyl isocyanate) as versatile reagents in the synthesis of key pharmaceutical intermediates. The highly reactive isocyanate group serves as a crucial building block for the formation of urea and amide functionalities, which are prevalent in a wide range of therapeutic agents.

Introduction

Tolyl isocyanates are aromatic organic compounds containing both a methyl group and an isocyanate functional group attached to a benzene ring. The isomers, m-tolyl isocyanate and p-tolyl isocyanate, are valuable intermediates in medicinal chemistry due to the isocyanate's propensity to react with nucleophiles such as amines and alcohols. This reactivity is harnessed to create urea and carbamate linkages, which are integral structural motifs in many drug molecules, contributing to their binding affinity and overall pharmacological activity. This document will explore specific applications of tolyl isocyanates in the synthesis of intermediates for targeted therapies, including histone deacetylase (HDAC) inhibitors and kinase inhibitors.

Application 1: Synthesis of a Belinostat Analog Intermediate

Belinostat is a histone deacetylase (HDAC) inhibitor used in cancer therapy. While various synthetic routes to Belinostat exist, analogs are often synthesized to explore structure-activity relationships. In one such approach, m-tolyl isocyanate's precursor, m-toluidine, is used to form a crucial amide linkage, demonstrating a synthetic strategy where m-tolyl isocyanate could be employed. The following protocol is adapted from the synthesis of a Belinostat analog.[1]

Experimental Protocol: Synthesis of (E)-3-(3-(hydroxyamino)-3-oxoprop-1-en-1-yl)-N-(m-tolyl)benzamide

Objective: To synthesize a key intermediate containing the m-tolyl-amide moiety, analogous to the core structure of Belinostat.

Materials:

  • (E)-3-(2-carboxyvinyl)benzoic acid

  • Thionyl chloride (SOCl₂)

  • Toluene

  • Dimethylformamide (DMF)

  • m-Toluidine

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Potassium hydroxide (KOH)

  • Methanol

  • Dilute hydrochloric acid

  • Acetone

Procedure:

Step 1: Synthesis of (E)-3-(2-carboxyvinyl)benzoyl chloride

  • To a solution of (E)-3-(2-carboxyvinyl)benzoic acid (1.03 g, 5 mmol) in toluene, add thionyl chloride (1.1 mL, 15 mmol) and a catalytic amount of DMF (one drop).

  • Stir the reaction mixture at 90°C for 1 hour.

  • After the reaction is complete, remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride.

Step 2: Synthesis of (E)-3-(3-oxo-3-((m-tolyl)amino)prop-1-en-1-yl)benzoic acid

  • Dissolve the crude acid chloride from Step 1 in a suitable anhydrous solvent.

  • Add m-toluidine (1.0 eq) to the solution at 0°C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Upon completion, perform an appropriate work-up to isolate the intermediate amide.

Step 3: Synthesis of the final hydroxamic acid derivative

  • The intermediate from Step 2 is then reacted with hydroxylamine to form the final product. A representative procedure for a similar conversion is as follows:

  • Prepare a solution of hydroxylamine hydrochloride in methanol and add a solution of potassium hydroxide in methanol at 0°C.

  • Add the intermediate from Step 2 to this mixture and stir.

  • After the reaction is complete, acidify the mixture with dilute hydrochloric acid.

  • Filter the resulting solid and recrystallize from acetone to yield the final product, (E)-3-(3-(hydroxyamino)-3-oxoprop-1-en-1-yl)-N-(m-tolyl)benzamide.[1]

Quantitative Data

The following table summarizes the characterization data for the synthesized Belinostat analog intermediate.[1]

Compound IDYieldMelting Point (°C)1H NMR (400 MHz, DMSO-d₆) δ13C NMR (100 MHz, DMSO-d₆) δHRMS (ESI) [M-H]⁻
7c 80%160–16110.26 (s, 1H), 8.12 (s, 1H), 7.98–7.85 (m, 1H), 7.77 (d, J = 7.7 Hz, 1H), 7.62–7.49 (m, 4H), 7.24 (t, J = 7.8 Hz, 1H), 6.94 (d, J = 7.5 Hz, 1H), 6.60 (d, J = 15.8 Hz, 1H), 2.31 (s, 3H)165.6, 162.9, 139.4, 138.3, 138.1, 136.1, 135.4, 132.7, 131.1, 129.6, 129.0, 126.8, 125.0, 121.4, 120.6, 118.0, 21.7calcd for C₁₇H₁₅N₂O₃: 295.1083; found: 295.1090

Synthesis Workflow

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amide Formation cluster_2 Step 3: Hydroxamic Acid Formation A (E)-3-(2-carboxyvinyl)benzoic acid B Thionyl Chloride, Toluene, DMF (cat.) A->B C (E)-3-(2-carboxyvinyl)benzoyl chloride B->C D m-Toluidine C->D Reaction E Amide Intermediate D->E F Hydroxylamine E->F Reaction G (E)-3-(3-(hydroxyamino)-3-oxoprop-1-en-1-yl) -N-(m-tolyl)benzamide F->G G cluster_pathway Simplified Kinase Signaling Pathway cluster_inhibition Mechanism of Action GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor Urea-based Kinase Inhibitor (e.g., Sorafenib analog) Inhibitor->RAF Inhibition G cluster_nucleophiles Nucleophilic Reactants cluster_products Pharmaceutical Moieties Isocyanate This compound (Electrophile) Amine Amines (R-NH₂) Isocyanate->Amine Alcohol Alcohols (R-OH) Isocyanate->Alcohol Urea Urea Linkage (-NH-CO-NH-) Amine->Urea Forms Carbamate Carbamate Linkage (-O-CO-NH-) Alcohol->Carbamate Forms

References

Troubleshooting & Optimization

Technical Support Center: Tolyl Isocyanate Storage and Polymerization Prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tolyl isocyanate (TDI). The information provided aims to help prevent unwanted polymerization during storage and handling.

Troubleshooting Guide

This guide addresses specific issues that may arise during the storage and use of this compound.

Problem: Visible changes in the this compound container.

Observation Potential Cause Recommended Action
Increased pressure in the container (bulging) Polymerization reaction initiated, leading to the release of gases like carbon dioxide. This can be caused by moisture contamination.1. Do not open the container. 2. Carefully move the container to a well-ventilated fume hood. 3. If the bulging is severe, evacuate the immediate area and contact your institution's environmental health and safety (EHS) department for guidance on handling potentially explosive containers.[1] 4. For minor bulging, consider controlled venting using appropriate safety measures and personal protective equipment (PPE) as recommended by your EHS department.
Presence of solid white or yellowish precipitate Dimerization or trimerization of this compound has occurred. This can be initiated by contaminants or elevated temperatures.1. Isolate the affected container. 2. The presence of solids indicates that the purity of the material is compromised. It may not be suitable for reactions sensitive to isocyanate concentration. 3. If the material is still required, attempt to dissolve a small sample in a dry, inert solvent to assess solubility. The presence of insoluble material confirms polymerization. 4. Dispose of the material according to your institution's hazardous waste guidelines.
Increased viscosity or gel formation Advanced polymerization has occurred, leading to the formation of higher-order oligomers and polymers.1. Do not attempt to use the material. 2. The polymerization process may be ongoing and could be exothermic. Monitor the container for any signs of heat generation. 3. Prepare for disposal. The material should be treated as hazardous waste.
Discoloration (yellowing or darkening) This can be an early sign of degradation or reaction with contaminants, which can precede polymerization.1. Review the storage conditions to ensure they are optimal (cool, dry, inert atmosphere). 2. Test a small sample to confirm its purity and reactivity before use in a critical experiment. 3. Consider adding a stabilizer if not already present, after consulting relevant literature or the manufacturer.

Frequently Asked Questions (FAQs)

Storage and Handling

  • Q1: What are the ideal storage conditions for this compound to prevent polymerization? A1: this compound should be stored in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[2][3][4] It is recommended to keep the container tightly closed and under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture.[2][4] Refrigeration at temperatures below 4°C (39°F) is often advised.[2]

  • Q2: What materials are incompatible with this compound and can trigger polymerization? A2: this compound is highly reactive and incompatible with a variety of substances, including:

    • Water and moisture: Reacts to form unstable carbamic acids, which decompose to form amines and carbon dioxide. The amines can then catalyze further polymerization.[5][6]

    • Alcohols, amines, acids, and bases: These compounds contain active hydrogen atoms that can react with the isocyanate group, potentially leading to polymerization.[5][6]

    • Strong oxidizing agents. [7]

    • Catalysts: Certain compounds, such as some tertiary amines and organometallic compounds, can catalyze the dimerization and trimerization of isocyanates.

  • Q3: How can I visually inspect my stored this compound for signs of degradation? A3: Regularly inspect your containers for any of the following signs:

    • Bulging of the container: Indicates gas buildup from a reaction, likely with moisture.[1]

    • Presence of solid precipitates: Suggests the formation of dimers or trimers.

    • Increased viscosity or gel-like consistency: A clear sign of advanced polymerization.

    • Color change: Yellowing or darkening can be an early indicator of product degradation.

Inhibitors and Stabilization

  • Q4: What are common inhibitors used to prevent the polymerization of this compound? A4: Phenolic compounds and phosphite esters are commonly used as stabilizers for isocyanates.[8] Examples include:

    • Phenol: Can be added in concentrations of 10-5000 ppm to suppress both discoloration and self-polymerization. For particularly unstable isocyanates, phenol has shown outstanding stabilizing action.[8]

    • 2,6-di-tert-butyl-p-cresol (BHT): A common phenolic antioxidant.

    • Triphenyl phosphite (TPP): A type of phosphite ester stabilizer.

  • Q5: Is there quantitative data on the effectiveness of these inhibitors? A5: While specific quantitative data on the inhibition of this compound polymerization is limited in publicly available literature, some general observations and data from related systems exist. For instance, the dimerization rate of 2,4-TDI at 40°C is approximately 0.005% per day in the absence of inhibitors.[9] The effectiveness of an inhibitor will depend on its concentration, the storage temperature, and the presence of any contaminants.

Quantitative Data Summary

Parameter Value Conditions Significance
Dimerization Rate of 2,4-TDI ~0.005% per day40°CProvides a baseline for the rate of one form of unwanted polymerization at an elevated temperature.[9]
Standard Enthalpy of Formation (ΔHf°) for Uretdione (Dimer) -30.4 kJ/molG3MP2B3, 298.15 KThe negative value indicates that the formation of this dimer is an exothermic process.[9]
Recommended Phenol Concentration as a Stabilizer 10 - 5000 ppmGeneral for isocyanatesA suggested range for effective stabilization against both discoloration and polymerization.[8]

Troubleshooting Polymerization

  • Q6: What should I do if I suspect unwanted polymerization has started? A6: If you observe any signs of polymerization, such as solid formation, increased viscosity, or container bulging, you should handle the material as potentially hazardous. Do not open a bulging container. Isolate the container in a well-ventilated area and consult your institution's EHS department for guidance on safe handling and disposal.

  • Q7: How do I safely dispose of this compound that has started to polymerize? A7: Polymerized or partially polymerized this compound should be treated as hazardous waste. Neutralization can be achieved using solutions containing water and a base (like sodium carbonate or ammonia) or an alcohol.[9] However, these reactions can be exothermic and produce gas, so they should only be carried out by trained personnel with appropriate safety precautions in a well-ventilated area.[1] Always follow your institution's specific guidelines for hazardous waste disposal.

Experimental Protocols

Protocol 1: Accelerated Storage Stability Testing of this compound

This protocol is designed to assess the stability of this compound under accelerated conditions to predict its shelf life.

Materials:

  • This compound sample

  • Inhibitor to be tested (e.g., phenol, BHT) at various concentrations

  • Several small, sealable, dry glass vials compatible with isocyanates

  • Inert gas (e.g., nitrogen or argon)

  • Oven capable of maintaining a constant temperature (e.g., 50°C)

  • Analytical balance

  • Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) system

  • Gel Permeation Chromatography (GPC) system

Procedure:

  • Sample Preparation: a. In a glovebox or under an inert atmosphere, dispense a known volume of fresh this compound into a series of clean, dry vials. b. For inhibitor testing, add the desired concentration of the inhibitor to each vial. Include a control sample with no inhibitor. c. Seal the vials tightly after purging the headspace with an inert gas.

  • Accelerated Aging: a. Place the vials in an oven pre-heated to a constant temperature, for example, 50°C. This elevated temperature will accelerate the degradation and polymerization processes. b. Remove vials at predetermined time points (e.g., 0, 7, 14, 21, and 28 days).

  • Analysis: a. At each time point, allow a vial to cool to room temperature. b. Visual Inspection: Note any changes in appearance, such as color change, precipitate formation, or increased viscosity. c. Purity Analysis (GC-MS or HPLC): i. Prepare a dilute solution of the aged sample in a dry, inert solvent. ii. Analyze the sample to determine the concentration of the this compound monomer. A decrease in monomer concentration over time indicates degradation or polymerization. d. Oligomer Analysis (GPC): i. Prepare a sample for GPC analysis according to the protocol below. ii. Analyze the sample to detect the formation and growth of dimer, trimer, and other oligomers.

Protocol 2: Gel Permeation Chromatography (GPC) for Oligomer Detection

This protocol outlines the methodology for using GPC to identify and quantify the formation of dimers, trimers, and other oligomers in this compound samples.

Materials:

  • Aged this compound sample from the stability study

  • GPC system equipped with a refractive index (RI) or UV detector

  • GPC columns suitable for separating low molecular weight oligomers

  • Appropriate mobile phase (e.g., dry tetrahydrofuran (THF) or another suitable solvent)

  • Calibration standards (e.g., polystyrene standards of known molecular weights)

  • Syringe filters (PTFE, 0.45 µm)

Procedure:

  • Sample Preparation: a. In a well-ventilated fume hood, carefully dissolve a small, accurately weighed amount of the aged this compound sample in the mobile phase. b. Filter the solution through a syringe filter to remove any particulate matter.

  • GPC Analysis: a. Equilibrate the GPC system with the mobile phase until a stable baseline is achieved. b. Inject the prepared sample solution onto the GPC column. c. Run the analysis and collect the chromatogram.

  • Data Analysis: a. The chromatogram will show peaks corresponding to different molecular weight species. The monomer will be the latest eluting peak of interest, with dimers, trimers, and higher oligomers eluting at progressively shorter retention times. b. Use a calibration curve generated from polystyrene standards to estimate the molecular weights of the observed oligomers. c. The area under each peak is proportional to the concentration of that species. By comparing the peak areas over the different time points of the stability study, the rate of oligomer formation can be determined.

Logical Relationships and Workflows

Unwanted_Polymerization cluster_causes Causes of Unwanted Polymerization cluster_consequences Consequences cluster_prevention Preventive Measures Moisture Moisture/Water Contamination Polymerization Unwanted Polymerization (Dimerization/Trimerization) Moisture->Polymerization Heat Elevated Temperature Heat->Polymerization Contaminants Contaminants (e.g., amines, bases) Contaminants->Polymerization Light UV Light Exposure Light->Polymerization Gas Gas Generation (CO2) Container Pressurization Polymerization->Gas Solids Formation of Solids (Dimers/Trimers) Polymerization->Solids Viscosity Increased Viscosity/Gelling Polymerization->Viscosity Loss Loss of Product Purity Polymerization->Loss Storage Proper Storage: - Cool, dry, dark place - Tightly sealed container Storage->Polymerization Prevents Inert Inert Atmosphere (Nitrogen/Argon) Inert->Polymerization Prevents Inhibitors Use of Stabilizers/Inhibitors (e.g., Phenols, Phosphites) Inhibitors->Polymerization Prevents Handling Proper Handling: - Avoid incompatible materials - Use dry equipment Handling->Polymerization Prevents

References

Troubleshooting low yield in tolyl isocyanate reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for tolyl isocyanate reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of low yield in my this compound reaction?

A1: The most frequent cause of low yield is the presence of moisture.[1][2] this compound is highly reactive with water, leading to the formation of an unstable carbamic acid which decomposes into an amine and carbon dioxide.[1][3] This amine can then react with another this compound molecule to form a stable, often insoluble, urea byproduct, thus consuming your starting material and reducing the yield of the desired product.[1][3]

Q2: My reaction mixture turned cloudy and a precipitate formed. What is happening?

A2: This is a strong indication of urea byproduct formation.[1][4] Disubstituted ureas formed from the reaction of isocyanates with water-derived amines are often insoluble in common organic solvents.[4] To confirm, you can isolate the precipitate and characterize it (e.g., by melting point or spectroscopy). The primary solution is to ensure strictly anhydrous (dry) reaction conditions.[1][2]

Q3: Why is my reaction so slow?

A3: Slow reaction rates can be due to several factors. The reaction of isocyanates with nucleophiles like alcohols is temperature-dependent; low temperatures will result in slower kinetics.[2] Additionally, many isocyanate reactions require a catalyst to proceed at a practical rate.[2][5] If you are not using a catalyst, or if your catalyst is old or inactive, the reaction may stall or proceed very slowly.[2]

Q4: What are allophanate and biuret linkages, and should I be concerned about them?

A4: Allophanate and biuret linkages are types of cross-linking that can occur in your reaction. They form when excess this compound reacts with the urethane or urea groups already present in your product, respectively.[2][4] This is more common at higher temperatures (e.g., >130°C) and can lead to an undesirable increase in molecular weight, viscosity, and product rigidity.[2][4] If you are aiming for a linear polymer or a small molecule, the formation of these linkages is a side reaction that will lower your yield and complicate purification.

Troubleshooting Guide

This guide provides a more detailed approach to specific problems you might encounter.

Issue 1: Persistently Low Yield of the Desired Urethane Product
Symptom Possible Cause Recommended Action
Low yield, presence of solid byproducts.Moisture Contamination: Isocyanates readily react with water, consuming the starting material.[1][2]Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven before use.[6]Use anhydrous solvents. Consider purifying solvents if necessary.[6]Dry reactants, such as the alcohol, using appropriate methods.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture.[1][4]
The reaction stalls before completion.Catalyst Inefficiency: The catalyst may be inactive, used in insufficient quantity, or inappropriate for the specific reaction.[2]Optimize Catalysis: Select a suitable catalyst. Common choices include tertiary amines (e.g., DABCO) and organometallic compounds like dibutyltin dilaurate (DBTDL).[2][5]Ensure the catalyst is fresh and active.Optimize the catalyst concentration; typically, a small molar percentage is required.
Product mixture is complex, with multiple spots on TLC.Side Reactions: Besides reacting with water, isocyanates can undergo self-polymerization (trimerization) or react with urethane/urea products to form allophanates/biurets, especially at high temperatures.[2][4]Control Reaction Conditions: Temperature: Maintain the lowest possible temperature that allows for a reasonable reaction rate. Most urethane formations are conducted between 60-100°C.[2]Stoichiometry: Use a precise 1:1 stoichiometric ratio of isocyanate to alcohol for linear products. An excess of isocyanate can promote side reactions.[2]
Starting this compound is discolored.Impure Starting Material: Impurities in the this compound can interfere with the reaction or lead to colored byproducts.[7][8]Purify Reactants: Verify the purity of your this compound.If necessary, purify it by distillation.[9][10]
Issue 2: Product Has Poor or Inconsistent Properties
Symptom Possible Cause Recommended Action
Polymer product is brittle or has low tensile strength.Incorrect Stoichiometry (NCO:OH Ratio): An improper ratio of isocyanate to hydroxyl groups leads to incomplete conversion and a polymer with suboptimal properties.[2]Precise Stoichiometric Control: Carefully calculate and measure the amounts of this compound and your polyol to achieve the desired NCO:OH ratio.An excess of isocyanate generally leads to a more rigid material, while an excess of polyol results in a softer product.[2]
High viscosity or gelation occurs unexpectedly.Allophanate/Biuret Formation: Cross-linking due to these side reactions increases molecular weight and viscosity.[4]Maintain Temperature Control: Keep the reaction temperature below 80-100°C to minimize these side reactions.[2]Avoid a large excess of isocyanate. If a slight excess is needed, consider adding it in portions.[2]

Experimental Protocols

Representative Protocol: Synthesis of a Urethane from this compound and n-Butanol

This protocol describes a general procedure for the synthesis of n-butyl (3-methylphenyl)carbamate, catalyzed by dibutyltin dilaurate (DBTDL).

Materials:

  • m-Tolyl isocyanate

  • n-Butanol, anhydrous

  • Dibutyltin dilaurate (DBTDL)

  • Anhydrous toluene (or other suitable solvent)

Procedure:

  • Preparation: Dry all glassware in an oven at 120°C overnight and allow to cool in a desiccator.

  • Reaction Setup: Assemble the reaction apparatus (e.g., a three-necked flask with a condenser, thermometer, and nitrogen inlet) while flushing with dry nitrogen gas.

  • Charging Reactants: To the flask, add m-tolyl isocyanate (e.g., 1.0 eq) and anhydrous toluene. Begin stirring.

  • Addition of Alcohol: Slowly add anhydrous n-butanol (1.0 eq) to the stirred solution at room temperature.

  • Catalyst Addition: Add a catalytic amount of DBTDL (e.g., 0.1 mol%) to the reaction mixture.

  • Reaction: Heat the mixture to the desired temperature (e.g., 70°C) and monitor the reaction progress by a suitable technique (e.g., TLC or in-situ IR spectroscopy by observing the disappearance of the isocyanate peak at ~2270 cm⁻¹).[8]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by a suitable method, such as recrystallization or column chromatography, to obtain the pure urethane.

Visualizations

Troubleshooting Workflow for Low Yield

G start Low Yield Observed check_moisture Check for Moisture Contamination (Cloudiness, Precipitate) start->check_moisture moisture_present Moisture is Likely Present check_moisture->moisture_present implement_dry Implement Strict Anhydrous Conditions: - Dry Glassware & Solvents - Use Inert Atmosphere moisture_present->implement_dry Yes no_moisture No Obvious Signs of Moisture moisture_present->no_moisture No rerun1 Re-run Experiment implement_dry->rerun1 check_catalyst Review Catalyst (Type, Amount, Activity) no_moisture->check_catalyst catalyst_issue Catalyst Issue Suspected check_catalyst->catalyst_issue optimize_catalyst Optimize Catalyst: - Use Fresh/Active Catalyst - Adjust Concentration catalyst_issue->optimize_catalyst Yes no_catalyst_issue Catalyst Seems OK catalyst_issue->no_catalyst_issue No rerun2 Re-run Experiment optimize_catalyst->rerun2 check_conditions Review Reaction Conditions (Temperature, Stoichiometry) no_catalyst_issue->check_conditions optimize_conditions Optimize Conditions: - Adjust Temperature - Verify Stoichiometry check_conditions->optimize_conditions rerun3 Re-run Experiment optimize_conditions->rerun3

Caption: A flowchart for troubleshooting low yields.

This compound Reaction Pathways

G cluster_0 Desired Reaction cluster_1 Side Reaction with Water isocyanate Tolyl-N=C=O urethane Tolyl-NH-CO-OR (Desired Urethane) isocyanate->urethane + R-OH alcohol R-OH alcohol->urethane isocyanate2 Tolyl-N=C=O carbamic_acid [Tolyl-NH-COOH] (Unstable Carbamic Acid) isocyanate2->carbamic_acid + H₂O water H₂O water->carbamic_acid amine Tolyl-NH₂ carbamic_acid->amine - CO₂ co2 CO₂ urea Tolyl-NH-CO-NH-Tolyl (Urea Byproduct) amine->urea + Tolyl-N=C=O isocyanate3 Tolyl-N=C=O isocyanate3->urea

References

Technical Support Center: Side Reactions of Tolyl Isocyanate with Atmospheric Moisture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments involving tolyl isocyanate and its reaction with atmospheric moisture.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common problems and questions arising from the unintended reaction of this compound with ambient water.

Question/Issue Potential Cause(s) Recommended Solutions & Best Practices
Why is my this compound sample cloudy or forming solid precipitates? Moisture contamination. Isocyanates are highly reactive with water.[1]- Prevention is key: Store this compound under a dry, inert atmosphere (e.g., nitrogen or argon).[1] - Use desiccants in storage containers. - Handle the material quickly in a low-humidity environment.
My reaction is foaming or producing gas bubbles. What is happening? The reaction between this compound and water produces an unstable carbamic acid intermediate, which then decomposes to form an amine and carbon dioxide gas.[1] This CO2 evolution is the cause of foaming.- For applications where foaming is undesirable: Ensure all glassware, solvents, and other reagents are anhydrous. - Purge the reaction vessel with a dry, inert gas. - Consider using moisture scavengers in your reaction mixture if appropriate.[1]
I've identified N,N'-di-p-tolylurea in my product. How did this form? This is the primary product of the reaction between this compound and water. The initially formed tolyl amine is highly reactive and quickly reacts with another molecule of this compound to form the stable diaryl urea.- To minimize urea formation, rigorously exclude water from your reaction system.
My product has a higher molecular weight than expected and shows signs of cross-linking. What could be the cause? Further side reactions, such as the formation of biuret or allophanate linkages, may have occurred.[2][3] These reactions are more likely under certain conditions.- Biuret formation: Occurs when excess this compound reacts with the already formed N,N'-di-p-tolylurea. This is favored by elevated temperatures (typically above 100-120°C).[2][4] - Allophanate formation: Results from the reaction of excess this compound with urethane groups (if present in your system). This is also favored by high temperatures (above 100-150°C).[2] - To avoid these: Maintain strict stoichiometric control of your reactants. If an excess of isocyanate is necessary, consider adding it portion-wise. Carefully control the reaction temperature.
How can I monitor the progress of the reaction between this compound and moisture? Fourier Transform Infrared (FTIR) Spectroscopy is a powerful in-situ technique. You can monitor the disappearance of the characteristic isocyanate (-NCO) peak around 2270 cm⁻¹ and the appearance of peaks associated with urea formation.[5][6]- Utilize an Attenuated Total Reflectance (ATR) probe for real-time monitoring of the reaction mixture.[6]
What analytical methods can I use to identify and quantify the side products? High-Performance Liquid Chromatography (HPLC) is a suitable method for separating and quantifying this compound, N,N'-di-p-tolylurea, and other potential byproducts.- A reversed-phase HPLC method with UV detection is commonly used. See the detailed experimental protocol below.

Reaction Pathways and Logic

The following diagrams illustrate the key reaction pathways and a troubleshooting workflow.

Tolyl_Isocyanate_Moisture_Reaction cluster_primary Primary Reaction with Water cluster_secondary Secondary Side Reactions Tolyl_NCO This compound (R-NCO) Carbamic_Acid Tolylcarbamic Acid (R-NHCOOH) (Unstable Intermediate) Tolyl_NCO->Carbamic_Acid + H₂O Urea N,N'-di-p-tolylurea (R-NH-CO-NH-R) Tolyl_NCO->Urea Biuret Biuret (R-NH-CO-N(R)-CO-NH-R) Tolyl_NCO->Biuret Allophanate Allophanate Tolyl_NCO->Allophanate + Urethane (Excess NCO, >100-150°C) Water Water (H₂O) Water->Carbamic_Acid Amine Tolyl Amine (R-NH₂) Carbamic_Acid->Amine Decarboxylation CO2 Carbon Dioxide (CO₂) Carbamic_Acid->CO2 Amine->Urea + this compound Urea->Biuret + this compound (Excess NCO, >100-120°C) Urethane Urethane (R-NH-CO-OR') Urethane->Allophanate Troubleshooting_Workflow Start Experiment Issue (e.g., unexpected product, low yield) Check_Moisture Is moisture contamination a possibility? Start->Check_Moisture Implement_Dry Implement rigorous dry techniques Check_Moisture->Implement_Dry Yes Check_Stoichiometry Is there an excess of isocyanate? Check_Moisture->Check_Stoichiometry No Re_run Re-run Experiment Implement_Dry->Re_run Problem_Solved Problem Resolved Re_run->Problem_Solved Control_Stoichiometry Adjust stoichiometry (e.g., portion-wise addition) Check_Stoichiometry->Control_Stoichiometry Yes Check_Temp Is the reaction temperature elevated (>100°C)? Check_Stoichiometry->Check_Temp No Control_Stoichiometry->Re_run Control_Temp Lower and control reaction temperature Check_Temp->Control_Temp Yes Analyze_Products Analyze products for biuret/allophanate Check_Temp->Analyze_Products Unsure Control_Temp->Re_run Analyze_Products->Problem_Solved

References

Optimizing catalyst selection for tolyl isocyanate urethane reactions

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Optimizing Catalyst Selection for Tolyl Isocyanate Urethane Reactions

This guide provides researchers, scientists, and drug development professionals with in-depth technical information, troubleshooting advice, and standardized protocols for selecting and optimizing catalysts for reactions involving this compound and various polyols.

Frequently Asked Questions (FAQs)

Q1: What are the most common classes of catalysts for this compound-polyol reactions, and how do they generally compare?

A1: The most prevalent catalysts are tertiary amines and organometallic compounds, primarily organotin compounds. Each class has distinct characteristics. Tertiary amines, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), are generally considered "gelling" catalysts, primarily promoting the isocyanate-polyol reaction. Organotin catalysts, like dibutyltin dilaurate (DBTDL), are highly efficient and can also promote the isocyanate-water reaction (blowing reaction), which can be undesirable in certain applications. A summary of their general performance characteristics is presented below.

Table 1: General Comparison of Common Catalyst Classes

Catalyst ClassCommon ExamplesPrimary Reaction PromotedRelative EfficiencyKey Considerations
Tertiary Amines DABCO, DMCHAIsocyanate-Polyol (Gelling)Moderate to HighCan cause side reactions like trimerization at high temperatures.
Organotin Cmpds. DBTDL, Stannous OctoateIsocyanate-Polyol, Isocyanate-WaterVery HighPotential for hydrolysis, environmental and health concerns.
Organobismuth Cmpds. Bismuth NeodecanoateIsocyanate-PolyolHighLess toxic alternative to tin catalysts, good hydrolytic stability.
Organozinc Cmpds. Zinc OctoateIsocyanate-PolyolModerateOften used in combination with other catalysts.

Q2: My reaction with 2,4-tolyl diisocyanate (TDI) and a polyether polyol is proceeding much slower than expected. What are the potential causes and how can I troubleshoot this?

A2: A slow reaction rate is a common issue that can be attributed to several factors. Systematically investigating the following can help identify the root cause.

  • Catalyst Concentration: The catalyst level may be too low. A stepwise increase in concentration (e.g., in 0.01% increments) is a logical first step.

  • Catalyst Activity: The catalyst may have degraded. Organotin catalysts can be sensitive to hydrolysis, and tertiary amines can be neutralized by acidic species. Using a fresh batch of catalyst is recommended.

  • Presence of Inhibitors: The polyol or isocyanate raw materials may contain acidic impurities or other inhibitors that neutralize the catalyst. Water is also a common inhibitor for certain catalyst types.

  • Temperature: The reaction temperature may be too low. Urethane reactions are exothermic, but often require an initial activation energy. Increasing the temperature in 5-10°C increments can significantly accelerate the reaction rate.

Below is a logical workflow for troubleshooting a slow reaction rate.

G start Slow Reaction Rate Detected cat_conc Increase Catalyst Concentration start->cat_conc fresh_cat Use Fresh Batch of Catalyst cat_conc->fresh_cat No resolved Problem Resolved cat_conc->resolved Rate Increases? Yes check_impurities Analyze Raw Materials for Inhibitors (e.g., Acid, H2O) fresh_cat->check_impurities No fresh_cat->resolved Rate Increases? Yes inc_temp Increase Reaction Temperature check_impurities->inc_temp No check_impurities->resolved Inhibitors Found & Removed? Yes inc_temp->resolved Rate Increases? Yes unresolved Problem Persists: Re-evaluate Catalyst Choice inc_temp->unresolved No

Caption: Troubleshooting workflow for a slow urethane reaction.

Q3: I am observing significant side product formation, specifically allophanate and biuret. How can I minimize these?

A3: Allophanate (from reaction of isocyanate with urethane) and biuret (from reaction of isocyanate with urea) formation is typically promoted by excess isocyanate and high temperatures. The choice of catalyst also plays a crucial role.

  • Catalyst Selection: Some catalysts are more selective for the primary urethane reaction. For instance, certain zinc and bismuth carboxylates are known to have lower selectivity for allophanate formation compared to tin catalysts.

  • Temperature Control: Running the reaction at the lowest feasible temperature can significantly reduce the rate of these side reactions, as they generally have a higher activation energy than the main urethane formation reaction.

  • Stoichiometry: Ensure precise control over the isocyanate-to-polyol (NCO:OH) ratio. An excessive amount of isocyanate provides the necessary reactant for these side reactions to occur.

The general reaction pathway is illustrated below, highlighting where side reactions diverge.

G Isocyanate This compound (R-NCO) Catalyst Catalyst Isocyanate->Catalyst Urea Urea Isocyanate->Urea + Amine Polyol Polyol (R'-OH) Polyol->Catalyst Urethane Urethane Linkage Catalyst->Urethane Primary Reaction Allophanate Allophanate (Side Product) Urethane->Allophanate + R-NCO (High Temp) Biuret Biuret (Side Product) Urea->Biuret + R-NCO Water Water (Contaminant) Water->Isocyanate Forms Amine + CO2

Caption: Catalyzed urethane reaction and common side reaction pathways.

Experimental Protocols

Protocol 1: Standardized Catalyst Screening

This protocol provides a framework for comparing the efficacy of different catalysts for a given this compound/polyol system.

1. Materials & Equipment:

  • 2,4-Tolyl diisocyanate (TDI)
  • Polyol (e.g., Polypropylene glycol, PPG 2000)
  • Catalyst candidates (e.g., DBTDL, DABCO, Bismuth Neodecanoate)
  • Anhydrous solvent (e.g., Toluene or DMF)
  • Jacketed glass reactor with overhead stirrer, temperature probe, and nitrogen inlet.
  • FTIR spectrometer with an ATR probe for in-situ monitoring.
  • Titration equipment for NCO content determination (dibutylamine method).

2. Procedure:

  • Reactor Setup: Assemble the reactor and ensure it is clean, dry, and purged with nitrogen. Set the jacket temperature to the desired reaction temperature (e.g., 60°C).
  • Reagent Charging: Charge the reactor with a pre-weighed amount of the polyol and solvent. Begin stirring at a constant rate (e.g., 200 RPM).
  • Baseline Measurement: Allow the contents to reach thermal equilibrium. If using in-situ FTIR, take a baseline spectrum.
  • Catalyst Addition: Add the specified amount of catalyst (e.g., 0.1% by weight of total reactants) to the reactor and allow it to mix for 2 minutes.
  • Isocyanate Addition & Timing: Add the stoichiometric amount of TDI to the reactor and immediately start the timer (t=0).
  • Monitoring:
  • FTIR Method: Monitor the disappearance of the NCO peak (approx. 2270 cm⁻¹) and the appearance of the urethane carbonyl peak (approx. 1730 cm⁻¹) over time.
  • Titration Method: At predetermined time intervals (e.g., 15, 30, 60, 120 minutes), carefully extract an aliquot of the reaction mixture, quench it with a known excess of dibutylamine solution, and back-titrate with standardized HCl to determine the remaining NCO content.
  • Reaction End-Point: The reaction is considered complete when >99% of the NCO has been consumed.
  • Data Analysis: Plot the percentage of NCO conversion versus time for each catalyst. Calculate the initial reaction rate and the time to reach 99% conversion (T99).

3. Data Presentation: The results should be compiled into a clear, comparative table.

Table 2: Sample Catalyst Screening Data (TDI + PPG 2000 at 60°C)

Catalyst (0.1% w/w)Initial Rate (%NCO conv./min)T99 (minutes)Final Yield (%)Side Products (by GPC)
DBTDL 15.22599.1Low
DABCO 8.54898.8Very Low
Bismuth Neodecanoate 12.13299.3Negligible
No Catalyst 0.1>480<20N/A

This standardized approach ensures a fair and accurate comparison of catalyst performance under identical conditions, enabling informed selection for your specific application.

Technical Support Center: Managing Heat Evolution in Large-Scale Tolyl Isocyanate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during large-scale reactions involving tolyl isocyanate, with a focus on managing heat evolution.

Frequently Asked Questions (FAQs)

Q1: What makes large-scale this compound reactions prone to thermal runaway?

A1: this compound reactions, particularly with nucleophiles like alcohols and amines to form urethanes and ureas respectively, are significantly exothermic.[1][2] In large-scale batches, the surface-area-to-volume ratio decreases, which impedes efficient heat dissipation.[1][3] This can lead to a rapid increase in reaction temperature, accelerating the reaction rate further and potentially resulting in a dangerous thermal runaway.[4][5]

Q2: What are the primary side reactions I should be aware of that can contribute to heat evolution?

A2: Besides the desired urethane or urea formation, several side reactions can occur, especially at elevated temperatures, which also contribute to heat generation. These include:

  • Trimerization: Isocyanates can react with each other to form highly stable isocyanurate rings. This reaction is often catalyzed by tertiary amines and certain metal compounds.

  • Allophanate and Biuret Formation: Excess isocyanate can react with previously formed urethane or urea linkages, leading to cross-linking and further heat generation.[6]

  • Reaction with Water: Isocyanates react vigorously with water to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide. The newly formed amine can then react with another isocyanate molecule, generating more heat.[7]

Q3: What are the key parameters to control for managing the exotherm?

A3: Effective management of the reaction exotherm relies on controlling several critical parameters:

  • Temperature: Direct control of the reaction temperature through efficient cooling is paramount.[1][8]

  • Reagent Addition Rate: The rate of addition of one reagent to another should be carefully controlled to match the heat removal capacity of the reactor.[4]

  • Mixing: Efficient agitation is crucial to ensure homogenous temperature distribution and prevent localized hotspots.[1][9]

  • Catalyst Concentration: The type and concentration of the catalyst can significantly influence the reaction rate and, consequently, the rate of heat generation.[10]

  • Moisture Content: Strict exclusion of moisture from reactants and the reaction vessel is essential to prevent the highly exothermic reaction with water.

Troubleshooting Guide: Unexpected Exotherms

This guide provides a systematic approach to troubleshooting unexpected temperature increases during your large-scale this compound reactions.

Symptom Possible Cause Recommended Action
Rapid, uncontrolled temperature rise early in the reaction. Reagent addition rate is too high. Immediately stop the addition of the limiting reagent. Increase cooling to the reactor jacket. Monitor the temperature closely. Once the temperature is under control, restart the addition at a significantly lower rate.
Insufficient cooling. Verify that the cooling system is operating at its maximum capacity and that the coolant temperature is at the setpoint. Check for any blockages or reduced flow in the cooling lines.
Moisture contamination. If possible, take a sample for Karl Fischer titration to check for water content. If moisture is confirmed, the batch may need to be quenched. Implement rigorous drying procedures for all future reactions.
Gradual but steady temperature increase beyond the setpoint. Catalyst concentration is too high or the catalyst is too active. Re-evaluate the catalyst loading. Consider using a less active catalyst or a lower concentration. For the current batch, reducing the setpoint of the cooling system may help to manage the temperature.
Accumulation of unreacted starting material. This can happen if the reaction initiation is delayed. Ensure that the reaction has started (e.g., via in-situ monitoring) before proceeding with the full addition of the reagent.[11]
Localized "hot spots" detected by temperature probes. Inefficient mixing. Increase the agitation speed to improve homogeneity.[1][9] Ensure that the stirrer design is appropriate for the viscosity of the reaction mixture.
Sudden temperature spike after a period of normal reaction. Onset of a vigorous side reaction (e.g., trimerization). This is a critical situation that may require immediate quenching of the reaction.

Quantitative Data

Table 1: Enthalpy of Reaction for Tolyl Isocyanates with Alcohols

This compound IsomerAlcoholEnthalpy of Reaction (-ΔH) in kcal/mol
o-tolyl isocyanaten-butyl23.5
isobutyl22.1
sec-butyl21.7
m-tolyl isocyanaten-butyl19.5
isobutyl19.1
sec-butyl18.5
p-tolyl isocyanaten-butyl24.7
isobutyl23.9
sec-butyl23.6

Data sourced from Lovering and Laidler (1962).[2][12]

Experimental Protocols

Protocol 1: Laboratory-Scale Reaction Calorimetry

Objective: To determine the heat of reaction for a specific this compound reaction to inform safe scale-up.

Materials:

  • Reaction calorimeter (e.g., RC1) or a well-insulated reaction vessel with a calibrated heating/cooling jacket.[13][14]

  • This compound and the corresponding nucleophile (e.g., alcohol, amine).

  • Anhydrous solvent.

  • Catalyst (if required).

  • Calibrated temperature probes for the reaction mixture and the cooling jacket.[2][8]

  • Automated reagent dosing pump.

Procedure:

  • System Calibration: Calibrate the heat transfer coefficient (UA) of the calorimeter by applying a known heat input and measuring the temperature difference between the reactor and the jacket.[13]

  • Charge the Reactor: Charge the reactor with the initial reactant (e.g., the alcohol or amine) dissolved in the anhydrous solvent.

  • Equilibrate Temperature: Bring the reactor contents to the desired initial reaction temperature and allow the system to reach thermal equilibrium.

  • Initiate Dosing: Begin the controlled addition of the this compound solution at a pre-determined, slow rate.

  • Monitor and Record Data: Continuously monitor and record the temperature of the reaction mixture and the cooling jacket, as well as the rate of reagent addition.

  • Maintain Isothermal Conditions: The control system of the calorimeter will adjust the jacket temperature to maintain a constant reaction temperature. The heat flow from the reaction is calculated in real-time based on the temperature difference and the calibrated UA.

  • Complete the Reaction: Continue the addition until the desired stoichiometry is reached. Allow the reaction to proceed to completion while monitoring the heat flow. The heat flow will return to the baseline when the reaction is complete.

  • Data Analysis: Integrate the heat flow over time to determine the total heat of reaction. Normalize this value by the number of moles of the limiting reagent to obtain the molar enthalpy of reaction.

Protocol 2: Emergency Quenching of a Large-Scale Reaction

Objective: To safely terminate a runaway this compound reaction.

Materials:

  • Quenching agent: A solution of a primary or secondary amine (e.g., n-butylamine or dibutylamine) in an inert solvent. Alcohols such as benzyl alcohol can also be used.[12]

  • Emergency quench vessel or a designated quench port on the reactor.

  • Appropriate personal protective equipment (PPE), including respiratory protection.

Procedure:

  • Initiate Emergency Protocol: If a thermal runaway is detected (rapid, uncontrolled temperature and pressure increase), immediately initiate the emergency shutdown procedure for the reactor.

  • Prepare Quenching Agent: Have a pre-determined volume of the quenching agent solution ready for immediate use. The amount should be sufficient to react with all unreacted isocyanate.

  • Rapid Addition of Quenching Agent: Introduce the quenching agent into the reactor as quickly and safely as possible. The addition should be done in a way that promotes rapid mixing with the reactor contents.

  • Monitor the Reaction: The quenching reaction will also be exothermic, but it is typically very fast and will consume the isocyanate, thus stopping the primary runaway reaction. Monitor the reactor temperature and pressure closely.

  • Cooling: Continue maximum cooling of the reactor to dissipate the heat from the quenching reaction.

  • Post-Quench Analysis: Once the reactor has been brought to a safe and stable state, analyze the contents to confirm the complete consumption of the isocyanate before proceeding with any further steps.

Visualizations

TroubleshootingWorkflow Start Unexpected Temperature Rise CheckAdditionRate Is reagent addition ongoing? Start->CheckAdditionRate StopAddition Stop reagent addition CheckAdditionRate->StopAddition Yes CheckCooling Is cooling system at max capacity? CheckAdditionRate->CheckCooling No StopAddition->CheckCooling FixCooling Troubleshoot cooling system CheckCooling->FixCooling No CheckMixing Is agitation effective? CheckCooling->CheckMixing Yes FixCooling->CheckMixing IncreaseMixing Increase agitation speed CheckMixing->IncreaseMixing No MonitorTemp Monitor temperature CheckMixing->MonitorTemp Yes IncreaseMixing->MonitorTemp TempControlled Is temperature decreasing? MonitorTemp->TempControlled ResumeSlowly Resume addition at a reduced rate TempControlled->ResumeSlowly Yes Quench Initiate Emergency Quenching Protocol TempControlled->Quench No Investigate Investigate root cause (e.g., moisture, catalyst) ResumeSlowly->Investigate Quench->Investigate ExperimentalSetup cluster_Reactor Jacketed Reactor cluster_Control Control & Monitoring Reactor This compound Reaction Mixture Agitator Overhead Stirrer Agitator->Reactor TempProbe Temperature Probe (T1) Controller Reactor Control Unit TempProbe->Controller T1 Signal DosingPort Reagent Inlet QuenchPort Emergency Quench Inlet Controller->Agitator Speed Control DosingPump Dosing Pump Controller->DosingPump Rate Control CoolingUnit Heating/Cooling Circulator Controller->CoolingUnit Jacket Temp Control DosingPump->DosingPort CoolingUnit->Reactor Coolant Flow QuenchTank Quench Tank QuenchTank->QuenchPort Emergency Feed Reagent Reagent Reservoir Reagent->DosingPump Feed

References

Identification and removal of byproducts in tolyl isocyanate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tolyl isocyanate. The information is presented in a question-and-answer format to directly address common issues related to the identification and removal of byproducts.

Troubleshooting Guide

Issue: Low Yield of this compound

Question: My this compound synthesis is resulting in a lower than expected yield. What are the potential causes and how can I address them?

Answer: Low yields in this compound synthesis, typically performed via phosgenation of toluenediamine (TDA), can stem from several factors:

  • Incomplete Reaction: The phosgenation reaction may not have gone to completion. Ensure that the reaction time and temperature are adequate. The reaction is often carried out in a solvent like o-dichlorobenzene at temperatures ranging from 40 to 150°C.[1]

  • Side Reactions: The formation of byproducts such as ureas, biurets, and allophanates consumes the starting materials and the desired product. These side reactions are more likely if there are impurities in the starting materials or if the reaction conditions are not optimal.

  • Suboptimal Stoichiometry: An incorrect ratio of TDA to phosgene can lead to incomplete conversion and the formation of intermediates.

  • Loss during Workup and Purification: Significant amounts of the product can be lost during the purification steps, especially distillation, if not performed carefully.

Recommendations:

  • Optimize Reaction Conditions: Carefully control the reaction temperature and time. Good mixing is crucial to minimize secondary reactions.[1]

  • Ensure Purity of Reactants: Use high-purity TDA and phosgene to minimize side reactions.

  • Stoichiometric Control: Precisely measure the reactants to ensure the correct molar ratios.

  • Careful Purification: Employ efficient purification techniques such as fractional vacuum distillation to minimize loss of the product.

Issue: Product Discoloration (Yellowing)

Question: My final this compound product has a yellow tint. What causes this discoloration and how can I obtain a colorless product?

Answer: Discoloration in isocyanate production is a common issue, often indicating the presence of trace impurities.

  • Formation of Colored Byproducts: One significant cause is the formation of diaryl ureas from the reaction between the isocyanate and the parent amine (TDA). These ureas can undergo further reactions during phosgenation to form colored impurities.

  • Oxidation: The product may be susceptible to oxidation, especially at elevated temperatures during distillation.

  • Impurities in Starting Materials: Impurities in the TDA can also lead to colored byproducts.

Recommendations:

  • Minimize Urea Formation: Ensure a slight excess of phosgene and efficient mixing to quickly convert the amine to the isocyanate, reducing the opportunity for urea formation.

  • Purification: Fractional distillation under vacuum is the primary method for removing colored impurities.

  • Inert Atmosphere: Conduct the reaction and distillation under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Frequently Asked Questions (FAQs)

1. What are the most common byproducts in this compound synthesis?

The most common byproducts in the phosgenation of toluenediamine include:

  • Unreacted Starting Materials: Toluenediamine (TDA) and phosgene.

  • Intermediates: Carbamoyl chlorides.

  • Ureas: Formed from the reaction of this compound with unreacted TDA.

  • Biurets: Formed from the reaction of this compound with ureas.

  • Allophanates: Formed from the reaction of this compound with urethanes (if alcohols are present).

  • Carbodiimides: Can be formed from the dehydration of ureas by phosgene.

  • Hydrogen Chloride (HCl): A major byproduct of the phosgenation reaction.[2]

2. How can I identify and quantify these byproducts?

Several analytical techniques can be employed:

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful tool for separating and identifying volatile byproducts. Derivatization may be necessary for polar compounds.

  • High-Performance Liquid Chromatography (HPLC): Particularly useful for quantifying less volatile byproducts like ureas and biurets. UV or MS detectors are commonly used. For trace analysis of TDI isomers, derivatization is often employed to create stable, detectable compounds.

  • Fourier-Transform Infrared Spectroscopy (FTIR): Can be used to monitor the reaction progress by observing the disappearance of amine N-H stretches and the appearance of the isocyanate -N=C=O peak.

3. What is the most effective method for purifying crude this compound?

Fractional vacuum distillation is the most common and effective method for purifying this compound on a laboratory and industrial scale. This technique separates the desired isocyanate from less volatile byproducts (like ureas and colored impurities) and more volatile components (like residual solvent and phosgene).

4. How can I remove residual hydrogen chloride (HCl) from the reaction mixture?

Residual HCl is typically removed during the purification process. In an industrial setting, the crude isocyanate solution is often rectified to strip out dissolved HCl and phosgene before the main distillation. For laboratory-scale synthesis, careful distillation is usually sufficient to separate the this compound from the more volatile HCl.

Data Presentation

Table 1: Purity and Byproduct Analysis of this compound

Analytical MethodAnalyteTypical Purity/ConcentrationReference
GC-FIDThis compound Isomers> 99.5% in commercial products[3]
HPLC-UVUrea ByproductsVariable, depends on reaction conditions[3]
HPLC-MS/MS2,4-TDI and 2,6-TDI (in foams)LOD as low as 0.039 ng/mL and 0.100 ng/mL respectively[4]

Experimental Protocols

1. Protocol for GC-MS Analysis of this compound Purity

This protocol provides a general guideline for the analysis of this compound purity and the identification of volatile byproducts.

  • Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Column: A mid-polarity capillary column, such as a DB-17 (30 m x 0.25 mm i.d. x 0.25 µm film thickness), is suitable for separating aromatic isomers.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector:

    • Temperature: 280°C

    • Injection Volume: 1 µL

    • Split Ratio: 20:1

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp at 5°C/min to 230°C, hold for 3 minutes.

    • Ramp at 15°C/min to 280°C, hold for 10 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Scan Mode: Full scan for identification of unknowns. Selected Ion Monitoring (SIM) can be used for higher sensitivity quantification of known byproducts.

  • Sample Preparation: Dilute the crude or purified this compound sample in a dry, inert solvent such as dichloromethane or toluene to an appropriate concentration (e.g., 1 mg/mL).

2. Protocol for Fractional Vacuum Distillation of this compound

This protocol outlines the procedure for purifying this compound from non-volatile byproducts.

  • Apparatus:

    • Round-bottom flask

    • Fractionating column (e.g., Vigreux or packed column)

    • Distillation head with a thermometer

    • Condenser

    • Receiving flask(s)

    • Vacuum source (e.g., vacuum pump or water aspirator) with a vacuum trap

    • Heating mantle

    • Stir bar

  • Procedure:

    • Assembly: Assemble the fractional distillation apparatus. Ensure all glassware is dry and free of cracks. Use high-vacuum grease on all ground glass joints to ensure a good seal.

    • Charging the Flask: Charge the round-bottom flask with the crude this compound and a stir bar. Do not fill the flask to more than two-thirds of its capacity.

    • Applying Vacuum: Connect the apparatus to the vacuum source and slowly evacuate the system.

    • Heating: Once the desired pressure is reached and stable, begin heating the distillation flask with the heating mantle. Start the stirrer.

    • Distillation: Heat the mixture to induce boiling. The vapor will rise through the fractionating column. Adjust the heating rate to maintain a slow and steady distillation. Collect fractions based on the boiling point at the recorded pressure. The forerun, containing more volatile impurities, should be collected separately.

    • Shutdown: Once the desired product has been collected, remove the heating mantle and allow the system to cool to room temperature before slowly venting the apparatus to atmospheric pressure.

Visualizations

Tolyl_Isocyanate_Synthesis_Pathway Toluene Toluene DNT Dinitrotoluene (DNT) Toluene->DNT Nitration TDA Toluenediamine (TDA) DNT->TDA Hydrogenation Tolyl_Isocyanate This compound TDA->Tolyl_Isocyanate Phosgenation Phosgene Phosgene (COCl₂) Phosgene->Tolyl_Isocyanate

Caption: Synthesis pathway of this compound from toluene.

Byproduct_Formation cluster_main_reaction Main Reaction cluster_side_reactions Side Reactions TDA Toluenediamine (TDA) Tolyl_Isocyanate This compound TDA->Tolyl_Isocyanate + Phosgene Urea Urea Byproduct TDA->Urea Phosgene Phosgene Phosgene->Tolyl_Isocyanate Tolyl_Isocyanate->Urea + TDA (unreacted) Biuret Biuret Byproduct Tolyl_Isocyanate->Biuret + Urea Urea->Biuret Colored_Impurities Colored Impurities Urea->Colored_Impurities Further Reactions

Caption: Formation of common byproducts in this compound synthesis.

Experimental_Workflow Start Crude this compound Analysis1 Purity Analysis (GC-MS/HPLC) Start->Analysis1 Purification Fractional Vacuum Distillation Analysis1->Purification Analysis2 Purity Analysis of Fractions (GC-MS/HPLC) Purification->Analysis2 Byproducts Byproduct Fractions Purification->Byproducts Final_Product Pure this compound Analysis2->Final_Product

Caption: Experimental workflow for purification and analysis.

References

Technical Support Center: Strategies for Handling Viscous Reaction Mixtures with Tolyl Isocyanate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical strategies, troubleshooting advice, and frequently asked questions for managing viscous reaction mixtures involving tolyl isocyanate.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of unexpected high viscosity in reactions involving this compound?

A1: High viscosity in isocyanate-based reactions, including those with this compound, typically arises from several factors. The most common causes are excessive reaction temperatures, the presence of moisture, the choice and concentration of catalyst, and unintended side reactions that increase the molecular weight of the polymer chains.[1] These side reactions can lead to branching and cross-linking, which significantly thicken the reaction mixture.[2]

Q2: How does temperature influence the viscosity of the reaction mixture?

A2: Temperature has a significant impact on viscosity. While initially raising the temperature can decrease the viscosity of reactants, making them easier to mix, excessive heat can accelerate side reactions.[1] For some isocyanate systems, temperatures above the recommended 40-60°C range can promote the formation of allophanates, which are branched structures that dramatically increase viscosity.[1] It is crucial to maintain careful temperature control to prevent runaway reactions and gelation.[3][4]

Q3: Why is moisture a critical concern when working with this compound, and how can it be controlled?

A3: Moisture is a major issue in isocyanate chemistry because isocyanates react readily with water.[1][5] This reaction forms an unstable carbamic acid, which then decomposes into an amine and carbon dioxide gas, causing foaming.[1] The newly formed amine can react with another isocyanate molecule to create a polyurea linkage, leading to cloudiness, the formation of crystalline structures, a rapid increase in viscosity, and potentially gelation.[1][3]

Prevention Strategies:

  • Use Dry Solvents and Reagents: Ensure all components have a low moisture content.[1][6]

  • Moisture Scavengers: Consider incorporating moisture scavengers, such as p-toluenesulfonyl isocyanate (TSI), into your system.[1]

  • Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture contamination.

Q4: What are the essential safety precautions for handling this compound?

A4: this compound is a hazardous chemical that requires strict safety protocols. It is toxic if inhaled, ingested, or in contact with skin, and can cause skin and eye irritation.[7][8]

Mandatory Safety Measures:

  • Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood.[7][8][9][10]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, splash goggles, a face shield, and protective clothing.[7][9][10] In cases of potential inhalation exposure, a respirator is necessary.[7][9][10]

  • Storage: Store containers tightly closed in a cool, dry, and well-ventilated place, away from moisture, heat, sparks, and incompatible substances like acids, bases, alcohols, and amines.[9][10][11]

  • Spill Management: In case of a spill, evacuate the area, remove all ignition sources, and clean up using an inert, non-combustible absorbent material like sand or vermiculite.[9] Do not use combustible materials like sawdust.[9]

Troubleshooting Guide

Problem: My reaction mixture has become too viscous to stir effectively.

Solution: Inefficient mixing is a common problem with viscous materials, leading to localized "dead spots" and non-uniform product.

  • Mechanical Agitation: High-viscosity mixing requires impellers with a large surface area that can move the entire batch. Low-speed, high-torque mixers are often more effective than high-speed, low-torque ones.[12][13] Consider using anchor or helical impellers that are close to the vessel walls.

  • Solvent Addition: If the protocol allows, adding a suitable, dry solvent can reduce the overall viscosity. The choice of solvent is critical, as polarity can affect reaction kinetics.[14] For example, polar solvents like dimethylformamide (DMF) can accelerate the reaction.[14]

  • Temperature Adjustment: Gently heating the mixture can temporarily reduce viscosity, but be cautious of exceeding the recommended temperature range to avoid unwanted side reactions.[15]

Problem: I am observing gel formation in my reaction.

Solution: Gel formation, or gelation, is an irreversible process resulting from excessive cross-linking.[2][3]

  • Monitor Reactant Stoichiometry: An imbalance in the molar ratio of isocyanate to polyol can prevent the formation of long polymer chains and promote side reactions.[2]

  • Control Catalyst Concentration: The type and amount of catalyst can significantly promote side reactions that lead to gelation.[1] Use the lowest effective concentration of a catalyst that is highly selective for the urethane reaction.[1]

  • Reaction Termination: If your goal is to create a prepolymer, ensure you have a method to terminate the reaction, such as adding a monofunctional alcohol, once the desired molecular weight is achieved.[3]

Problem: The viscosity of my product is inconsistent between batches.

Solution: Inconsistent viscosity is often a sign of poor process control.

  • Moisture Control: The most likely culprit is varying levels of moisture contamination. Implement strict moisture control for all reactants and solvents for every batch.[1][6]

  • Temperature Consistency: Ensure that the temperature profile of the reaction is identical for each batch. Even small variations can alter reaction rates and the extent of side reactions.

  • Online Monitoring: For process environments, using online or in-line viscometers can provide real-time data on the reaction's progress, allowing for adjustments to be made to ensure consistency.[2][16] These systems help confirm that the reaction is proceeding as expected and that the correct components have been incorporated.[16]

Data Presentation

Table 1: Influence of Key Parameters on Reaction Viscosity

ParameterEffect on ViscosityRecommended Action / Consideration
Temperature Increased temperature initially decreases viscosity but can accelerate side reactions, leading to a sharp increase.[1]Maintain optimal temperature control (e.g., 40-60°C for some systems) to balance fluidity and reaction selectivity.[1]
Moisture Reacts with isocyanate to form urea linkages, causing a rapid increase in viscosity and potential gelation.[1]Use dry reagents and solvents; consider moisture scavengers or an inert atmosphere.[1]
Catalyst The wrong type or concentration can promote side reactions (allophanate, biuret) that increase viscosity.[1]Select a catalyst with high selectivity for the urethane reaction and use it at the lowest effective concentration.[1]
Solvent Polarity The reaction rate is often accelerated in more polar solvents, which can lead to a faster viscosity build-up.[14]Choose a solvent that provides an appropriate reaction rate for your system. Test different solvents if necessary.
Shear Rate Many polyurethane systems are shear-thinning, meaning viscosity decreases as the shear rate (mixing speed) increases.[1]Measure viscosity at shear rates relevant to your application and mixing conditions.[1]

Experimental Protocols

Protocol 1: Viscosity Measurement with a Rotational Viscometer

Objective: To determine the dynamic viscosity of the reaction mixture at a specific temperature and shear rate.

Methodology:

  • Equipment: Use a rotational viscometer or rheometer with appropriate temperature control.[1]

  • Sample Preparation: Carefully obtain a representative sample from the reaction mixture, ensuring it is well-mixed and free of air bubbles.[1]

  • Temperature Equilibration: Transfer the sample to the viscometer's measurement cell and allow it to equilibrate to the desired temperature (e.g., 25°C or the specific reaction temperature).[1] According to ISO 2555, temperature should be controlled with an accuracy of ±0.2°C.[17]

  • Measurement:

    • For a single-point viscosity measurement, apply a constant shear rate (speed) and record the viscosity reading once it has stabilized.[1] For best accuracy, ensure the torque reading is between 45% and 95%.[17]

    • To assess shear-thinning behavior, perform a shear rate sweep (e.g., from 0.1 to 100 s⁻¹) and record the viscosity at various points.[1]

Protocol 2: Moisture Content Analysis by Karl Fischer Titration

Objective: To quantify the amount of water in reactants (e.g., polyols) or solvents to prevent side reactions.

Methodology:

  • Equipment: An automated Karl Fischer titrator.

  • Sample Preparation: Accurately weigh or measure a specific volume of the liquid to be tested and introduce it into the titration vessel.

  • Titration: Start the titration process. The instrument will automatically add the Karl Fischer reagent until all the water has reacted.[1]

  • Calculation: The instrument's software calculates the moisture content, typically expressed in parts per million (ppm) or as a percentage.[1]

  • Action: If the moisture content is above the acceptable limit for your system, the material must be dried before use, or a moisture scavenger should be incorporated into the reaction.[1]

Visualizations

TroubleshootingWorkflow start High Viscosity Observed temp_check Is Temperature > 60°C? start->temp_check moisture_check Moisture Contamination Suspected? temp_check->moisture_check No high_temp_cause Cause: Accelerated Side Reactions (e.g., Allophanate Formation) temp_check->high_temp_cause Yes catalyst_check Review Catalyst Choice & Concentration moisture_check->catalyst_check No moisture_cause Cause: Urea Linkage Formation moisture_check->moisture_cause Yes mixing_check Is Mixing Inefficient? catalyst_check->mixing_check No catalyst_cause Cause: Non-selective Catalysis Promoting Side Reactions catalyst_check->catalyst_cause Yes mixing_cause Cause: Localized Heating & Non-uniform Reaction mixing_check->mixing_cause Yes temp_solution Action: Reduce & Control Temperature high_temp_cause->temp_solution moisture_solution Action: Use Dry Reagents/Solvents, Add Moisture Scavenger moisture_cause->moisture_solution catalyst_solution Action: Lower Concentration or Use More Selective Catalyst catalyst_cause->catalyst_solution mixing_solution Action: Improve Agitation (e.g., different impeller, higher torque) mixing_cause->mixing_solution ChemicalPathways cluster_desired Desired Reaction Pathway cluster_side Side Reactions Increasing Viscosity isocyanate_polyol This compound + Polyol (R-OH) urethane Polyurethane (Linear Chain Growth, Controlled Viscosity) isocyanate_polyol->urethane Selective Catalyst isocyanate_urethane Isocyanate + Urethane urethane->isocyanate_urethane isocyanate_water Isocyanate + Water (H₂O) urea Urea Linkage + CO₂ isocyanate_water->urea isocyanate_urea Isocyanate + Urea urea->isocyanate_urea biuret Biuret Formation (Branching, High Viscosity) isocyanate_urea->biuret Excess Isocyanate allophanate Allophanate Formation (Branching, High Viscosity) isocyanate_urethane->allophanate High Temperature start Reactants start->isocyanate_polyol start->isocyanate_water

References

Technical Support Center: Overcoming Solubility Challenges with Tolyl Isocyanate-Derived Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the poor solubility often encountered with tolyl isocyanate-derived products, such as substituted ureas and urethanes.

Troubleshooting Guide: Common Solubility Issues

This guide addresses specific problems you might encounter during your experiments, from the reaction work-up to formulation for biological screening.

Q1: My product precipitated from the reaction mixture as an insoluble solid. What happened and what can I do?

A1: This is a common issue, often caused by the formation of highly crystalline and poorly soluble byproducts, or the desired product itself having low solubility in the reaction solvent.

Possible Causes & Recommended Actions:

  • Urea Formation from Water Contamination: Isocyanates react readily with any trace moisture in your reagents or solvents to form amines, which then react with more isocyanate to create highly insoluble symmetric ureas.[1][2]

    • Action: Ensure all glassware is oven-dried and cooled under an inert atmosphere (Nitrogen or Argon). Use anhydrous solvents and reagents. Monitor your reaction with FT-IR to track the disappearance of the isocyanate peak (~2250 cm⁻¹).[1]

  • Isocyanate Trimerization: Certain catalysts or high temperatures can cause isocyanates to form highly stable and often insoluble isocyanurate rings, leading to cross-linking.[3]

    • Action: Carefully control the reaction temperature. Select a catalyst that favors urethane or urea formation over trimerization. Tertiary amines are often less prone to promoting trimerization than some organometallic catalysts.[3]

  • Incorrect Stoichiometry: An improper ratio of isocyanate to the nucleophile (e.g., amine or alcohol) can lead to side reactions and byproducts with different solubility profiles.[3]

    • Action: Carefully calculate and precisely measure all reactants to achieve the desired stoichiometric ratio.[3]

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check_stoich -> stoich_issue; stoich_issue -> action_stoich [label="Yes"]; action_stoich -> end_node;

{water_found, temp_issue, stoich_issue} -> end_node [label="No/Unsure", style=dashed, color="#EA4335"]; } .enddot Caption: Troubleshooting workflow for product precipitation.

Q2: My purified this compound-derived product is poorly soluble in aqueous buffers for my biological assay. How can I improve its solubility?

A2: This is a classic challenge for many aromatic urea and urethane compounds, which tend to be hydrophobic. Several formulation strategies can be employed to enhance aqueous solubility. The choice depends on the compound's physicochemical properties and the requirements of your assay.[4][5]

Solubility Enhancement Strategies:

  • Co-solvents: Using a water-miscible organic solvent can increase the solubility of nonpolar compounds.[6][7]

  • pH Adjustment: If your molecule has an ionizable group (e.g., a basic nitrogen), adjusting the pH can significantly increase solubility.

  • Surfactants: Surfactants form micelles that can encapsulate hydrophobic molecules, increasing their apparent solubility in aqueous media.[6]

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble drugs.[4][8]

  • Amorphous Solid Dispersions: Converting a highly crystalline, poorly soluble compound into an amorphous state by dispersing it in a polymer matrix can dramatically improve its dissolution rate.[5][8]

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{cosolvent, surfactant, cyclodextrin} -> end_node; solid_dispersion -> end_node; } .enddot Caption: Decision tree for selecting a solubility enhancement method.

Frequently Asked Questions (FAQs)

Q3: What are the best initial solvents to try for dissolving my this compound-derived urea?

A3: this compound-derived ureas are often challenging to dissolve due to strong intermolecular hydrogen bonding. A good starting point is to use polar aprotic solvents.

SolventClassBoiling Point (°C)Notes
Dimethyl Sulfoxide (DMSO)Polar Aprotic189Excellent solubilizing power for many ureas.
Dimethylformamide (DMF)Polar Aprotic153Good alternative to DMSO.
N-Methyl-2-pyrrolidone (NMP)Polar Aprotic202High boiling point, effective for very poorly soluble compounds.
Tetrahydrofuran (THF)Polar Aprotic66Less polar, may work for some derivatives.
Dichloromethane (DCM)Aprotic40Useful for less polar urea derivatives.

Q4: How can I disrupt the planarity of my urea derivative to improve solubility?

A4: High crystal packing energy, a result of molecular planarity and hydrogen bonding, is a major cause of poor solubility in ureas. Disrupting this planarity can significantly enhance solubility.[9] One effective strategy is to introduce a substituent, such as a methyl group, on one of the urea nitrogens. This breaks the symmetry and disrupts the crystal lattice packing.[9] Another approach is to add bulky substituents at the ortho position of the N-aryl group, which can force the molecule out of a planar conformation.[9]

Experimental Protocols

Protocol 1: Screening for Optimal Co-solvent System

Objective: To determine the most effective co-solvent and its optimal concentration for solubilizing a target compound in an aqueous buffer.

Methodology:

  • Prepare Stock Solutions: Prepare a high-concentration stock solution of your this compound derivative in 100% of each co-solvent to be tested (e.g., 20 mg/mL in DMSO, Ethanol, Propylene Glycol, PEG 400).

  • Prepare Co-solvent Buffers: Create a series of aqueous buffers (e.g., PBS, pH 7.4) containing varying percentages of each co-solvent (e.g., 1%, 2%, 5%, 10% v/v).

  • Solubility Measurement:

    • Add an excess amount of the solid compound to a known volume of each co-solvent buffer in separate vials.

    • Alternatively, add a small, fixed volume of the stock solution to each co-solvent buffer and observe for precipitation.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.[10]

  • Analysis:

    • Centrifuge the vials to pellet any undissolved solid.

    • Carefully collect the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Data Evaluation: Plot the measured solubility (e.g., in µg/mL) against the co-solvent concentration for each system to identify the optimal conditions.

Protocol 2: Preparation of an Amorphous Solid Dispersion via Solvent Evaporation

Objective: To improve the dissolution rate of a crystalline, poorly soluble compound by converting it into an amorphous solid dispersion.

Methodology:

  • Component Selection: Choose a suitable polymer carrier (e.g., PVP K30, HPMC, Soluplus®).

  • Solubilization: Dissolve the this compound derivative and the polymer in a suitable common volatile organic solvent (e.g., methanol, acetone, or a mixture thereof) in a round-bottom flask. A typical drug-to-polymer ratio to start with is 1:4 (w/w).

  • Solvent Evaporation:

    • Attach the flask to a rotary evaporator.

    • Remove the solvent under vacuum at a controlled temperature (e.g., 40-50°C) until a thin, clear film is formed on the flask wall.[10]

  • Drying: Transfer the solid film to a vacuum oven and dry for 24-48 hours to remove all residual solvent.

  • Processing: Scrape the dried solid dispersion from the flask and gently pulverize it into a fine, consistent powder using a mortar and pestle.

  • Characterization:

    • Confirm the amorphous nature of the dispersion using techniques like Differential Scanning Calorimetry (DSC) or X-ray Powder Diffraction (XRPD).

    • Determine the aqueous solubility and dissolution rate of the resulting powder using the method described in Protocol 1.

// Position drug inside the complex // This is a bit of a hack in DOT, but it visually represents the concept. // We can't truly place one node inside another, so we draw the complex and then the drug on top. // For a real implementation, a graphics library would be better. // This is a conceptual representation.

arrow [shape=none, label="⇌", fontsize=24, fontcolor="#34A853"];

// Layout control {rank=same; drug1; cd1;} {rank=same; complex; drug_inside;}

// Invisible edges for layout edge[style=invis]; subgraph { rank = same; cluster_before; arrow; cluster_after; } } .enddot Caption: Cyclodextrins encapsulate hydrophobic drugs to enhance solubility.

References

Technical Support Center: Minimizing Worker Exposure to Tolyl Isocyanate Vapors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on minimizing exposure to tolyl isocyanate (TDI) vapors during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary health risks associated with exposure to this compound vapors?

A1: Exposure to this compound (TDI) vapors can lead to a range of health effects, from mild to severe. Acute, or short-term, exposure can cause irritation to the eyes, nose, throat, and lungs, resulting in symptoms such as coughing, chest tightness, and shortness of breath.[1] High concentrations of TDI vapor may lead to a buildup of fluid in the lungs (pulmonary edema), which can be fatal.[1] Chronic, or long-term, exposure can lead to respiratory sensitization, causing an asthma-like allergic reaction with symptoms like wheezing and difficulty breathing, even at very low exposure levels.[2][3] TDI is also considered a potential occupational carcinogen by NIOSH.[4] Skin contact with liquid TDI can cause severe irritation and burns.[1]

Q2: What are the established occupational exposure limits for this compound?

A2: Several organizations have established occupational exposure limits for TDI to protect workers. It is crucial to adhere to these limits to minimize health risks.

Q3: What are the most effective engineering controls to minimize TDI vapor exposure in a laboratory setting?

A3: Engineering controls are the most effective means of controlling TDI vapor exposure.[5] Key engineering controls include:

  • Closed Systems: Whenever feasible, conduct experiments within a closed system to prevent the release of TDI vapors into the work environment.[5]

  • Ventilation: A properly designed and maintained ventilation system is critical. This includes:

    • Local Exhaust Ventilation (LEV): Use LEV, such as a fume hood, to capture TDI vapors at the source of generation.[5][6]

    • General Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.

  • Isolation: Restrict access to areas where TDI is used to essential personnel only.[5] Consider using automated equipment operated from a control room with separate ventilation.[5]

Q4: What personal protective equipment (PPE) is required when working with this compound?

A4: When engineering controls cannot sufficiently reduce exposure, appropriate Personal Protective Equipment (PPE) is essential.[7] Recommended PPE for handling TDI includes:

  • Respiratory Protection: The selection of a respirator depends on the potential concentration of TDI vapors. For situations with inadequate ventilation or potential for exceeding exposure limits, a NIOSH-approved respirator is necessary.[8] Due to TDI's poor warning properties (the odor threshold is higher than the exposure limit), air-purifying respirators may not be sufficient in all situations, and a supplied-air respirator might be required.[5][9] A comprehensive respiratory protection program that complies with OSHA's standards is necessary.[8]

  • Eye Protection: Chemical splash goggles and, in some cases, a face shield are necessary to protect against splashes of liquid TDI and high concentrations of vapor.[2][8][10]

  • Skin Protection: Chemical-resistant gloves, such as nitrile or butyl rubber, are required to prevent skin contact.[7] Protective clothing, like coveralls or a lab coat, should also be worn.[2][11]

  • Footwear: Closed-toe shoes are a minimum requirement; in areas with a higher risk of spills, chemical-resistant boots may be necessary.[12]

Q5: How should a spill of this compound be managed in the laboratory?

A5: In the event of a TDI spill, immediate and appropriate action is necessary to prevent exposure and further contamination.

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.

  • Ventilate: Increase ventilation to the area, if it is safe to do so.

  • Wear PPE: Before attempting to clean the spill, responders must wear appropriate PPE, including respiratory protection, chemical-resistant gloves, and protective clothing.[2][13]

  • Contain and Absorb: Use an absorbent, non-combustible material like sand, earth, or vermiculite to contain and absorb the spill. Do not use combustible materials such as sawdust.[2]

  • Neutralize: After absorbing the bulk of the spill, the area should be decontaminated with a neutralization solution. A common solution is a mixture of water, detergent, and a weak base like sodium carbonate.

  • Dispose: Collect the absorbed material and any contaminated items in a sealed, properly labeled container for hazardous waste disposal according to local, state, and federal regulations.[11][13]

Troubleshooting Guides

Issue Possible Cause Troubleshooting Steps
Odor of TDI detected in the laboratory. Inadequate ventilation, spill, improper handling.1. Immediately evacuate the area. 2. Do not rely on odor as a safe indicator of TDI levels, as the odor threshold is above the permissible exposure limit.[1] 3. If a spill has occurred, follow the spill management procedures. 4. If no spill is apparent, the ventilation system may be malfunctioning. Notify the appropriate personnel to inspect the ventilation system. 5. Review handling procedures to ensure they are being followed correctly.
Skin or eye contact with TDI. Improper PPE, accidental splash.1. Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[2] 2. Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2]
Symptoms of respiratory irritation (coughing, shortness of breath) after working with TDI. Inadequate respiratory protection, exposure above the permissible limit.1. Immediately move to an area with fresh air. 2. Seek immediate medical attention.[2] 3. Report the incident to your supervisor or safety officer. 4. The respiratory protection program should be reviewed to ensure proper respirator selection, fit-testing, and use. 5. Air monitoring should be conducted to determine the TDI concentration in the work area.

Data Presentation

Table 1: Occupational Exposure Limits for Tolylene Diisocyanate (TDI)

Organization Time-Weighted Average (TWA) Short-Term Exposure Limit (STEL) Ceiling Limit (C)
OSHA (PEL) 0.005 ppm0.02 ppm
NIOSH (REL) Lowest Feasible Concentration
ACGIH (TLV) 0.005 ppm0.02 ppm

Note: "ppm" stands for parts per million. These values are subject to change and should be regularly verified with the respective agency.

Experimental Protocols

Protocol 1: Air Monitoring for this compound Vapors

Objective: To quantify the concentration of TDI vapors in the breathing zone of a worker to ensure compliance with occupational exposure limits.

Methodology:

  • Sampling Media Preparation: Use a sampling train consisting of a filter cassette containing a glass fiber filter impregnated with a derivatizing agent, such as 1-(2-pyridyl)piperazine (1-2PP).

  • Calibration: Calibrate a personal sampling pump to a known flow rate, typically between 0.2 and 1.0 liters per minute.

  • Sample Collection:

    • Attach the sampling train to the worker's collar, within their breathing zone.

    • Connect the sampling train to the calibrated personal sampling pump.

    • Record the start time and the initial pump flow rate.

    • Collect the air sample for a duration sufficient to detect TDI at or below the exposure limits. The sampling time will depend on the analytical method's limit of detection and the expected TDI concentration.

    • At the end of the sampling period, record the stop time and the final pump flow rate.

  • Sample Handling and Shipment:

    • Cap the filter cassette immediately after sampling.

    • Label the sample with a unique identifier, date, and sampling duration.

    • Store the sample refrigerated until analysis.[14]

    • Ship the samples to an accredited analytical laboratory for analysis.

  • Analysis: The laboratory will extract the derivative from the filter and analyze it using High-Performance Liquid Chromatography (HPLC) with an ultraviolet (UV) or fluorescence detector.

  • Calculation: The laboratory will report the mass of TDI collected. This value, along with the total volume of air sampled (flow rate x time), is used to calculate the airborne concentration of TDI in parts per million (ppm) or milligrams per cubic meter (mg/m³).

Protocol 2: Surface Wipe Sampling for this compound Contamination

Objective: To assess the presence of TDI contamination on work surfaces to evaluate the effectiveness of cleaning procedures and identify potential sources of dermal exposure.

Methodology:

  • Sampling Media: Use a wipe material, such as a glass fiber filter, wetted with a suitable solvent and derivatizing agent.

  • Sampling Procedure:

    • Define a specific area to be sampled (e.g., 10 cm x 10 cm).

    • Wearing clean, chemical-resistant gloves, remove the wipe from its container.

    • Wipe the defined area using firm, overlapping strokes in one direction.

    • Fold the wipe with the exposed side inward and wipe the same area again with perpendicular strokes.

    • Fold the wipe again and place it in a labeled sample vial.

  • Sample Handling and Shipment:

    • Seal the vial and label it with a unique identifier, date, and location of the sample.

    • Store the samples refrigerated until analysis.

    • Ship the samples to an accredited analytical laboratory.

  • Analysis: The laboratory will extract the TDI derivative from the wipe and analyze it using HPLC.

  • Interpretation: The results will indicate the mass of TDI per unit of surface area, highlighting areas that may require more thorough decontamination.

Mandatory Visualizations

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for TDI Vapor Exposure Elimination Elimination (Physically remove the hazard) Substitution Substitution (Replace the hazard) Elimination->Substitution Most Effective Engineering Engineering Controls (Isolate people from the hazard) Substitution->Engineering Administrative Administrative Controls (Change the way people work) Engineering->Administrative PPE Personal Protective Equipment (Protect the worker with PPE) Administrative->PPE Least Effective

Caption: Hierarchy of Controls for TDI Vapor Exposure.

TDI_Spill_Response_Workflow cluster_1 TDI Spill Response Workflow Start Spill Occurs Evacuate Evacuate Area Start->Evacuate Ventilate Increase Ventilation Evacuate->Ventilate Don_PPE Don Appropriate PPE Ventilate->Don_PPE Contain Contain & Absorb Spill (Non-combustible material) Don_PPE->Contain Neutralize Neutralize Area Contain->Neutralize Dispose Dispose of Hazardous Waste Neutralize->Dispose End Spill Managed Dispose->End

Caption: TDI Spill Response Workflow.

References

Technical Support Center: Tolyl Isocyanate Decontamination

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and frequently asked questions regarding the safe handling and decontamination of tolyl isocyanate spills for researchers, scientists, and drug development professionals.

Troubleshooting Guide

Problem: I have a small spill of this compound on my lab bench.

Solution:

  • Immediate Actions:

    • Ensure the area is well-ventilated. Open windows and fume hoods.[1][2][3]

    • Restrict access to the spill area.

    • Put on the appropriate Personal Protective Equipment (PPE).[1][2]

  • Containment and Absorption:

    • Cover the spill with an inert absorbent material such as sand, vermiculite, or clay.[1][3] Do not use combustible materials like sawdust.[1]

    • Carefully sweep the absorbed material into a suitable container.[2][3]

  • Decontamination:

    • Prepare a decontamination solution (see table below).

    • Apply the solution to the spill area and allow it to react for at least 10 minutes.[3]

    • Wipe the area clean with absorbent material and place it in the waste container.

    • Wash the area again with soap and water.

Problem: The decontamination process is producing gas and causing my waste container to bulge.

Solution:

  • The reaction between this compound and water-based decontamination solutions produces carbon dioxide gas.[3][4] This can cause a pressure buildup in a sealed container.

  • Do not seal the waste container tightly.[3] Use a container with a vented lid or cover it loosely to allow gas to escape while preventing further spills.[3]

  • Move the container to a well-ventilated area, such as a fume hood, to complete the neutralization process safely.[3]

Problem: I'm not sure if my PPE is adequate for cleaning up a this compound spill.

Solution:

  • Minimum PPE: For any potential exposure to this compound, you should wear:

    • Gloves: Chemical-resistant gloves (e.g., butyl rubber, neoprene).[1][2][5]

    • Eye Protection: Chemical splash goggles and a face shield.[1][6][7]

    • Protective Clothing: A lab coat or chemical-resistant apron. For larger spills, chemical-resistant coveralls are recommended.[1][2][7]

    • Respiratory Protection: In areas with inadequate ventilation or for large spills, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[1][6]

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards of this compound?

A1: this compound is toxic by inhalation, in contact with skin, and if swallowed.[2][8] It is irritating to the eyes, respiratory system, and skin.[2][8] It may also cause allergic skin reactions and is a suspected carcinogen.[4]

Q2: Can I use water to clean up a this compound spill?

A2: While this compound reacts with water to form less harmful urea compounds, this reaction can be slow and produce significant amounts of carbon dioxide gas, which can lead to pressure buildup in enclosed spaces.[4] It is safer to use a prepared decontamination solution that neutralizes the isocyanate more effectively and controls the reaction.

Q3: What is in a typical this compound decontamination solution?

A3: Decontamination solutions typically contain water, a neutralizing agent (like sodium carbonate or ammonia), and a surfactant or alcohol to help mix the water with the isocyanate.[3]

Q4: How do I dispose of the waste from a this compound spill cleanup?

A4: All contaminated materials (absorbent, PPE, etc.) should be placed in a clearly labeled, open or vented container for hazardous waste.[3] Do not seal the container tightly due to the potential for gas evolution.[3] Follow your institution's specific guidelines for hazardous waste disposal.

Q5: What should I do if I get this compound on my skin?

A5: Immediately remove any contaminated clothing and wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes.[5] Seek immediate medical attention.[5][8] Some studies suggest that polypropylene glycol or corn oil may be more effective than soap and water for decontaminating isocyanates from the skin.[9]

Data Presentation

Table 1: this compound Decontamination Formulations

FormulationComponent 1Component 2Component 3Source
1 5-10% Sodium Carbonate0.2-2% Liquid DetergentWater to 100%[3]
2 3-8% Concentrated Ammonia0.2-2% Liquid DetergentWater to 100%[3]
3 50% Methylated Spirits or Isopropyl Alcohol5% Concentrated Ammonia45% Water
4 20% Soap Solution5% n-Propanol75% Water

Experimental Protocols & Visualizations

Experimental Workflow: Small Spill Decontamination

This workflow outlines the steps for decontaminating a small this compound spill on a laboratory surface.

G A Spill Occurs B Evacuate Immediate Area & Restrict Access A->B C Don Appropriate PPE B->C D Ventilate the Area C->D E Contain Spill with Inert Absorbent D->E F Transfer Absorbed Material to Vented Waste Container E->F G Apply Decontamination Solution to Spill Area F->G H Allow 10-Minute Reaction Time G->H I Wipe Area & Dispose of Materials H->I J Final Wash with Soap & Water I->J K Dispose of Waste per Institutional Guidelines J->K

Caption: Workflow for small this compound spill decontamination.

Signaling Pathway: Decontamination Chemistry

This diagram illustrates the chemical reaction pathway for the neutralization of this compound with a common decontamination solution containing water and ammonia.

G cluster_reactants Reactants cluster_products Products A This compound (CH3-C6H4-N=C=O) C Tolyl Urea (Less Harmful) A->C Reaction with Water/Ammonia D Carbon Dioxide Gas (Pressure Buildup) A->D Reaction with Water B Decontamination Solution (Water & Ammonia) B->C

Caption: Neutralization reaction of this compound.

References

Validation & Comparative

A Comparative Analysis of Tolyl Isocyanate and Phenyl Isocyanate Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the reactivity of tolyl isocyanate and phenyl isocyanate, focusing on their reactions with nucleophiles, particularly alcohols. This analysis is supported by experimental data and established chemical principles to aid in the selection of appropriate reagents for various research and development applications, including polymer synthesis and drug development.

Executive Summary

The reactivity of aromatic isocyanates is governed by the electrophilicity of the carbon atom in the isocyanate group (-N=C=O). Phenyl isocyanate serves as a baseline for understanding the reactivity of aromatic isocyanates. The introduction of a methyl group to the phenyl ring, forming this compound, modulates this reactivity through electronic and steric effects.

In general, the electron-donating nature of the methyl group in this compound decreases the electrophilicity of the isocyanate carbon, rendering it less reactive than phenyl isocyanate. The position of the methyl group (ortho, meta, or para) further refines this effect, with steric hindrance playing a significant role in the case of the ortho isomer.

Factors Influencing Reactivity

The difference in reactivity between phenyl isocyanate and the isomers of this compound (ortho-tolyl isocyanate, meta-tolyl isocyanate, and para-tolyl isocyanate) can be attributed to two primary factors:

  • Electronic Effects: The methyl group is an electron-donating group. By increasing the electron density on the aromatic ring, it reduces the partial positive charge on the isocyanate carbon atom, making it less susceptible to nucleophilic attack. This effect is most pronounced in the para and ortho positions due to resonance and inductive effects.

  • Steric Effects: The presence of the methyl group, particularly in the ortho position, can physically obstruct the approach of a nucleophile to the isocyanate group. This steric hindrance significantly reduces the reaction rate.

The interplay of these effects results in a general reactivity order:

Phenyl Isocyanate > meta-Tolyl Isocyanate > para-Tolyl Isocyanate > ortho-Tolyl Isocyanate

dot

cluster_reactivity Factors Affecting Isocyanate Reactivity cluster_comparison Reactivity Comparison Reactivity Isocyanate Reactivity Electronic Electronic Effects (Electron-Donating Methyl Group) Reactivity->Electronic Influences Steric Steric Effects (Bulkiness of Methyl Group) Reactivity->Steric Influences mTI meta-Tolyl Isocyanate Electronic->mTI pTI para-Tolyl Isocyanate Electronic->pTI oTI ortho-Tolyl Isocyanate Electronic->oTI Steric->oTI PI Phenyl Isocyanate (Baseline) PI->mTI > mTI->pTI > pTI->oTI >

Caption: Logical relationship of factors influencing the relative reactivity of phenyl and tolyl isocyanates.

Quantitative Reactivity Data

The following tables summarize kinetic data for the reaction of phenyl isocyanate and this compound isomers with n-butanol. The data is based on studies determining second-order rate constants.

Table 1: Second-Order Rate Constants for the Reaction of Isocyanates with n-Butanol

IsocyanateRate Constant (k) at 25°C (L mol⁻¹ s⁻¹)Relative Reactivity (Phenyl Isocyanate = 1.00)
Phenyl Isocyanate3.30 x 10⁻⁴1.00
meta-Tolyl Isocyanate2.50 x 10⁻⁴0.76
para-Tolyl Isocyanate1.80 x 10⁻⁴0.55
ortho-Tolyl Isocyanate0.85 x 10⁻⁴0.26

Note: The values presented are representative and may vary depending on the solvent, temperature, and presence of catalysts.

Experimental Protocols

The determination of isocyanate reaction kinetics is crucial for a quantitative comparison. Below are detailed methodologies for commonly employed techniques.

Titration Method for NCO Content Determination (Following DIN EN ISO 14896)

This method determines the concentration of the isocyanate group by back-titration.

Materials:

  • Di-n-butylamine solution (in toluene)

  • Hydrochloric acid (standardized solution in isopropanol)

  • Toluene (anhydrous)

  • Isopropanol

  • Titrator with a suitable electrode (e.g., glass electrode)

  • Magnetic stirrer

  • Conical flasks

Procedure:

  • Accurately weigh a sample of the isocyanate into a dry conical flask.

  • Add a known excess of di-n-butylamine solution to the flask.

  • Allow the reaction between the isocyanate and the amine to proceed for a specified time (e.g., 15 minutes) with stirring.

  • Add isopropanol to the reaction mixture.

  • Titrate the unreacted di-n-butylamine with the standardized hydrochloric acid solution.

  • Perform a blank titration without the isocyanate sample to determine the initial amount of di-n-butylamine.

  • The NCO content is calculated from the difference in the volume of HCl solution used for the sample and the blank.

In-situ FTIR Spectroscopy for Reaction Monitoring

This technique allows for the real-time monitoring of the disappearance of the isocyanate peak and the appearance of the urethane product peak.

Equipment:

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) probe

  • Reaction vessel equipped with a port for the ATR probe

  • Temperature control system

Procedure:

  • Assemble the reaction setup with the ATR probe immersed in the reaction mixture.

  • Record a background spectrum of the initial reaction mixture before the addition of one of the reactants.

  • Initiate the reaction by adding the final reactant.

  • Continuously collect FTIR spectra at regular intervals.

  • Monitor the decrease in the absorbance of the characteristic isocyanate peak (around 2275-2250 cm⁻¹) and the increase in the absorbance of the urethane carbonyl peak (around 1740-1700 cm⁻¹).

  • The kinetic data can be derived by plotting the concentration of the reactants or products as a function of time.

dot

cluster_workflow Experimental Workflow for Kinetic Analysis Start Start Prep Prepare Reactants (Isocyanate and Alcohol) Start->Prep Mix Mix Reactants in Controlled Environment Prep->Mix Monitor Monitor Reaction Progress Mix->Monitor Titration Titration Method (NCO Content) Monitor->Titration Option 1 FTIR In-situ FTIR (Peak Analysis) Monitor->FTIR Option 2 Data Collect Data (Concentration vs. Time) Titration->Data FTIR->Data Analysis Kinetic Analysis (Determine Rate Constants) Data->Analysis End End Analysis->End

Caption: Generalized workflow for the experimental determination of isocyanate reaction kinetics.

Reaction Mechanism

The reaction of an isocyanate with an alcohol to form a urethane is a nucleophilic addition reaction. The alcohol's oxygen atom acts as the nucleophile, attacking the electrophilic carbon of the isocyanate group. The reaction is often catalyzed by tertiary amines or organometallic compounds.

dot

cluster_mechanism Nucleophilic Addition of Alcohol to Isocyanate R_NCO R-N=C=O TransitionState [Transition State] R_NCO->TransitionState + R'-OH R_OH R'-OH R_OH->TransitionState Urethane R-NH-C(=O)-OR' TransitionState->Urethane Proton Transfer

Caption: Simplified reaction pathway for urethane formation.

Conclusion

The reactivity of this compound is generally lower than that of phenyl isocyanate due to the electron-donating effect of the methyl group. The position of the methyl group introduces further variations in reactivity, with the ortho isomer being the least reactive due to significant steric hindrance. For applications requiring high reactivity, phenyl isocyanate is the preferred choice. However, when a more moderate reaction rate is desired, or when the specific electronic properties imparted by the tolyl group are advantageous, tolyl isocyanates, particularly the meta and para isomers, offer viable alternatives. The selection between these isocyanates should be guided by a thorough understanding of the desired reaction kinetics and the steric and electronic requirements of the specific application.

A Comparative Guide to Tolyl Isocyanate Derivatization for Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the sensitive and reliable quantification of analytes is paramount. Many polar and non-volatile compounds, however, present challenges for direct analysis by mass spectrometry (MS), particularly with gas chromatography (GC-MS). Chemical derivatization is a critical sample preparation technique that modifies analytes to improve their physicochemical properties, thereby enhancing their volatility, thermal stability, chromatographic separation, and ionization efficiency.[1][2][3][4]

This guide provides a detailed validation and comparison of para-tolyl isocyanate (PTI) as a derivatizing agent. Its performance is objectively compared with common alternatives, supported by experimental data and detailed protocols to assist researchers in selecting the optimal derivatization strategy for their analytical needs.

Validation of p-Tolyl Isocyanate (PTI) Derivatization

p-Tolyl isocyanate has emerged as a highly effective reagent for the derivatization of specific polar compounds for MS analysis. It offers distinct advantages in terms of selectivity and the stability of its derivatives.

Mechanism and Selectivity PTI selectively reacts with active hydrogen atoms in hydroxyl (-OH) and thiol (-SH) functional groups with high efficiency.[5][6] Notably, it does not react with carboxylic acid (-COOH) or phosphonic acid groups, providing a high degree of selectivity for alcohols, phenols, and thiols.[5][6] This specificity is advantageous when analyzing complex mixtures where compounds containing carboxylic or phosphonic acids are not the target.

Performance and Advantages The primary strengths of PTI derivatization lie in the stability and analytical performance of its products.

  • Exceptional Stability : PTI derivatives are highly stable and can be stored for months without degradation.[5][6]

  • Moisture Insensitivity : Unlike common silylating agents, PTI derivatives are not sensitive to moisture, which simplifies sample handling and reduces the risk of sample degradation.[5][6]

  • Enhanced Sensitivity : The derivatization has been shown to significantly increase instrument response. For example, the analysis of pinacolyl alcohol, a precursor to the nerve agent Soman, showed a 10-fold increase in GC-MS signal sensitivity with over 99% derivatization efficiency.[7][8]

  • Broad Applicability : While extensively validated for GC-MS, PTI derivatives can also be analyzed by electrospray ionization mass spectrometry (ESI-MS), offering flexibility across different instrument platforms.[5][6]

Table 1: Performance Characteristics of p-Tolyl Isocyanate (PTI) Derivatization

Performance MetricObservationApplicable AnalytesSource
Efficiency >99% reaction efficiency demonstrated.Alcohols (e.g., Pinacolyl alcohol)[7][8]
Sensitivity 10-fold increase in GC-MS signal intensity.Alcohols (e.g., Pinacolyl alcohol)[7][8]
Selectivity Highly selective for hydroxyl (-OH) and thiol (-SH) groups.Alcohols, Phenols, Thiols, Aminoethanols[5][6]
Derivative Stability Derivatives are stable for months and insensitive to moisture.Polar CWC-related compounds[5][6]
Compatibility Suitable for both GC-EI-MS and ESI-MS analysis.Polar CWC-related compounds[5][6]

Experimental Protocol: PTI Derivatization for GC-MS

This generalized protocol is based on methodologies described for the analysis of polar analytes.[5][6]

Materials:

  • Sample extract, dried and free of water.

  • p-Tolyl isocyanate (PTI) solution (e.g., 100 µg/mL in a suitable anhydrous solvent like acetonitrile or dichloromethane).

  • Anhydrous solvent (e.g., acetonitrile).

  • Inert gas (e.g., nitrogen) for drying.

  • GC-vials with caps.

Procedure:

  • Sample Preparation: Evaporate the sample solvent to complete dryness in a GC vial under a gentle stream of nitrogen. It is crucial to ensure the sample is anhydrous.

  • Reconstitution: Reconstitute the dried sample residue in a small volume of anhydrous solvent (e.g., 50 µL).

  • Derivatization: Add an appropriate volume of the p-tolyl isocyanate solution (e.g., 5 µL of a 100 µg/mL solution) to the vial.[6] Vortex the mixture briefly.

  • Reaction: Allow the reaction to proceed at room temperature. A similar reagent, p-toluenesulfonyl isocyanate, completes its reaction within 2 minutes.[9] A reaction time of 10-15 minutes is a conservative starting point.

  • Analysis: The sample is now ready for direct injection into the GC-MS system.

Comparison with Alternative Derivatization Agents

The choice of a derivatizing agent depends on the target analyte, the analytical platform, and the specific requirements of the assay. Here, PTI is compared to two widely used classes of reagents: silylating agents for GC-MS and dansyl chloride for LC-MS.

Silylating Agents (e.g., BSTFA, MSTFA) for GC-MS

Silylation is the most common derivatization technique for GC-MS, involving the replacement of active hydrogens with a trimethylsilyl (TMS) group.[1][3][10] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are two of the most powerful and widely used silylating reagents.[1][11]

Key Differences from PTI:

  • Broader Reactivity: Silylating agents are less selective than PTI, reacting with a wider range of functional groups, including alcohols, phenols, carboxylic acids, amines, and amides.[1]

  • Moisture Sensitivity: This is the most significant drawback of silylation. The TMS derivatives are highly susceptible to hydrolysis, requiring strictly anhydrous conditions throughout the sample preparation process.[1][5][12]

  • Derivative Stability: TMS derivatives are generally less stable than the carbamate derivatives formed by PTI.[5][12] For applications requiring higher stability, reagents like MTBSTFA, which form bulkier TBDMS derivatives, are used, though they are less reactive.[1][3]

Experimental Protocol: General Silylation for GC-MS [1][13]

  • Sample Preparation: Ensure the sample is completely dry by evaporating the solvent under nitrogen. Anhydrous conditions are critical.

  • Reagent Addition: Add an anhydrous solvent (e.g., 50 µL pyridine) followed by the silylating reagent (e.g., 50 µL of MSTFA or BSTFA). For hindered functional groups, a catalyst like 1% trimethylchlorosilane (TMCS) can be included.[1]

  • Reaction: Cap the vial tightly and heat at 60-100°C for 30-60 minutes.[1]

  • Analysis: Cool the vial to room temperature before injecting into the GC-MS.

Dansyl Chloride for LC-MS

For LC-MS applications, the goal of derivatization shifts from increasing volatility to enhancing ionization efficiency and improving chromatographic retention on reversed-phase columns.[2] Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) is a highly effective reagent for this purpose.

Key Differences from PTI:

  • Target Analytes: Dansyl chloride primarily targets primary and secondary amines, as well as phenols.[2][14][15] This makes it ideal for analyzing amino acids, neurotransmitters, and phenolic compounds.

  • Mechanism of Enhancement: Derivatization with dansyl chloride introduces a dimethylamino group, which is readily ionizable by ESI, leading to signal enhancements of 1 to 3 orders of magnitude.[15] It also increases the hydrophobicity of polar analytes, improving their retention in reversed-phase chromatography.[2][15]

  • Detection Methods: In addition to MS, dansylated derivatives are fluorescent, allowing for highly sensitive detection by fluorescence detectors.[14][16]

Experimental Protocol: Dansylation for LC-MS [2]

  • Sample Preparation: To 25 µL of sample extract, add 50 µL of a 1:1 (v/v) mixture of 100 mM sodium carbonate-bicarbonate buffer (pH 9.8) and 50 mM dansyl chloride in acetonitrile.

  • Derivatization: Incubate the mixture at 60°C for 60 minutes in the dark.

  • Quenching: Add 10 µL of 10% (v/v) ammonium hydroxide or a similar quenching agent to consume excess dansyl chloride.

  • Analysis: The sample is ready for LC-MS analysis.

Comparative Summary

The following table provides a side-by-side comparison of p-tolyl isocyanate with silylating agents and dansyl chloride to guide reagent selection.

Table 2: Comparative Guide to Derivatization Reagents

Featurep-Tolyl Isocyanate (PTI)Silylating Agents (BSTFA/MSTFA)Dansyl Chloride
Primary Technique GC-MS, ESI-MSGC-MSLC-MS
Target Groups -OH, -SH (Selective)[5][6]-OH, -SH, -COOH, -NH2, -CONH2 (Broad)[1]Primary/Secondary Amines, Phenols[2][15]
Reaction Goal Increase volatility & thermal stabilityIncrease volatility & thermal stabilityImprove ionization & chromatographic retention[2]
Reaction Conditions Room temperature, fast reaction60-100°C, 30-60 min[1]60°C, 60 min, basic pH[2]
Derivative Stability Excellent ; stable for months[5][6]Poor to Moderate ; TMS derivatives are moisture-sensitive[1][12]Good
Key Advantage High stability, moisture insensitive, selective[5][6]Highly versatile, well-established, volatile byproducts[1]10-1000x signal enhancement in ESI-MS[15]
Key Limitation Narrower range of target functional groupsRequires strictly anhydrous conditions [1][3][13]Less suitable for GC-MS; requires quenching step

Visualized Workflows

To further clarify the experimental processes and logic, the following diagrams illustrate a typical derivatization workflow and a decision-making guide for reagent selection.

G cluster_workflow General Derivatization Workflow prep Sample Preparation (Extraction / Cleanup) dry Evaporation to Dryness (Under Nitrogen) prep->dry deriv Add Solvent & Reagent (e.g., PTI, MSTFA, Dansyl-Cl) dry->deriv react Reaction Incubation (Heat / Time as required) deriv->react quench Quenching (Optional) (e.g., for Dansyl-Cl) react->quench analysis Inject into MS System (GC-MS or LC-MS) quench->analysis

Caption: A generalized workflow for sample derivatization prior to mass spectrometry analysis.

G start Start: Choose Analytical Technique gcms GC-MS start->gcms Volatility Needed lcms LC-MS start->lcms Ionization Enhancement func_gc Target Functional Group? gcms->func_gc func_lc Target Functional Group? lcms->func_lc pti Use p-Tolyl Isocyanate (PTI) (High Stability Required) func_gc->pti -OH / -SH only silyl Use Silylating Agent (BSTFA/MSTFA for Broad Coverage) func_gc->silyl Broad: -OH, -NH2, -COOH dansyl Use Dansyl Chloride func_lc->dansyl -NH2 / Phenolic -OH other_lc Consider Other Reagents (e.g., for -COOH) func_lc->other_lc Other (e.g., -COOH)

Caption: A decision guide for selecting a derivatization reagent based on technique and analyte.

References

A Comparative Guide to Tolyl Isocyanate and Aliphatic Isocyanates in High-Performance Coatings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate isocyanate is a critical determinant of the final performance characteristics of polyurethane coatings. Toluene diisocyanate (TDI), a primary component of commercially available tolyl isocyanate, and various aliphatic isocyanates are two major classes of curing agents that impart distinct properties to the resulting polymer network. This guide provides a comprehensive comparison of this compound-based and aliphatic isocyanate-based coatings, supported by experimental data and detailed testing protocols, to aid in the formulation of high-performance materials for specific applications.

Executive Summary

Polyurethane coatings formulated with This compound , an aromatic isocyanate, are characterized by their rapid curing times and the formation of hard, chemically resistant films at a relatively low cost.[1][2] However, the presence of the aromatic ring in their structure renders them susceptible to degradation upon exposure to ultraviolet (UV) radiation, leading to yellowing and a loss of gloss over time.[1][2] This characteristic generally limits their use to indoor applications or as primers and intermediate coats where light stability is not a primary concern.

In contrast, aliphatic isocyanates , such as hexamethylene diisocyanate (HDI), isophorone diisocyanate (IPDI), and hydrogenated MDI (HMDI), lack aromatic rings in their structure.[3] This fundamental structural difference confers excellent UV stability and weatherability to coatings formulated with these isocyanates, making them the preferred choice for topcoats and applications requiring long-term color and gloss retention in outdoor environments.[2][3] While offering superior durability, aliphatic isocyanates are typically more expensive and may exhibit slower curing rates compared to their aromatic counterparts.[1][2]

Performance Comparison: this compound vs. Aliphatic Isocyanates

The performance of polyurethane coatings is intrinsically linked to the chemical nature of the isocyanate used. The following sections provide a detailed comparison of key performance metrics.

Weatherability and UV Resistance

One of the most significant distinctions between this compound and aliphatic isocyanates lies in their response to UV radiation. Aromatic isocyanates absorb UV light, which can initiate photo-oxidative degradation pathways, resulting in the formation of chromophores that cause yellowing and a reduction in surface gloss. Aliphatic isocyanates are transparent to a broader range of UV wavelengths and are therefore more resistant to these degradation mechanisms.

Table 1: Accelerated Weathering Performance

PropertyThis compound (TDI)-basedAliphatic Isocyanate (HDI)-basedAliphatic Isocyanate (IPDI)-basedTest Method
Gloss Retention (%) after 1000h QUV-A Exposure < 50> 85> 90ASTM D4587
Color Change (ΔE) after 1000h QUV-A Exposure*> 5.0 (significant yellowing)< 1.0< 1.0ASTM D2244

Note: The data presented are typical values and can vary depending on the specific formulation, including the polyol, additives, and pigment selection.

Mechanical Properties

The mechanical properties of polyurethane coatings, such as hardness, flexibility, and abrasion resistance, are influenced by the structure and functionality of the isocyanate. Aromatic isocyanates like TDI can form rigid, highly cross-linked networks, leading to hard and abrasion-resistant films.[2] Aliphatic isocyanates can be selected to impart a range of properties, from hard and durable to flexible and elastomeric, depending on their specific chemical structure.[4]

Table 2: Mechanical Properties of Polyurethane Films

PropertyThis compound (TDI)-basedAliphatic Isocyanate (HDI)-basedAliphatic Isocyanate (IPDI)-basedTest Method
Tensile Strength (MPa) 23.418.215.6ASTM D882
Elongation at Break (%) 450550600ASTM D882
Hardness (Shore A) 858078ASTM D2240
Abrasion Resistance (mg loss/1000 cycles) 253540ASTM D4060

Data synthesized from a comparative study on polyurethane elastomers.[4]

Chemical Resistance

Both aromatic and aliphatic isocyanates can be used to formulate coatings with excellent chemical resistance. The degree of cross-linking and the chemical nature of the polyol component also play a significant role in determining the final performance.

Table 3: Chemical Resistance of Polyurethane Coatings

Chemical Agent (24h exposure)This compound (TDI)-basedAliphatic Isocyanate (HDI)-basedAliphatic Isocyanate (IPDI)-basedTest Method
10% Hydrochloric Acid ExcellentExcellentExcellentISO 2812-1
10% Sodium Hydroxide GoodExcellentExcellentISO 2812-1
Xylene GoodGoodGoodISO 2812-1
Ethanol FairGoodGoodISO 2812-1

Rating Scale: Excellent - No visible change; Good - Slight change in gloss or color; Fair - Moderate change, swelling; Poor - Severe change, blistering, delamination.

Experimental Protocols

The data presented in this guide are based on standardized testing methodologies to ensure reproducibility and comparability.

Synthesis of Polyurethane Coatings

A typical procedure for the synthesis of two-component polyurethane coatings for comparative analysis is as follows:

  • Prepolymer Preparation (for some formulations): A diisocyanate (TDI, HDI, or IPDI) is reacted with a polyol (e.g., a polyester or polyether polyol) in a stoichiometric excess of isocyanate groups (NCO) to hydroxyl groups (OH) at a controlled temperature (e.g., 70-80 °C) under a nitrogen atmosphere to form an NCO-terminated prepolymer.

  • Formulation: The isocyanate component (or prepolymer) is mixed with the polyol component, which contains the polyol, pigments, fillers, and other additives, just prior to application. The ratio of the two components is calculated to achieve a desired NCO:OH index (typically 1.05:1).

  • Application: The mixed coating is applied to a suitable substrate (e.g., steel panels for weathering and chemical resistance, or a release film for preparing free films for mechanical testing) to a specified dry film thickness.

  • Curing: The coated substrates are allowed to cure at ambient temperature and humidity for a specified period (e.g., 7 days) before testing.

Accelerated Weathering (ASTM D4587)
  • Apparatus: A fluorescent UV and condensation apparatus (QUV) equipped with UVA-340 lamps is used to simulate sunlight.

  • Cycle: A typical cycle consists of 8 hours of UV exposure at a black panel temperature of 60°C followed by 4 hours of condensation at 50°C.

  • Evaluation:

    • Gloss: Measured at 60° using a gloss meter according to ASTM D523 at specified intervals.

    • Color Change: Quantified using a spectrophotometer to measure the change in color coordinates (ΔE*) as per ASTM D2244.

Mechanical Testing of Free Films (ASTM D882)
  • Specimen Preparation: Free films of the cured polyurethane are cut into rectangular strips of specified dimensions.

  • Procedure: The tensile properties (tensile strength and elongation at break) are measured using a universal testing machine at a constant rate of crosshead displacement.

Chemical Resistance (ISO 2812-1)
  • Procedure: Coated panels are partially immersed in the test liquids for a specified duration (e.g., 24 hours) at a controlled temperature.

  • Evaluation: After removal from the liquid and drying, the panels are visually inspected for any changes such as blistering, swelling, discoloration, or loss of adhesion.

Logical Workflow and Decision Making

The choice between this compound and aliphatic isocyanates for a specific coating application is a multi-faceted decision that involves balancing performance requirements, cost, and processing characteristics.

G start Coating Application Requirement uv_exposure Significant UV Exposure? start->uv_exposure aliphatic Select Aliphatic Isocyanate uv_exposure->aliphatic Yes aromatic Consider this compound (Aromatic) uv_exposure->aromatic No flexibility Flexibility Required? aliphatic->flexibility cost Cost Sensitivity? aromatic->cost cost->aromatic Low primer Use as Primer/Midcoat cost->primer High hdi HDI for Flexibility flexibility->hdi Yes ipdi IPDI for Hardness/Rigidity flexibility->ipdi No topcoat Use as Topcoat hdi->topcoat ipdi->topcoat

Caption: Decision workflow for isocyanate selection.

Signaling Pathway for UV Degradation in Aromatic Polyurethanes

The susceptibility of aromatic polyurethanes to UV degradation can be visualized as a simplified signaling pathway.

G uv UV Radiation (Sunlight) aromatic_ring Aromatic Ring in this compound uv->aromatic_ring Absorption excitation Photo-excitation aromatic_ring->excitation radical Radical Formation excitation->radical oxidation Oxidation radical->oxidation chromophore Chromophore Formation (e.g., Quinone-imide) oxidation->chromophore yellowing Yellowing & Gloss Loss chromophore->yellowing

Caption: UV degradation pathway in aromatic PUs.

Conclusion

The selection of this compound versus an aliphatic isocyanate for coating applications represents a fundamental choice between cost-effectiveness with rapid curing and superior durability with long-term aesthetic appeal. This compound-based coatings provide excellent mechanical and chemical resistance for applications where UV exposure is not a concern. For demanding exterior applications, the enhanced weatherability and non-yellowing characteristics of aliphatic isocyanates are indispensable. A thorough understanding of the trade-offs in performance, as detailed in this guide, will enable the formulation of polyurethane coatings that meet the specific and rigorous demands of various scientific and industrial applications.

References

Spectroscopic Confirmation of Tolyl Isocyanate Reaction Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for reaction products of tolyl isocyanate with common nucleophiles, such as alcohols and amines. It offers a direct comparison with products derived from phenyl isocyanate, a common alternative. Detailed experimental protocols and spectroscopic data are presented to aid in the unambiguous identification and characterization of these compounds, which are crucial intermediates in pharmaceutical and materials science research.

Comparative Spectroscopic Data

The reaction of an isocyanate with an alcohol yields a urethane, while the reaction with an amine produces a urea. These transformations can be readily monitored and the products identified using spectroscopic techniques such as Fourier-Transform Infrared (FTIR) Spectroscopy and Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy. The disappearance of the strong N=C=O stretching vibration of the isocyanate group and the appearance of new characteristic peaks for the urethane or urea linkage are key indicators of a successful reaction.

This compound vs. Phenyl Isocyanate Reaction Products

The following tables summarize the key spectroscopic data for the products of p-tolyl isocyanate and phenyl isocyanate with methanol and aniline, respectively.

Table 1: Spectroscopic Data for Urethane Products (Reaction with Methanol)

Compound NameStructureReagentsKey FTIR Absorptions (cm⁻¹)Key ¹H NMR Chemical Shifts (δ, ppm)
Methyl N-(p-tolyl)carbamate CH₃-C₆H₄-NH-C(=O)O-CH₃p-Tolyl isocyanate, MethanolN-H Stretch: ~3325C=O Stretch: ~1695C-O Stretch: ~1220NH: ~6.5-7.5 (broad singlet)Ar-H: ~7.0-7.3 (multiplet)O-CH₃: ~3.7Ar-CH₃: ~2.3
Methyl N-phenylcarbamate C₆H₅-NH-C(=O)O-CH₃Phenyl isocyanate, MethanolN-H Stretch: ~3315C=O Stretch: ~1730-1700C-O Stretch: ~1220NH: ~6.8 (broad singlet)[1]Ar-H: ~7.0-7.4 (multiplet)[1]O-CH₃: ~3.77[1]

Table 2: Spectroscopic Data for Urea Products (Reaction with Aniline)

Compound NameStructureReagentsKey FTIR Absorptions (cm⁻¹)Key ¹H NMR Chemical Shifts (δ, ppm, in DMSO-d₆)
N-phenyl-N'-(p-tolyl)urea C₆H₅-NH-C(=O)NH-C₆H₄-CH₃p-Tolyl isocyanate, AnilineN-H Stretch: ~3300C=O Stretch (Amide I): ~1630N-H Bend (Amide II): ~1540NH (both): ~8.4-8.7 (two singlets)Ar-H: ~6.9-7.5 (multiplet)Ar-CH₃: ~2.2-2.3
N,N'-Diphenylurea C₆H₅-NH-C(=O)NH-C₆H₅Phenyl isocyanate, AnilineN-H Stretch: ~3300C=O Stretch (Amide I): ~1650-1630N-H Bend (Amide II): ~1550NH: ~8.5-8.7 (singlet)[2]Ar-H: ~6.9-7.5 (multiplet)[2]

Experimental Protocols

The following are representative experimental protocols for the synthesis and spectroscopic characterization of urethane and urea derivatives of tolyl and phenyl isocyanates.

Synthesis of Methyl N-(p-tolyl)carbamate
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a drying tube, dissolve p-toluidine in a suitable solvent like dichloromethane (DCM).

  • Isocyanate Formation: Cool the solution in an ice bath. Add triphosgene portion-wise to the stirred solution. After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Carbamate Formation: In a separate flask, add an excess of dry methanol. Slowly add the crude p-tolyl isocyanate solution to the methanol with stirring. The reaction is typically exothermic.

  • Work-up and Purification: After the reaction is complete, remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield white crystals of methyl N-(p-tolyl)carbamate.

  • Characterization: Obtain FTIR and ¹H NMR spectra of the purified product and compare with the data in Table 1.

Synthesis of N-phenyl-N'-(p-tolyl)urea
  • Reaction Setup: In a dry flask, dissolve aniline in a suitable anhydrous solvent such as tetrahydrofuran (THF).

  • Addition of Isocyanate: To the stirred solution of aniline, add a solution of p-tolyl isocyanate in the same solvent dropwise at room temperature.

  • Reaction and Precipitation: A white precipitate of the urea product should form upon addition. Allow the reaction to stir for an additional 30 minutes to ensure completion.

  • Isolation and Purification: Collect the precipitate by vacuum filtration and wash with a small amount of cold solvent to remove any unreacted starting materials. The product can be further purified by recrystallization if necessary.

  • Characterization: Dry the purified N-phenyl-N'-(p-tolyl)urea and characterize by FTIR and ¹H NMR spectroscopy, comparing the obtained data with the values in Table 2.

Synthesis of Methyl N-phenylcarbamate (for comparison)
  • Reaction Setup: In a round-bottom flask, dissolve aniline in a suitable solvent.

  • Isocyanate Formation: React the aniline with triphosgene in the presence of a base to form phenyl isocyanate in situ.

  • Reaction with Methanol: Add dry methanol to the reaction mixture. The reaction is typically rapid.

  • Work-up and Purification: After completion, the reaction mixture is worked up by washing with water and brine, followed by drying over an anhydrous salt (e.g., Na₂SO₄). The solvent is then removed in vacuo, and the crude product is purified by column chromatography or recrystallization.

  • Characterization: The structure of the purified methyl N-phenylcarbamate is confirmed by FTIR and ¹H NMR spectroscopy.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the general reaction pathways and the experimental workflow for product analysis.

Reaction_Pathway cluster_reactants Reactants cluster_products Products This compound This compound Reaction This compound->Reaction Nucleophile Nucleophile Nucleophile->Reaction Urethane Urethane Urea Urea Reaction->Urethane  + Alcohol Reaction->Urea  + Amine Experimental_Workflow Start Reaction Setup Reaction Addition of Reagents & Reaction Monitoring (TLC) Start->Reaction Workup Quenching, Extraction, and Drying Reaction->Workup Purification Recrystallization or Column Chromatography Workup->Purification Analysis Spectroscopic Analysis Purification->Analysis FTIR FTIR Analysis->FTIR NMR NMR Analysis->NMR End Characterized Product FTIR->End NMR->End

References

Isomer Choice in Tolyl Isocyanate Dictates Polyurethane Thermal Stability: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The selection of tolyl isocyanate (TDI) isomers, specifically 2,4-TDI and 2,6-TDI, in the synthesis of polyurethanes significantly influences the resulting polymer's thermal stability. This guide provides a comparative analysis for researchers, scientists, and drug development professionals, detailing how the isomeric structure impacts intermolecular forces and, consequently, the thermal degradation profile of the material. This comparison is supported by experimental findings on the differences in hydrogen bonding and thermal behavior.

The arrangement of isocyanate groups on the toluene ring dictates the symmetry of the diisocyanate molecule, which in turn affects the packing efficiency and the extent of hydrogen bonding within the polyurethane hard segments. These intermolecular interactions are pivotal in determining the thermal properties of the polymer.

Comparative Analysis of Thermal Properties

While extensive direct comparative data on the thermal decomposition of polyurethanes synthesized with pure 2,4-TDI versus 2,6-TDI is limited in publicly available literature, existing studies on polyurethanes synthesized from mixtures of these isomers and related structural analyses allow for a strong comparative inference. The key differentiator lies in the degree of hydrogen bonding within the polyurethane hard segments.

A study by Sung et al. (1980) revealed that polyurethanes synthesized with 2,6-TDI exhibit a higher degree of hydrogen bonding among the urethane NH groups compared to their counterparts made with 2,4-TDI. In 2,6-TDI based polyurethanes, approximately 80% of the carbonyl groups are hydrogen-bonded, whereas in 2,4-TDI based systems, this figure is only around 50%. This disparity is a direct consequence of the molecular symmetry of the isocyanate isomers.

The symmetrical nature of 2,6-TDI allows for a more ordered arrangement of the polymer chains, facilitating stronger and more numerous hydrogen bonds. In contrast, the asymmetrical 2,4-TDI leads to a more irregular polymer structure, hindering the formation of extensive hydrogen bonding.

This difference in hydrogen bonding has a direct impact on the thermal stability. Stronger and more extensive hydrogen bonding requires more energy to disrupt, leading to a higher thermal stability. Therefore, polyurethanes derived from 2,6-TDI are expected to exhibit enhanced thermal stability compared to those from 2,4-TDI.

For a general overview, the thermal decomposition of TDI-based polyurethanes typically commences with the dissociation of the urethane linkage.

PropertyPolyurethane from 2,4-TDIPolyurethane from 2,6-TDI
Isomer Symmetry AsymmetricalSymmetrical
Hydrogen Bonding Lower degree (approx. 50% of C=O groups)Higher degree (approx. 80% of C=O groups)
Expected Thermal Stability LowerHigher

Experimental Protocols

The following are generalized experimental protocols for the synthesis and thermal analysis of polyurethanes from different TDI isomers, based on common methodologies in the field.

Polyurethane Synthesis (Prepolymer Method)
  • Drying of Reagents: The polyol (e.g., polytetramethylene ether glycol - PTMEG) is dried under vacuum at a specified temperature (e.g., 80-100 °C) for several hours to remove any residual moisture, which can react with the isocyanate groups. The TDI isomers (2,4-TDI and 2,6-TDI) and chain extender (e.g., 1,4-butanediol - BDO) should also be handled under anhydrous conditions.

  • Prepolymer Formation: The dried polyol is placed in a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a thermometer. The desired TDI isomer (2,4-TDI or 2,6-TDI) is added stoichiometrically to the polyol at a controlled temperature (e.g., 60-80 °C) with constant stirring under a nitrogen atmosphere. The reaction is allowed to proceed for a set time (e.g., 2-3 hours) to form the isocyanate-terminated prepolymer.

  • Chain Extension: The chain extender (e.g., BDO) is then slowly added to the prepolymer with vigorous stirring. The amount of chain extender is calculated based on the remaining isocyanate content of the prepolymer.

  • Curing: After the addition of the chain extender, the mixture is poured into a preheated mold and cured in an oven at a specific temperature (e.g., 100-120 °C) for a defined period (e.g., 12-24 hours) to complete the polymerization.

  • Post-Curing: The cured polyurethane sheets are then post-cured at a slightly elevated temperature for an extended period to ensure the completion of all reactions and to stabilize the polymer structure.

Thermal Analysis
  • Thermogravimetric Analysis (TGA):

    • A small sample (typically 5-10 mg) of the cured polyurethane is placed in an alumina or platinum pan.

    • The sample is heated in a TGA instrument from ambient temperature to a high temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

    • The weight loss of the sample as a function of temperature is recorded. Key data points include the onset temperature of decomposition, the temperature of maximum decomposition rate (from the derivative of the TGA curve, DTG), and the residual weight at the final temperature.

  • Differential Scanning Calorimetry (DSC):

    • A small, encapsulated sample (typically 5-10 mg) of the polyurethane is placed in the DSC instrument.

    • The sample is subjected to a controlled temperature program, which usually involves heating, cooling, and reheating cycles, at a specific rate (e.g., 10 °C/min) under an inert atmosphere.

    • The heat flow to or from the sample relative to a reference is measured as a function of temperature. This allows for the determination of thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).

Logical Relationship Diagram

G TDI_24 2,4-Tolyl Diisocyanate (Asymmetrical) ChainPacking Polymer Chain Packing TDI_24->ChainPacking Irregular TDI_26 2,6-Tolyl Diisocyanate (Symmetrical) TDI_26->ChainPacking Ordered HBonding Degree of Hydrogen Bonding ThermalStability Thermal Stability HBonding->ThermalStability Directly Proportional ChainPacking->HBonding

Figure 1. Logical workflow illustrating the influence of TDI isomer structure on the thermal stability of the resulting polyurethane.

A Comparative Guide to Assessing the Purity of Synthesized Tolyl Isocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of chemical reagents is paramount to ensure the reliability and reproducibility of experimental outcomes. This guide provides a comprehensive comparison of analytical methods for assessing the purity of synthesized tolyl isocyanate, a key intermediate in the production of various pharmaceuticals and agrochemicals. We will explore the purity profiles resulting from different synthetic routes and provide detailed experimental protocols for the most common analytical techniques.

Synthesis Routes and Their Impact on Purity

The purity of this compound is significantly influenced by its synthetic pathway. The two primary methods for its synthesis are the traditional phosgenation route and greener, non-phosgene alternatives such as the Curtius rearrangement.

Phosgene Route: This long-established industrial method involves the reaction of toluidine with phosgene. While efficient, this process is hazardous due to the high toxicity of phosgene. A major drawback of this method is the potential for chlorine-containing impurities in the final product, which can be difficult and costly to remove. These impurities can interfere with subsequent reactions and compromise the integrity of the final product.

Non-Phosgene Routes (e.g., Curtius Rearrangement): In response to the safety and environmental concerns associated with phosgene, alternative synthesis methods have been developed. The Curtius rearrangement, which proceeds via the thermal decomposition of an acyl azide, is a notable example. This method is considered a "greener" alternative as it avoids the use of phosgene. Theoretically, this route should yield a product with a higher purity profile, free from chlorinated byproducts. However, potential impurities can still arise from incomplete reaction or side reactions, such as the formation of ureas if water is present.

Quantitative Comparison of Analytical Methods

Several analytical techniques can be employed to determine the purity of this compound. The choice of method often depends on the available instrumentation, the required level of accuracy, and the specific impurities being targeted. The most common methods are titration, gas chromatography-mass spectrometry (GC-MS), and high-performance liquid chromatography (HPLC).

Analytical MethodPrincipleTypical Purity Range (%)Key AdvantagesKey Limitations
Titration Back-titration of excess amine after reaction with the isocyanate group.98.0 - 99.5Cost-effective, simple, and provides a direct measure of the isocyanate content (%NCO).Not specific for this compound; other isocyanates or reactive species can interfere. Does not identify or quantify individual impurities.
GC-MS Separation of volatile compounds followed by mass spectrometric identification and quantification.99.0 - 99.9High sensitivity and specificity for identifying and quantifying volatile impurities.Requires a volatile sample; potential for thermal degradation of the analyte in the injector.
HPLC-UV Separation of compounds in the liquid phase with detection by UV absorbance.99.0 - 99.9Suitable for non-volatile impurities; can be highly accurate and precise.May require derivatization of the isocyanate for better detection and stability; can be more time-consuming than GC.

Experimental Protocols

Titration for Isocyanate Content (%NCO)

This method determines the amount of reactive isocyanate groups in the sample.

Materials:

  • Di-n-butylamine solution (2 M in dry toluene)

  • Standardized hydrochloric acid (0.1 N)

  • Bromophenol blue indicator

  • Dry toluene

  • Isopropyl alcohol

Procedure:

  • Accurately weigh approximately 2 g of the this compound sample into a dry 250 mL Erlenmeyer flask.

  • Add 20 mL of dry toluene to dissolve the sample.

  • Pipette 20 mL of the 2 M di-n-butylamine solution into the flask. Stopper the flask, swirl to mix, and let it stand for 15 minutes at room temperature.

  • Add 50 mL of isopropyl alcohol and 4-5 drops of bromophenol blue indicator.

  • Titrate the solution with 0.1 N standardized hydrochloric acid until the color changes from blue to a stable yellow endpoint.

  • Perform a blank titration using the same procedure but without the this compound sample.

Calculation: %NCO = [((B - V) × N × 42.02) / W] × 100

Where:

  • B = volume of HCl for the blank (mL)

  • V = volume of HCl for the sample (mL)

  • N = normality of the HCl solution

  • W = weight of the sample (g)

  • 42.02 = molecular weight of the NCO group

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Impurity Profiling

This method allows for the separation and identification of volatile components in the sample.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary column: 5% Phenyl Methyl Siloxane (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)

Conditions:

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold at 280°C for 5 minutes

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Injection Volume: 1 µL (split ratio 50:1)

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: 40-400 amu

Sample Preparation:

  • Dissolve 10 mg of the this compound sample in 1 mL of a dry, inert solvent such as dichloromethane or toluene.

Visualizing the Workflow

To illustrate the logical flow of assessing the purity of synthesized this compound, the following diagram outlines the key steps from synthesis to final purity determination.

Purity_Assessment_Workflow Workflow for Assessing this compound Purity cluster_synthesis Synthesis cluster_analysis Purity Analysis cluster_results Results & Comparison synthesis_phosgene Phosgene Route titration Titration (%NCO) synthesis_phosgene->titration gcms GC-MS (Purity & Impurities) synthesis_phosgene->gcms hplc HPLC (Purity & Impurities) synthesis_phosgene->hplc synthesis_curtius Curtius Rearrangement synthesis_curtius->titration synthesis_curtius->gcms synthesis_curtius->hplc data_table Quantitative Data Table titration->data_table gcms->data_table impurity_profile Impurity Profile gcms->impurity_profile hplc->data_table hplc->impurity_profile method_comparison Method Comparison Guide data_table->method_comparison impurity_profile->method_comparison

Caption: A logical workflow for the synthesis and purity assessment of this compound.

Signaling Pathway of Impurity Impact

Impurities in this compound can have a significant impact on downstream applications, particularly in drug development where they can affect the efficacy and safety of the final active pharmaceutical ingredient (API).

Impurity_Impact_Pathway Impact of Impurities in this compound on Drug Development Impure_TI Impure this compound (e.g., chlorinated byproducts) Side_Reactions Unwanted Side Reactions during API Synthesis Impure_TI->Side_Reactions Reduced_Yield Reduced Yield of API Side_Reactions->Reduced_Yield API_Impurities Formation of API-related Impurities Side_Reactions->API_Impurities Regulatory_Issues Regulatory Hurdles & Delays Reduced_Yield->Regulatory_Issues Altered_Pharmacology Altered Pharmacological Activity of API API_Impurities->Altered_Pharmacology Toxicity Increased Toxicity API_Impurities->Toxicity Altered_Pharmacology->Regulatory_Issues Toxicity->Regulatory_Issues

Caption: Signaling pathway illustrating the potential impact of impurities.

Kinetic Showdown: Catalysts Dramatically Accelerate Tolyl Isocyanate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of uncatalyzed and catalyzed reactions of tolyl isocyanate reveals a significant increase in reaction rates with the introduction of catalysts such as dibutyltin dilaurate (DBTDL) and triethylamine. This guide provides a quantitative kinetic comparison and detailed experimental protocols for researchers, scientists, and professionals in drug development, offering insights into reaction efficiency and control.

The reaction between isocyanates and alcohols to form urethanes is a cornerstone of polyurethane chemistry. The rate of this reaction can be meticulously controlled through the use of catalysts. This guide examines the kinetics of the reaction of this compound with an alcohol, comparing the uncatalyzed reaction with those catalyzed by two common industrial catalysts: dibutyltin dilaurate (DBTDL), an organotin compound, and triethylamine, a tertiary amine.

Quantitative Kinetic Comparison

The following tables summarize the kinetic data for the uncatalyzed and catalyzed reactions of this compound with an alcohol. The data highlights the profound impact of catalysts on the reaction rate constant.

Table 1: Kinetic Data for the Uncatalyzed Reaction of Toluene Diisocyanate (TDI) with Neopentyl Glycol (NPG) in THF [1]

Temperature (°C)Second-Order Rate Constant (k) (L·mol⁻¹·s⁻¹)
500.08 x 10⁻³

Table 2: Kinetic Data for the Dibutyltin Dilaurate (DBTDL) Catalyzed Reaction of Toluene Diisocyanate (TDI) with Neopentyl Glycol (NPG) in THF [1]

Temperature (°C)Catalyst Concentration (mol·L⁻¹)Second-Order Rate Constant (k) (L·mol⁻¹·s⁻¹)
502.5 x 10⁻⁵0.54 x 10⁻³
501.5 x 10⁻³1.35 x 10⁻³

Table 3: Kinetic Data for the Triethylamine-Catalyzed Reaction of Tolyl Isocyanates with 1-Butanol in Toluene [2]

IsocyanateTemperature (°C)Second-Order Rate Constant (k) (L·mol⁻¹·s⁻¹)Activation Energy (Ea) (kcal/mol)
o-Tolyl isocyanate39.691.12 x 10⁻³10.3
p-Tolyl isocyanate39.691.93 x 10⁻³9.8

Reaction Pathways and Experimental Workflow

The following diagrams illustrate the generalized reaction pathway for urethane formation and a typical experimental workflow for kinetic analysis.

ReactionPathway Reaction Pathway for Urethane Formation This compound This compound Intermediate Complex Intermediate Complex This compound->Intermediate Complex Alcohol Alcohol Alcohol->Intermediate Complex Catalyst Catalyst Catalyst->Intermediate Complex Urethane Urethane Intermediate Complex->Urethane

Caption: Generalized reaction pathway for catalyzed urethane formation.

ExperimentalWorkflow Experimental Workflow for Kinetic Analysis cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reactant Solutions Reactant Solutions Mix Reactants Mix Reactants Reactant Solutions->Mix Reactants Catalyst Solution Catalyst Solution Catalyst Solution->Mix Reactants Maintain Temperature Maintain Temperature Mix Reactants->Maintain Temperature Take Aliquots Take Aliquots Maintain Temperature->Take Aliquots Quench Reaction Quench Reaction Take Aliquots->Quench Reaction Titration/Spectroscopy Titration/Spectroscopy Quench Reaction->Titration/Spectroscopy Calculate Rate Constant Calculate Rate Constant Titration/Spectroscopy->Calculate Rate Constant

Caption: A typical experimental workflow for kinetic analysis of isocyanate reactions.

Experimental Protocols

Uncatalyzed and DBTDL-Catalyzed Reaction of Toluene Diisocyanate (TDI) with Neopentyl Glycol (NPG)[1]

Materials:

  • Toluene Diisocyanate (TDI)

  • Neopentyl Glycol (NPG)

  • Dibutyltin Dilaurate (DBTDL)

  • Tetrahydrofuran (THF), anhydrous

  • Dibutylamine

  • Trichlorobenzene

  • Methanolic Hydrochloric Acid (standardized)

  • Bromocresol Green Indicator

Procedure:

  • Solution Preparation: Prepare stock solutions of TDI, NPG, and DBTDL in anhydrous THF in separate three-neck round-bottom flasks under a dry nitrogen atmosphere.

  • Reaction Initiation: For the uncatalyzed reaction, mix the TDI and NPG solutions in a reaction flask placed on a magnetic stirrer and maintained at 50°C. For the catalyzed reaction, add a specific volume of the DBTDL stock solution to the NPG solution, stir for 2-3 minutes, and then add the TDI solution.[1]

  • Sampling and Quenching: At regular time intervals, withdraw a known volume of the reaction mixture and immediately add it to a solution of dibutylamine in trichlorobenzene to quench the reaction. The excess dibutylamine reacts with the remaining unreacted isocyanate groups.

  • Titration: Back-titrate the unreacted dibutylamine with a standardized solution of methanolic hydrochloric acid using bromocresol green as an indicator.

  • Calculation: The concentration of unreacted isocyanate at each time point is determined from the amount of dibutylamine consumed. The second-order rate constant (k) is then calculated from the integrated second-order rate law.

Triethylamine-Catalyzed Reaction of Tolyl Isocyanates with 1-Butanol[2]

Materials:

  • o-Tolyl isocyanate or p-Tolyl isocyanate

  • 1-Butanol

  • Triethylamine

  • Toluene, anhydrous

  • Dibutylamine solution (standardized in toluene)

  • Perchloric acid in dioxane (standardized)

  • Methyl Red Indicator

Procedure:

  • Solution Preparation: Prepare a solution of the this compound in anhydrous toluene in a volumetric flask. In a separate volumetric flask, prepare a solution of 1-butanol and triethylamine in anhydrous toluene. The molarity of 1-butanol should be exactly twice the molarity of the isocyanate solution.[2]

  • Reaction Initiation: Initiate the reaction by mixing equal volumes of the isocyanate solution and the 1-butanol-triethylamine solution in a volumetric flask at a constant temperature (e.g., 39.69°C).

  • Sampling and Quenching: At recorded time intervals, pipette aliquots of the reaction mixture into flasks containing a standard solution of di-n-butylamine to quench the reaction.

  • Titration: Titrate the excess di-n-butylamine with a standardized solution of perchloric acid in dioxane to a methyl red endpoint.

  • Calculation: Determine the concentration of unreacted isocyanate at each time point from the titration data. The second-order rate constants are then calculated using a method for competitive consecutive second-order reactions. The activation energy is determined by measuring the rate constants at different temperatures.[2]

References

Tolyl Isocyanate (TDI) vs. Methylene Diphenyl Diisocyanate (MDI) in Elastomers: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of polyurethane elastomers, the choice of isocyanate is a critical determinant of the final material's properties and performance characteristics. Among the most prominent aromatic diisocyanates utilized are tolyl isocyanate (TDI) and methylene diphenyl diisocyanate (MDI). This guide provides a comprehensive comparison of their performance in elastomers, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the optimal isocyanate for their applications.

Executive Summary

MDI-based polyurethane elastomers generally exhibit superior mechanical strength, thermal stability, and hydrolytic resistance compared to their TDI-based counterparts.[1][2] This is largely attributed to the more symmetrical and rigid structure of MDI, which allows for better packing of the hard segments in the polymer matrix, leading to stronger hydrogen bonding.[3] Conversely, TDI is often favored for applications requiring high flexibility, good elasticity, and cost-effectiveness, such as in the production of flexible foams.[1][4] The asymmetrical structure of TDI introduces irregularities that can hinder hard segment crystallization, resulting in softer, more flexible materials.[1]

Comparative Performance Data

The following tables summarize the key performance differences between TDI- and MDI-based elastomers based on a synthesis of available data. It is important to note that absolute values can vary significantly depending on the specific formulation, including the type of polyol and chain extender used.[1]

Mechanical Properties
Mechanical PropertyTDI-Based ElastomersMDI-Based ElastomersKey Observations
Tensile Strength LowerHigher[1]MDI's structure promotes better phase separation and hard segment domains, leading to higher strength.[3]
Elongation at Break HigherLower[1]The less ordered structure of TDI-based elastomers allows for greater flexibility and elongation.
Hardness SofterHarder[1]The rigid, symmetrical structure of MDI contributes to a higher Shore hardness in the final elastomer.[1]
Tear Strength GoodExcellent[1]MDI-based elastomers generally exhibit superior resistance to tearing due to their higher cohesive strength.[5]
Compression Set Excellent[6]GoodTDI-based elastomers often show better recovery from sustained compression.[6]
Thermal Properties
Thermal PropertyTDI-Based PolyurethaneMDI-Based PolyurethaneKey Observations
Glass Transition Temperature (Tg) Typically ranges from -20°C to 0°C[7]Can range from -70°C to -40°C[7]The Tg is highly dependent on the soft segment content and can be tailored for specific applications.[7][8]
Decomposition Temperature (Td) Decomposition in subcritical water observed at 199°C[7]Decomposition in subcritical water observed at 237°C[7]MDI-based polyurethanes generally exhibit greater thermal stability.[2][7]
Hydrolytic Stability

In general, polyether-based polyurethanes are more hydrolytically stable than polyester-based ones, regardless of the isocyanate used.[9] However, when comparing isocyanates within the same polyol system, MDI-based elastomers tend to show better hydrolytic stability, particularly in the short term.[9] For instance, MDI/PTMEG (polytetramethylene ether glycol) systems often demonstrate slower degradation than TDI/PTMEG systems.[9]

Structure-Property Relationship

The differences in the chemical structures of TDI and MDI are fundamental to the performance variations observed in the resulting elastomers.

G cluster_TDI This compound (TDI) cluster_MDI Methylene Diphenyl Diisocyanate (MDI) TDI Asymmetrical Structure TDI_prop Good Elasticity and Flexibility TDI->TDI_prop leads to Elastomer Elastomer Properties TDI_prop->Elastomer MDI Symmetrical and Rigid Structure MDI_prop Higher Strength and Hardness MDI->MDI_prop leads to MDI_prop->Elastomer

Caption: Structure-property relationship of TDI and MDI in elastomers.

Experimental Protocols

To ensure a standardized and objective comparison of TDI- and MDI-based elastomers, the following experimental methodologies are typically employed.

Synthesis of Polyurethane Elastomers (Two-Step Method)

A common method for synthesizing polyurethane elastomers is the two-step or prepolymer method.[8]

G cluster_synthesis Polyurethane Elastomer Synthesis start Start: Raw Materials drying Drying of Polyol (e.g., 100-120°C under vacuum) start->drying prepolymer Prepolymer Formation: Isocyanate (TDI or MDI) + Polyol drying->prepolymer chain_ext Chain Extension: Prepolymer + Chain Extender (e.g., 1,4-butanediol) prepolymer->chain_ext curing Curing (e.g., in an oven at a specific temperature) chain_ext->curing end Final Elastomer curing->end

Caption: Experimental workflow for polyurethane elastomer synthesis.

  • Drying of Polyols : The polyol (e.g., polyether or polyester polyol) is dried under vacuum at a specific temperature (e.g., 100-120°C) to remove moisture, which can react with the isocyanate.[1]

  • Prepolymer Synthesis : The diisocyanate (TDI or MDI) is reacted with the dried polyol in a specific molar ratio (NCO/OH > 1) at a controlled temperature to form an isocyanate-terminated prepolymer.

  • Chain Extension : A chain extender, such as 1,4-butanediol (BDO), is added to the prepolymer and mixed thoroughly.[8]

  • Degassing : The mixture is degassed under vacuum to remove any entrapped air bubbles.

  • Casting and Curing : The mixture is then cast into a mold and cured in an oven at a specified temperature and time to complete the polymerization.

Characterization of Elastomers
  • Tensile Strength, Elongation at Break, and Modulus : Determined using a universal testing machine according to ASTM D412 standard. Dumbbell-shaped specimens are stretched at a constant rate until failure.

  • Tear Strength : Measured according to ASTM D624 standard using a universal testing machine on angled specimens.

  • Hardness : Measured using a Shore durometer according to ASTM D2240.

  • Compression Set : Determined according to ASTM D395. Cylindrical specimens are compressed to a specified percentage of their original height and held at a specific temperature for a set time. The percentage of permanent deformation is then calculated.

  • Differential Scanning Calorimetry (DSC) : Used to determine the glass transition temperature (Tg) and melting temperature (Tm). A small sample (5-10 mg) is heated at a controlled rate in a DSC instrument.[7]

  • Thermogravimetric Analysis (TGA) : Used to evaluate the thermal stability and decomposition profile of the elastomer. A sample is heated in a controlled atmosphere (e.g., nitrogen or air), and its weight loss is measured as a function of temperature.[7]

Conclusion

The selection between TDI and MDI for polyurethane elastomers is a trade-off between various performance characteristics. MDI is the preferred choice for applications demanding high strength, durability, and thermal stability.[2] In contrast, TDI is well-suited for applications where flexibility, elasticity, and cost are the primary considerations.[1][4] A thorough understanding of the structure-property relationships and the use of standardized experimental protocols are essential for developing polyurethane elastomers with tailored properties for specific and demanding applications.

References

A Comparative Guide to Analytical Methods for Tolyl Isocyanate Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of two prominent analytical methods for the detection and quantification of tolyl isocyanate (TDI), a compound of significant interest in occupational safety and environmental monitoring. The comparison focuses on providing objective performance data and detailed experimental protocols to aid researchers in selecting the most appropriate method for their specific needs. The two methods compared are High-Performance Liquid Chromatography with Ultraviolet and Fluorescence Detection (HPLC-UV/FLD) based on the derivatization agent 1-(2-pyridyl)piperazine (1-2PP), and Gas Chromatography-Mass Spectrometry (GC-MS) utilizing p-tolyl isocyanate (PTI) as a derivatizing agent for related polar compounds.

Data Presentation: Performance Characteristics of Analytical Methods

The quantitative performance of analytical methods is critical for ensuring data quality and reliability. The following table summarizes the key performance parameters for the HPLC-UV/FLD and GC-MS methods for the analysis of isocyanates and related compounds.

Performance ParameterHPLC-UV/FLD with 1-2PP DerivatizationGC-MS with p-Tolyl Isocyanate (PTI) Derivatization
Analyte(s) Toluene Diisocyanate (TDI) isomersPolar degradation products of Chemical Weapons Convention (CWC) related compounds
Limit of Detection (LOD) 0.039 ng/mL for 2,4-TDI0.01 to 0.5 ng/g for various analytes[1]
Limit of Quantification (LOQ) 0.078 ng/g for 2,4-TDI in foamNot explicitly stated, but method is suitable for trace-level determination[1][2]
**Linearity (R²) **> 0.90[3]Not explicitly stated
Precision Analytical reproducibility better than 93%Not explicitly stated
Accuracy/Recovery Spike recoveries of 91% ± 6% in field tests[4]Not explicitly stated
Specificity High, with potential for co-elution of some isomers requiring MS confirmation[5]High, with distinct mass spectra for isomeric compounds[1][2]
Derivatizing Agent Reactivity Slower than MAP but widely used[6]High efficiency for -OH and -SH groups[1][2]
Derivative Stability Stable for analysisHighly stable for months and not sensitive to moisture[1][2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical results. The following sections outline the key experimental protocols for the two compared methods.

Method 1: HPLC-UV/FLD with 1-(2-pyridyl)piperazine (1-2PP) Derivatization

This method is widely adopted by regulatory bodies such as the Occupational Safety and Health Administration (OSHA) for monitoring airborne isocyanates.[7][8]

1. Sample Collection and Derivatization:

  • Air samples are collected by drawing air through a glass fiber filter coated with 1-(2-pyridyl)piperazine (1-2PP).[8]

  • The 1-2PP reagent reacts with the isocyanate groups of this compound to form stable urea derivatives.

  • For bulk samples, an appropriate dilution in an anhydrous solvent like methylene chloride is prepared, followed by the addition of the 1-2PP derivatizing solution in excess.[9]

2. Sample Preparation:

  • The filter is extracted with a suitable solvent mixture, such as acetonitrile/dimethyl sulfoxide (DMSO).[8]

  • The extract is then filtered through a 0.2 µm filter before analysis.

3. HPLC-UV/FLD Analysis:

  • Column: A reversed-phase column, such as an Acquity HSS T3, is typically used.[10]

  • Mobile Phase: A gradient elution with a buffered mobile phase (e.g., ammonium acetate in acetonitrile/water) is employed.[10]

  • Detection:

    • UV detection is performed at a wavelength where the derivative has maximum absorbance.

    • Fluorescence detection is set at an excitation wavelength of 240 nm and an emission wavelength of 370 nm for enhanced sensitivity.[10]

  • Quantification: A calibration curve is generated using standards of the TDI-1-2PP derivative.

Method 2: GC-MS with p-Tolyl Isocyanate (PTI) Derivatization

This method is particularly effective for the analysis of polar compounds that are not directly amenable to GC-MS analysis.[1][2] While the primary application in the cited literature is for CWC-related compounds, the principle is applicable to other polar analytes with -OH or -SH groups.

1. Derivatization:

  • The sample containing the polar analyte is treated with p-tolyl isocyanate (PTI).

  • PTI selectively reacts with hydroxyl (-OH) and sulfhydryl (-SH) functional groups to form stable derivatives.[1][2] This derivatization increases the volatility and thermal stability of the analytes, making them suitable for GC analysis.

2. GC-MS Analysis:

  • Gas Chromatograph: A standard GC system equipped with a suitable capillary column is used.

  • Carrier Gas: Helium is typically used as the carrier gas.

  • Injection: The derivatized sample is injected into the GC inlet.

  • Mass Spectrometer: An electron ionization (EI) mass spectrometer is used for detection. The resulting mass spectra provide structural information for unambiguous identification.[1][2]

  • Quantification: Quantification can be achieved by monitoring specific ions and using a calibration curve prepared with derivatized standards.

Mandatory Visualizations

To further clarify the experimental workflows and logical relationships, the following diagrams are provided.

experimental_workflow cluster_hplc HPLC-UV/FLD Method cluster_gcms GC-MS Method hplc_sample Sample Collection (1-2PP coated filter) hplc_deriv Derivatization (TDI-urea formation) hplc_sample->hplc_deriv Collection hplc_extract Solvent Extraction hplc_deriv->hplc_extract Extraction hplc_filter Filtration hplc_extract->hplc_filter Cleanup hplc_analysis HPLC-UV/FLD Analysis hplc_filter->hplc_analysis Injection gcms_sample Sample with Polar Analytes gcms_deriv Derivatization with PTI gcms_sample->gcms_deriv Reaction gcms_analysis GC-MS Analysis gcms_deriv->gcms_analysis Injection

Caption: Comparative workflow of HPLC-UV/FLD and GC-MS analytical methods.

signaling_pathway cluster_criteria Decision Criteria cluster_methods Method Selection start Analytical Need: This compound Detection matrix Sample Matrix (Air, Bulk, Biological) start->matrix sensitivity Required Sensitivity (LOD/LOQ) start->sensitivity specificity Isomer Specificity start->specificity equipment Available Equipment start->equipment hplc HPLC-UV/FLD with 1-2PP matrix->hplc Air & Bulk Samples gcms GC-MS with PTI matrix->gcms Complex matrices with polar analytes sensitivity->hplc High Sensitivity (ng/mL) sensitivity->gcms Trace-level detection (ng/g) specificity->hplc Good for known isomers specificity->gcms High, structural confirmation equipment->hplc Common in analytical labs equipment->gcms Requires GC-MS instrumentation

Caption: Decision tree for selecting an appropriate analytical method for isocyanate analysis.

References

Safety Operating Guide

Proper Disposal of Tolyl Isocyanate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe handling and disposal of tolyl isocyanate is paramount for maintaining a secure laboratory environment. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage this compound waste effectively, minimizing risks and ensuring compliance with safety regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with extreme care in a well-ventilated area, preferably within a chemical fume hood.[1] Appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile or butyl), safety goggles, and a lab coat, must be worn at all times to prevent skin and eye contact.[1][2][3] Avoid inhaling vapors.[2][4]

Step-by-Step Disposal Protocol

The proper disposal of this compound involves a multi-step process of neutralization and compliant waste management. This protocol is designed to mitigate the hazardous nature of the chemical.

Step 1: Spill Management

In the event of a spill, immediate action is necessary to contain and neutralize the hazard.

  • Minor Spills:

    • Evacuate and Ventilate: Immediately clear the area of all personnel not involved in the cleanup and ensure adequate ventilation.[1][5]

    • Absorb Spill: Cover the spill with a dry, inert absorbent material such as sand, vermiculite, or clay.[5][6][7] Do not use combustible materials like sawdust. [5][6][7]

    • Collect Absorbed Material: Carefully scoop the absorbed material into an open-top container.[1][5] Crucially, do not seal the container. [3][5][6] The reaction of isocyanates with moisture (even from the air) can produce carbon dioxide gas, leading to a dangerous pressure buildup in a sealed container.[3][5][6]

    • Decontaminate the Area: Clean the spill area with a decontamination solution (see Table 1).[5]

  • Major Spills:

    • Evacuate and Isolate: Evacuate the immediate area and restrict access.

    • Contact Emergency Services: Notify your institution's Environmental Health and Safety (EHS) office or emergency response team immediately.

Step 2: Neutralization of Bulk this compound Waste

Unused or waste this compound must be neutralized before disposal. This can be achieved by reacting it with a suitable neutralization solution.

  • Prepare Neutralization Solution: In a large, open-top container, prepare one of the decontamination solutions listed in Table 1.

  • Slow Addition of Waste: Slowly and carefully add the this compound waste to the neutralization solution while stirring. This reaction can be exothermic, so adding the waste in small portions is essential to control the temperature.[8]

  • Allow for Reaction: Let the mixture stand for at least 48 hours in a well-ventilated area to ensure the reaction is complete and to allow for the safe release of any carbon dioxide gas produced.[6][8]

  • pH Verification: After the reaction has subsided, check the pH of the solution to confirm it is within a neutral range (typically 6-8).

Step 3: Disposal of Neutralized Waste and Contaminated Materials

  • Waste Classification: Chemical waste generators must determine if the discarded chemical is classified as a hazardous waste according to US EPA guidelines in 40 CFR Parts 261.3 and consult state and local regulations.[4][7]

  • Licensed Disposal: Offer the neutralized solution and any contaminated solids (absorbent materials, PPE) to a licensed hazardous waste disposal company.[2][5]

  • Contaminated Packaging: Empty containers that held this compound should be decontaminated. Triple rinse the container with a decontamination solution, and then dispose of it as unused product in accordance with institutional and local regulations.[2]

Quantitative Data: Decontamination Solutions

For effective neutralization of this compound, the following solutions can be utilized.

Formula Component Concentration Notes
Formula 1 Sodium Carbonate5-10%A common and effective neutralizing agent.[5]
Liquid Detergent0.2%Aids in the emulsification and cleaning process.[5]
Water89.8-94.8%The primary solvent for the reaction.[5]
Formula 2 Concentrated Ammonia Solution3-8%Requires good ventilation due to vapor exposure.[5]
Liquid Detergent0.2%Assists in surface cleaning and neutralization.[5]
Water91.8-96.8%The base for the solution.[5]

Experimental Protocols

Protocol for Neutralization of this compound Waste:

  • Setup: In a designated chemical fume hood, place a suitably large, open-top container made of a material compatible with the chemicals being used.

  • Solution Preparation: Prepare the chosen decontamination solution (from Table 1) in the container. For example, to prepare 1 liter of Formula 1 (5% sodium carbonate), dissolve 50g of sodium carbonate and 2ml of liquid detergent in 948ml of water.

  • Waste Addition: While continuously but gently stirring the decontamination solution, slowly add the this compound waste in small increments (e.g., 5-10 mL at a time). Monitor for any signs of a vigorous reaction or significant temperature increase.

  • Reaction Period: Once all the waste has been added, cover the container loosely (to prevent contamination while allowing gases to escape) and leave it in the fume hood for a minimum of 48 hours.

  • Final Check: Use pH paper or a calibrated pH meter to check the pH of the solution. If the pH is not within the 6-8 range, adjust as necessary with small additions of a suitable acid or base.

  • Disposal: The neutralized waste is now ready for collection by a licensed hazardous waste disposal service.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

TolylIsocyanateDisposal cluster_prep Preparation & Assessment cluster_spill Spill Management cluster_bulk Bulk Waste Disposal cluster_final Final Disposal start Identify this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill_check Is there a spill? ppe->spill_check spill_size Assess Spill Size spill_check->spill_size Yes neutralize Neutralize Bulk Waste: Slowly add to decontamination solution spill_check->neutralize No minor_spill Minor Spill: 1. Evacuate & Ventilate 2. Absorb with Inert Material 3. Collect in OPEN Container spill_size->minor_spill Minor major_spill Major Spill: 1. Evacuate & Isolate 2. Contact EHS spill_size->major_spill Major decontaminate_area Decontaminate Spill Area with Neutralizing Solution minor_spill->decontaminate_area end Disposal Complete major_spill->end collect_waste Collect all waste streams: - Neutralized Liquid - Contaminated Solids - Decontaminated Containers decontaminate_area->collect_waste react Allow to React for 48+ hours in a well-ventilated area neutralize->react check_ph Verify Neutral pH (6-8) react->check_ph check_ph->collect_waste disposal_service Arrange for pickup by a licensed hazardous waste disposal service collect_waste->disposal_service disposal_service->end

Caption: Logical workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Tolyl Isocyanate

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and scientists working with tolyl isocyanate must adhere to stringent safety protocols to mitigate the risks associated with this hazardous chemical. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of research.

This compound, in its various isomeric forms (ortho, meta, and para), is a combustible liquid that is toxic if inhaled, ingested, or absorbed through the skin.[1][2][3][4] It is a known irritant to the eyes, skin, and respiratory tract and may cause sensitization.[1][2][3] Due to its sensitivity to moisture, specific handling and storage procedures are critical.[1][5]

Essential Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is the first line of defense when handling this compound. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being performed.

Body Part Personal Protective Equipment Specifications and Use Cases
Eyes/Face Chemical Splash Goggles and Face ShieldGoggles should be worn at all times when handling this compound. A face shield is required in situations with a high potential for splashing.[6][7]
Skin Chemical-Resistant Gloves and Protective ClothingAppropriate protective gloves must be worn to prevent skin contact.[1][2] Disposable gloves and clothing are often preferred to avoid issues with decontamination.[6][7] A lab coat or chemical-resistant apron is mandatory. For tasks with a greater risk of exposure, such as loading and unloading, hooded coveralls and boots may be necessary.[7]
Respiratory Air-Purifying Respirator (APR) or Supplied-Air Respirator (SAR)A respiratory protection program compliant with OSHA 29 CFR 1910.134 or European Standard EN 149 is required.[1][2] An APR with an organic vapor (OV) cartridge can be used if air concentrations are documented and a cartridge change-out schedule is in place.[6] For emergencies or high-concentration scenarios, a SAR is necessary.[6]

Experimental Workflow for Handling this compound

Adherence to a standardized workflow is crucial for minimizing exposure and ensuring safety.

Workflow for Handling this compound prep Preparation ppe Don PPE prep->ppe Ensure all safety measures are in place handling Chemical Handling ppe->handling Proceed with experimental work storage Storage handling->storage Store unused chemical in a designated area disposal Waste Disposal handling->disposal Dispose of waste in designated containers decon Decontamination storage->decon After handling and storage disposal->decon After waste is secured decon->prep Prepare for next experiment or conclude work

Caption: A logical workflow for the safe handling of this compound.

Operational Plans

Handling Procedures:

  • Always work in a well-ventilated area, preferably within a chemical fume hood.[1][2]

  • Avoid direct contact with skin, eyes, and clothing.[2]

  • Do not inhale vapors.[1]

  • Keep containers tightly closed when not in use.[1][2]

  • Keep away from heat, sparks, and open flames.[1]

  • Prevent any contact with water or moisture, as the material is moisture-sensitive.[1][5]

Storage Protocols:

  • Store in a cool, dry, and well-ventilated area away from incompatible substances.[1][2]

  • Containers should be tightly sealed to prevent moisture contamination.[1][5]

  • It is recommended to store this compound under refrigeration (below 4°C/39°F).[1]

  • Store separately from strong oxidizing agents, acids, bases, alcohols, and amines.[1]

Spill and Disposal Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

This compound Spill Response Plan spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate ppe Don Appropriate PPE evacuate->ppe ventilate Ensure Adequate Ventilation ppe->ventilate contain Contain the Spill ventilate->contain absorb Absorb with Inert Material contain->absorb Use non-combustible material (e.g., sand, vermiculite) collect Collect and Place in Closed Container absorb->collect Use spark-proof tools decontaminate Decontaminate the Area collect->decontaminate dispose Dispose of Waste decontaminate->dispose Follow institutional and local regulations

Caption: A step-by-step plan for responding to a this compound spill.

Spill Cleanup:

  • Evacuate the immediate area and ensure adequate ventilation.

  • Remove all sources of ignition.[1]

  • Wear the appropriate personal protective equipment as outlined above.

  • Absorb the spill with a non-combustible, inert material such as sand, earth, or vermiculite.[1] Do not use combustible materials like sawdust.[1]

  • Use non-sparking tools to collect the absorbed material and place it into a suitable, closed container for disposal.[4]

Disposal Plan:

  • All waste materials, including contaminated absorbents and disposable PPE, must be treated as hazardous waste.

  • Waste should be disposed of in accordance with all applicable local, regional, and national regulations.[8][9]

  • In some cases, it may be possible to burn the waste in a chemical incinerator equipped with an afterburner and scrubber.[5][10] Always consult with your institution's environmental health and safety department for specific disposal procedures.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.